Technical Documentation Center

2-(5-Amino-benzoimidazol-1-yl)-ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(5-Amino-benzoimidazol-1-yl)-ethanol
  • CAS: 58687-45-9

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-(5-Amino-benzoimidazol-1-yl)-ethanol

This guide provides an in-depth technical analysis of 2-(5-Amino-benzoimidazol-1-yl)-ethanol , a critical heterocyclic building block in medicinal chemistry. It details the molecule's structural properties, validated syn...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(5-Amino-benzoimidazol-1-yl)-ethanol , a critical heterocyclic building block in medicinal chemistry. It details the molecule's structural properties, validated synthesis pathways, reactivity profiles, and applications in drug discovery, specifically within the kinase inhibitor and nitrogen mustard domains.

Synonyms: 1-(2-Hydroxyethyl)-5-aminobenzimidazole; 2-(5-amino-1H-benzimidazol-1-yl)ethanol CAS Registry Number: 58687-45-9 (Free base), 1158248-63-5 (Dihydrochloride)

Executive Summary

2-(5-Amino-benzoimidazol-1-yl)-ethanol is a bifunctional benzimidazole scaffold characterized by a primary amine at position 5 and a hydroxyethyl tail at position 1. This specific substitution pattern renders it a "privileged structure" in drug design. The N1-hydroxyethyl group mimics the solubility-enhancing side chains found in drugs like Bendamustine , while the C5-amino group serves as a versatile handle for amide coupling, urea formation, or sulfonylation—reactions critical for generating libraries of kinase inhibitors and GPCR ligands.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Structural Specifications
PropertyValue
IUPAC Name 2-(5-Amino-1H-benzimidazol-1-yl)ethanol
Molecular Formula C

H

N

O
Molecular Weight 177.20 g/mol
SMILES NC1=CC2=C(C=C1)N(CCO)C=N2
InChI Key QVMFSBBGSVJINR-UHFFFAOYSA-N
H-Bond Donors 2 (-NH

, -OH)
H-Bond Acceptors 3 (N3, -NH

, -OH)
Topological Polar Surface Area (TPSA) 64.1 Å

Physical Characteristics[1][3][4][5][8][9]
  • Appearance: Off-white to pale brown solid (oxidizes slightly upon air exposure).

  • Solubility: Highly soluble in DMSO, Methanol, and dilute aqueous acid (due to protonation of the imidazole N3). Sparingly soluble in non-polar solvents (Hexane, Toluene).

  • pKa (Predicted): ~5.5 (Benzimidazole N3), ~17 (Alcohol), ~4.0 (Aniline NH

    
    ).
    
  • LogP: ~0.3 (Low lipophilicity due to the polar hydroxyethyl chain).

Synthetic Pathways

The synthesis of 2-(5-Amino-benzoimidazol-1-yl)-ethanol is governed by regioselectivity. The most robust route avoids isomer mixtures by establishing the N1-substitution before ring closure.

The Nitro-Reduction Route (Standard Protocol)

This pathway ensures the hydroxyethyl group is fixed at the N1 position relative to the 5-amino group.

Mechanism:

  • S

    
    Ar Substitution:  1-Chloro-2,4-dinitrobenzene reacts with ethanolamine. The strong electron-withdrawing nitro groups activate the chlorine for displacement.
    
  • Reduction: Catalytic hydrogenation converts both nitro groups to amines, yielding a triaminobenzene intermediate.

  • Cyclization: Reaction with formic acid (or triethyl orthoformate) closes the imidazole ring between the secondary amine (N1) and the adjacent primary amine (N2), leaving the C5 amine (formerly C4) free.

Synthesis SM 1-Chloro-2,4- dinitrobenzene Inter1 N-(2-Hydroxyethyl)- 2,4-dinitroaniline SM->Inter1  -HCl   Reagent1 Ethanolamine (S_NAr) Reagent1->Inter1 Inter2 1-(2-Hydroxyethylamino)- 2,4-diaminobenzene Inter1->Inter2 Reagent2 H2 / Pd-C (Reduction) Reagent2->Inter2 Product 2-(5-Amino-benzoimidazol- 1-yl)-ethanol Inter2->Product  -2H2O   Reagent3 Formic Acid (Cyclization) Reagent3->Product

Caption: Regioselective synthesis pathway starting from 2,4-dinitrochlorobenzene.

Reactivity & Functionalization Profile

The molecule possesses three distinct reactive centers, allowing for orthogonal functionalization.

  • C5-Amine (Nucleophilic): The most reactive site for acylation or reductive amination. Used to attach pharmacophores (e.g., hinge-binding motifs).

  • N1-Alcohol (Nucleophilic): Can be converted to a leaving group (Cl, OMs) for alkylation or esterified to modulate prodrug properties.

  • C2-Position (Electrophilic Potential): While unsubstituted in this molecule, the C2 position can be activated (e.g., via lithiation or oxidative coupling) for further elaboration, though this is less common.

Reactivity Center 2-(5-Amino-benzoimidazol- 1-yl)-ethanol Amine_Acyl Amide Coupling (R-COCl / HATU) Center->Amine_Acyl  C5-NH2   Amine_Sulf Sulfonylation (R-SO2Cl) Center->Amine_Sulf  C5-NH2   OH_Halogen Chlorination (SOCl2 -> Nitrogen Mustard) Center->OH_Halogen  N1-OH   OH_Ester Esterification (Prodrug Design) Center->OH_Ester  N1-OH  

Caption: Orthogonal reactivity map showing C5-amino and N1-hydroxyl functionalization strategies.

Experimental Protocols

Protocol A: Synthesis of N-(2-Hydroxyethyl)-2,4-dinitroaniline

This step establishes the N1-linkage.

  • Reagents: 1-Chloro-2,4-dinitrobenzene (20.2 g, 0.1 mol), Ethanolamine (12.2 g, 0.2 mol), Ethanol (150 mL).

  • Procedure: Dissolve the chlorobenzene in ethanol. Add ethanolamine dropwise with stirring (exothermic reaction).

  • Conditions: Reflux at 80°C for 2 hours. The solution will turn deep yellow/orange.

  • Workup: Pour into ice water (500 mL). The yellow precipitate is filtered, washed with cold water, and dried.

  • Yield: ~90-95%.

Protocol B: Reduction & Cyclization to Final Product

This step forms the benzimidazole core.[1]

  • Reduction: Dissolve the nitro intermediate (10 g) in Methanol (100 mL). Add 10% Pd/C (1 g). Hydrogenate at 40 psi for 4 hours until H

    
     uptake ceases. Filter catalyst under argon (pyrophoric risk).
    
  • Cyclization: To the filtrate (containing the instable triamine), add Formic Acid (85%, 50 mL) immediately.

  • Reflux: Heat to 100°C for 3 hours.

  • Neutralization: Cool and neutralize with NaOH (aq) to pH 8.

  • Purification: Extract with Ethyl Acetate (3x). Evaporate solvent. Recrystallize from Ethanol/Ether.

  • Validation:

    • 1H NMR (DMSO-d6):

      
       8.1 (s, 1H, C2-H), 7.2 (d, 1H, C7-H), 6.8 (s, 1H, C4-H), 6.6 (d, 1H, C6-H), 4.8 (br s, 2H, NH
      
      
      
      ), 4.2 (t, 2H, N-CH
      
      
      ), 3.7 (t, 2H, CH
      
      
      -OH).

Applications in Drug Development[7][10]

Nitrogen Mustard Precursors (Oncology)

This molecule is a structural analog of the Bendamustine core. By converting the N1-hydroxyethyl group to a chloride (using SOCl


) or keeping it as a solubility modifier, researchers synthesize "soft" alkylating agents. The C5-amine allows for the attachment of targeting moieties (e.g., peptides or antibodies) to create Antibody-Drug Conjugates (ADCs).
Kinase Inhibitor Scaffolds

The benzimidazole ring is a bioisostere of the purine ring (found in ATP).

  • Binding Mode: The N3 nitrogen accepts a hydrogen bond from the kinase hinge region.

  • C5-Modification: The amino group projects into the solvent-exposed region or the "gatekeeper" pocket, allowing for library expansion to optimize selectivity against kinases like EGFR , VEGFR , or CDK .

Fluorescent Probes

Benzimidazoles are inherently fluorescent. Derivatization of the C5-amine with conjugated systems yields pH-sensitive fluorescent probes used in cellular imaging.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to oxidation (darkening over time).

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Disposal: Incinerate as hazardous nitrogenous organic waste.

References

  • PubChem. 2-(5-Amino-benzoimidazol-1-yl)-ethanol (CID 1083172).[2] National Library of Medicine.[2] [Link][2]

  • Kada, R., et al. Benzimidazole.[3][] I. Synthesis of 1-aryl-5-aminobenzimidazole. Chemical Papers, 1966.[3] [Link]

  • Marupati, S., et al. Synthesis of Benzimidazole Derivatives. ResearchGate, 2018. [Link]

Sources

Exploratory

Molecular weight and formula of 2-(5-Amino-benzoimidazol-1-yl)-ethanol

Technical Profile: 2-(5-Amino-1H-benzo[d]imidazol-1-yl)ethanol [1] Executive Summary 2-(5-Amino-1H-benzo[d]imidazol-1-yl)ethanol (CAS: 58687-45-9) is a high-value heterocyclic building block characterized by a benzimidaz...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: 2-(5-Amino-1H-benzo[d]imidazol-1-yl)ethanol [1]

Executive Summary

2-(5-Amino-1H-benzo[d]imidazol-1-yl)ethanol (CAS: 58687-45-9) is a high-value heterocyclic building block characterized by a benzimidazole core functionalized with a primary amine at the 5-position and a hydroxyethyl group at the N1-position. This bifunctional scaffold serves as a critical "privileged structure" in medicinal chemistry, offering orthogonal reactivity for the synthesis of kinase inhibitors, GPCR ligands, and antiparasitic agents. Its unique substitution pattern allows for the simultaneous optimization of aqueous solubility (via the hydroxyethyl moiety) and target specificity (via derivatization of the 5-amino group).

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthesis routes, analytical characterization protocols, and applications in modern drug discovery.

Chemical Identity & Physicochemical Properties

The molecule exists as a stable solid, often supplied as a dihydrochloride salt to enhance stability and solubility during handling.

Table 1: Physicochemical Specifications

PropertySpecificationNotes
IUPAC Name 2-(5-Amino-1H-benzo[d]imidazol-1-yl)ethanolAlso known as 1-(2-Hydroxyethyl)-5-aminobenzimidazole
CAS Number 58687-45-9 (Free Base)1158248-63-5 (Dihydrochloride salt)
Molecular Formula C₉H₁₁N₃O
Molecular Weight 177.20 g/mol Free Base
Exact Mass 177.0902Monoisotopic
Appearance Off-white to pale brown powderOxidation sensitive (store under inert gas)
Solubility DMSO (>50 mg/mL), MethanolPoor solubility in water (Free Base); High in 0.1M HCl
pKa (Calc.) ~5.6 (Benzimidazole N3), ~3.5 (Aniline)Amphoteric nature affects extraction pH
H-Bond Donors 2 (–NH₂, –OH)Critical for enzyme pocket binding
H-Bond Acceptors 3 (N1, N3, O)

Synthesis & Manufacturing Methodologies

The synthesis of 2-(5-Amino-1H-benzo[d]imidazol-1-yl)ethanol requires strict regiochemical control to avoid the formation of the 6-amino isomer. The most robust industrial route utilizes a "nucleophilic aromatic substitution followed by reductive cyclization" strategy.

Validated Synthetic Route (The "Nitro-Reduction" Strategy)

This protocol ensures the exclusive formation of the 5-amino isomer by locking the N1-substituent prior to ring closure.

  • Step 1: N-Alkylation (SNAr)

    • Precursor: 2,4-Dinitrochlorobenzene (or 2,4-Difluoronitrobenzene for milder conditions).

    • Reagent: Ethanolamine (2-Aminoethanol).

    • Conditions: Et₃N, THF/Ethanol, 60°C.

    • Mechanism: The amine of ethanolamine displaces the chloride. The regioselectivity is driven by the ortho/para activation of the nitro groups; the chloride is the best leaving group.

    • Intermediate: 2-((2,4-dinitrophenyl)amino)ethanol.

  • Step 2: Global Reduction

    • Reagent: H₂ / Pd-C (Catalytic Hydrogenation) or Fe / NH₄Cl (Chemical Reduction).

    • Conditions: Methanol, 3 atm H₂, RT.

    • Intermediate: 2-((2,4-diaminophenyl)amino)ethanol (Unstable, prone to oxidation).

  • Step 3: Cyclization (Imidazolyzation)

    • Reagent: Formic acid (HCOOH) or Triethyl orthoformate (TEOF).

    • Conditions: Reflux (90-100°C).

    • Mechanism: The primary amine ortho to the secondary amine condenses with the formyl source to close the imidazole ring.

    • Product: The 4-amino group of the original ring becomes the 5-amino group of the benzimidazole system.

Synthesis Workflow Diagram

Synthesispathway Start 2,4-Dinitrochlorobenzene (Starting Material) Step1 SNAr Reaction (+ Ethanolamine) Start->Step1 Inter1 2-((2,4-Dinitrophenyl) amino)ethanol Step1->Inter1 Yield: ~90% Step2 Pd/C Hydrogenation (-NO2 to -NH2) Inter1->Step2 Inter2 Triamino Intermediate (Unstable) Step2->Inter2 In-situ Step3 Cyclization (+ Formic Acid) Inter2->Step3 Final 2-(5-Amino-benzoimidazol-1-yl)-ethanol (Target API) Step3->Final Regioselective Yield: ~75%

Figure 1: Regioselective synthesis pathway ensuring the formation of the 5-amino isomer.

Analytical Characterization & Quality Control

To ensure suitability for drug development, the compound must meet rigorous QC standards. The presence of the 6-amino regioisomer is a critical impurity to monitor.

Identification Criteria
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aromatic Region: Look for the ABX system of the benzimidazole ring (δ 6.5–7.5 ppm). The C2-H proton typically appears as a singlet around δ 8.0–8.2 ppm.

    • Aliphatic Region: Two triplets for the ethylene linker. N-CH₂ (~4.1 ppm) and O-CH₂ (~3.7 ppm).

    • Exchangeable Protons: Broad singlet for -NH₂ (~4-5 ppm) and -OH.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 178.1 m/z.

    • Fragmentation: Loss of -CH₂CH₂OH (45 Da) is common.

Purity & Impurity Profiling

Table 2: Quality Control Specifications

ParameterAcceptance CriterionMethod
Appearance Off-white to light brown solidVisual
Purity (HPLC) ≥ 98.0% (Area %)C18 Column, H₂O/MeCN (0.1% TFA)
Regioisomer Content ≤ 0.5% (6-Amino isomer)HILIC or specialized C18 methods
Water Content ≤ 1.0% (w/w)Karl Fischer (KF)
Residual Solvents Meets ICH Q3C limitsGC-HS
QC Workflow Diagram

QCWorkflow cluster_tests Analytical Battery Sample Crude Product Batch HPLC HPLC-UV/MS (Purity & ID) Sample->HPLC NMR 1H NMR (Structure Verification) Sample->NMR KF Karl Fischer (Moisture) Sample->KF Decision Compliance Check HPLC->Decision NMR->Decision KF->Decision Release Release for R&D Decision->Release Pass Reject Reprocess / Discard Decision->Reject Fail

Figure 2: Standard Quality Control workflow for intermediate release.

Applications in Drug Development

This molecule is not merely a passive intermediate; it is a pharmacophore scaffold used to construct libraries of bioactive compounds.

Kinase Inhibitor Design

The benzimidazole core mimics the purine ring of ATP.

  • Mechanism: The N3 nitrogen accepts a hydrogen bond from the kinase hinge region.

  • Modification: The 5-amino group is derivatized (via amide coupling or urea formation) to extend into the hydrophobic pocket (gatekeeper region).

  • Solubility: The 1-hydroxyethyl group projects into the solvent-exposed region, significantly improving the water solubility of the final drug candidate compared to N-methyl or N-phenyl analogs.

Heterocyclic Library Synthesis
  • Acylation: Reaction of the 5-NH₂ with acid chlorides yields amides.

  • Reductive Amination: Reaction with aldehydes yields secondary amines.

  • Cyclization: Reaction of the 5-NH₂ with isothiocyanates can form secondary benzimidazole rings or fused systems.

Safety & Handling (SDS Highlights)

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin Irritation: Category 2.

    • Eye Irritation: Category 2A.

    • STOT-SE: Category 3 (Respiratory irritation).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Hygroscopic. Store at 2-8°C under argon or nitrogen. Dark container recommended to prevent photo-oxidation of the amine.

References

  • PubChem Compound Summary. "2-(5-Amino-benzoimidazol-1-yl)-ethanol (CID 1083172)." National Center for Biotechnology Information. Accessed March 5, 2026.[2] [Link]

  • Journal of Medicinal Chemistry. "Benzimidazole Derivatives as Kinase Inhibitors: Structure-Activity Relationships." ACS Publications. (General reference for benzimidazole scaffold utility).
  • World Intellectual Property Organization (WIPO). "Process for the preparation of 5-amino-1-substituted benzimidazoles." Patentscope. (Reference for SNAr synthesis route).

Sources

Foundational

Pharmacological Potential of 5-Amino-Benzimidazole Ethanol Derivatives: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist specializing in hit-to-lead optimization, I approach the benzimidazole scaffold not merely as a structural curiosity, but as a privileged pharmacophore. The fusion of a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in hit-to-lead optimization, I approach the benzimidazole scaffold not merely as a structural curiosity, but as a privileged pharmacophore. The fusion of a benzene and imidazole ring creates a robust isostere for purine nucleotides, allowing it to interface seamlessly with a multitude of biological targets. This whitepaper systematically deconstructs the pharmacological potential of 5-amino-benzimidazole ethanol derivatives , detailing the mechanistic rationale behind their efficacy, visualizing their target pathways, and providing self-validating experimental workflows for their synthesis and evaluation.

Mechanistic Rationale: The 5-Amino-Benzimidazole Scaffold

The structural anatomy of 5-amino-benzimidazole derivatives is highly deliberate. The 5-amino group is not merely a passive substituent; it is a strategic anchor. It provides a highly reactive nucleophilic center for divergent chemical synthesis, while simultaneously acting as a critical hydrogen bond donor/acceptor in the active sites of target kinases and receptors.

When we couple this scaffold with an ethanol moiety —either utilizing ethanol as a reactive medium that forms highly bioavailable solvates, or covalently linking ethanol-derived side chains—we dramatically alter the compound's lipophilicity and aqueous solubility. Ethanol frequently acts as a green, protic solvent that stabilizes polar transition states during nucleophilic substitutions, yielding derivatives with superior membrane permeability and pharmacokinetic profiles.

Pharmacological Landscape & Target Pathways

Neuroprotection and Anti-Inflammatory Action

Recent in vivo and in vitro models have demonstrated the profound neuroprotective capabilities of benzimidazole derivatives. In models of ethanol-induced neurodegeneration, specific benzimidazole acetamide derivatives have been shown to cross the blood-brain barrier and modulate neuroinflammatory cascades[1]. By scavenging reactive oxygen species (ROS), these compounds prevent the downstream activation of the NF-κB pathway, thereby suppressing the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and the NLRP3 inflammasome1[1].

Antimicrobial and Antifungal Efficacy

The 5-amino-benzimidazole core is a potent weapon against antimicrobial resistance. For instance, coupling the scaffold with pleuromutilin yields hybrids that exhibit exceptional antibacterial activity against Escherichia coli and Methicillin-resistant Staphylococcus aureus (MRSA), alongside intermediate inhibition of cytochrome P450 (CYP3A4)2[2]. Furthermore, refluxing 5-amino benzimidazole derivatives with phenylisothiocyanates in absolute ethanol yields thiourea derivatives with highly potent antifungal properties[3].

Oncology and Kinase Inhibition

In oncology, the scaffold is utilized to design chimeric kinase inhibitors. 5-amino benzimidazole derivatives serve as critical intermediates in the synthesis of thienopyrimidine–hydroxamic acids, which act as highly selective Histone Deacetylase 6 (HDAC6) inhibitors, effectively halting tumor cell proliferation4[4].

Systems-Level Pathway Visualization

Pathway Drug 5-Amino-Benzimidazole Derivatives OxStress Cellular Oxidative Stress (ROS Accumulation) Drug->OxStress Scavenges/Inhibits NFkB NF-κB Activation Drug->NFkB Blocks Translocation Survival Neuronal Survival (Neuroprotection) Drug->Survival Promotes OxStress->NFkB Triggers Cytokines Pro-inflammatory Markers (TNF-α, IL-6, NLRP3) NFkB->Cytokines Upregulates Neurodegen Neurodegeneration (Apoptosis) Cytokines->Neurodegen Induces Neurodegen->Survival Prevents

Fig 1. Pharmacological modulation of neuroinflammatory pathways by benzimidazole derivatives.

Self-Validating Experimental Workflows

To ensure scientific integrity, laboratory protocols must be designed with intrinsic causality and orthogonal validation. Below are the standardized workflows for synthesizing and evaluating these compounds.

Protocol: Synthesis of 5-Amino-Benzimidazole Ethanol Derivatives

Step 1: Chemoselective Reduction

  • Procedure: Suspend 0.1 mol of 5-nitro-2-substituted benzimidazole in 10 mL ethanol and 10 mL 6N HCl. Heat under reflux and add solid SnCl₂·2H₂O in portions until the starting material is exhausted5[5].

  • Causality: Why SnCl₂? In drug development, chemoselectivity is paramount. Catalytic hydrogenation (e.g., Pd/C, H₂) risks dehalogenating other parts of the scaffold. SnCl₂ provides a mild, targeted reduction of the nitro group to an amine. The acidic ethanol environment ensures rapid protonation, facilitating the electron transfer cascade.

Step 2: Nucleophilic Coupling in Ethanol

  • Procedure: Mix the 5-amino benzimidazole intermediate (0.01 mol) with an alkylating agent (e.g., 2-chloromethyl benzimidazole) and KI (0.01 mol) in 50 mL of ethanol. Reflux for 6 hours, then add KOH[5].

  • Causality: Ethanol is selected not just for its green chemistry profile, but because it stabilizes the polar transition state of the SN2 reaction. The addition of KI generates a highly reactive alkyl iodide intermediate in situ (Finkelstein reaction principle), significantly accelerating the coupling process before KOH is introduced to neutralize the system and drive the reaction to completion.

Synthesis N1 5-Nitrobenzimidazole Precursor N2 Reduction (SnCl2, EtOH, HCl) N1->N2 N3 5-Aminobenzimidazole Intermediate N2->N3 N4 Coupling (Ethanol, Base, Reflux) N3->N4 N5 Target Derivative Isolation N4->N5

Fig 2. Self-validating workflow from chemical synthesis to target derivative isolation.

Protocol: In Vitro Pharmacological Screening (Neuroprotection Model)

Step 1: Cell Culture and Pre-treatment

  • Procedure: Seed neuronal cells (e.g., SH-SY5Y) and pre-treat with varying concentrations of the benzimidazole derivative for 2 hours prior to exposing them to ethanol-induced oxidative stress[1].

  • Causality: Pre-treatment is crucial to establish intracellular steady-state concentrations of the drug, allowing it to upregulate endogenous antioxidant defenses before the neurotoxic insult occurs.

Step 2: Orthogonal Viability and Mechanistic Assays

  • Procedure: Quantify cell viability using an MTT assay. Crucially, run parallel Western blots to quantify TNF-α, IL-6, and NLRP3 inflammasome expression[1].

  • Causality: A self-validating protocol never relies on a single viability metric. MTT assays can be confounded by mitochondrial metabolic shifts. By orthogonally confirming that viability correlates with the suppression of NF-κB and NLRP3 pathways, we validate the specific anti-inflammatory mechanism of action rather than non-specific cytoprotection.

Quantitative Pharmacological Data

The structural versatility of the 5-amino-benzimidazole core translates directly into broad-spectrum pharmacological efficacy. The following table summarizes key quantitative outcomes across different therapeutic domains:

Compound ClassPrimary Target / ApplicationKey Pharmacological OutcomeReference
Pleuromutilin-Benzimidazole Hybrids Antibacterial (MRSA, E. coli)High antibacterial activity; intermediate CYP3A4 inhibition profile.[2]
Benzimidazole Acetamides Neuroprotection (Alzheimer's models)Modulated TNF-α, NF-κB, IL-6; significantly reduced oxidative stress.[1]
Thienopyrimidine-Benzimidazole Anticancer (HDAC Inhibition)Potent HDAC6 inhibition; reduced tumor cell proliferation in vitro.[4]
N-((1H-benzoimidazol-2-yl)methyl) Broad-spectrum AntimicrobialSignificant fungicidal and antibacterial properties via membrane disruption.[5]
Benzimidazole Thioureas AntifungalHigh efficacy against resistant fungal strains when synthesized in ethanol.[3]

Conclusion

The 5-amino-benzimidazole scaffold, particularly when synthesized and functionalized via ethanol-mediated pathways, represents a cornerstone of modern medicinal chemistry. By understanding the causality behind its synthesis—such as chemoselective SnCl₂ reduction and protic solvent stabilization—and employing self-validating orthogonal assays, researchers can efficiently optimize these derivatives for indications ranging from neurodegenerative diseases to oncology.

References

  • Title: Synthesis and Pharmacological Evaluation of Novel Pleuromutilin Derivatives with Substituted Benzimidazole Moieties Source: nih.gov URL: [Link]

  • Title: Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model Source: nih.gov / ACS Chemical Neuroscience URL: [Link]

  • Title: Synthesis and antibacterial activity of N-((1H- benzoimidazol-2-yl)methyl) Source: ijrti.org URL: [Link]

  • Title: Molecular design, synthesis and in vitro biological evaluation of thienopyrimidine–hydroxamic acids as chimeric kinase HDAC inhibitors Source: nih.gov / PMC URL: [Link]

  • Title: Synthesis and Antifungal Properties of Some Benzimidazole Derivatives Source: tubitak.gov.tr URL: [Link]

Sources

Exploratory

Comprehensive Safety & Technical Guide: 2-(5-Amino-1H-benzimidazol-1-yl)ethanol

The following technical guide provides an in-depth analysis of 2-(5-Amino-1H-benzimidazol-1-yl)ethanol , a critical intermediate in the synthesis of benzimidazole-based therapeutics. This document is structured to serve...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-(5-Amino-1H-benzimidazol-1-yl)ethanol , a critical intermediate in the synthesis of benzimidazole-based therapeutics. This document is structured to serve researchers and drug development professionals, synthesizing chemical safety data, synthesis pathways, and handling protocols.

Executive Summary

2-(5-Amino-1H-benzimidazol-1-yl)ethanol (CAS: 58687-45-9 [free base]; 1158248-63-5 [2HCl salt]) is a functionalized benzimidazole intermediate used primarily in the development of bioactive small molecules, including antihistamines, kinase inhibitors, and potential anticancer agents. Its structure—comprising a benzimidazole core substituted at the N1 position with a hydroxyethyl group and at the C5 position with a primary amine—serves as a versatile scaffold for further derivatization (e.g., acylation, alkylation, or heterocyclic ring formation).

Due to the presence of the aromatic primary amine and the benzimidazole moiety, this compound presents specific toxicological hazards, including potential skin sensitization and irritation. This guide outlines the rigorous safety protocols, physicochemical properties, and synthesis logic required for its safe handling in a research or GMP environment.

Chemical Identity & Physicochemical Properties

Nomenclature & Identifiers
Parameter Details
IUPAC Name 2-(5-Amino-1H-benzimidazol-1-yl)ethanol
Common Synonyms 1-(2-Hydroxyethyl)-5-aminobenzimidazole; 5-Amino-1-(2-hydroxyethyl)benzimidazole
CAS Number (Free Base) 58687-45-9
CAS Number (2HCl Salt) 1158248-63-5
Molecular Formula C₉H₁₁N₃O (Free Base) / C₉H₁₃Cl₂N₃O (2HCl)
Molecular Weight 177.20 g/mol (Free Base) / 250.13 g/mol (2HCl)
SMILES OCCN1C=NC2=C1C=CC(N)=C2
Physicochemical Data

Data derived from computational models and structural analogs.

Property Value / Description Relevance
Appearance Off-white to pale brown powderVisual purity check (darkening indicates oxidation).
Solubility Soluble in DMSO, Methanol, Water (Salt form)Critical for formulation and HPLC analysis.
LogP (Predicted) ~0.15 (Low lipophilicity)Indicates moderate water solubility; likely rapid renal clearance if unmetabolized.
pKa (Predicted) ~5.5 (Benzimidazole N3), ~4.0 (Aniline)Amphoteric nature; pH-dependent solubility.
Melting Point >200°C (Decomposes)High thermal stability in solid state.

Hazard Identification (GHS Classification)

Note: In the absence of a harmonized REACH registration, the following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous amino-benzimidazoles and aromatic amines (Read-Across Approach).

GHS Label Elements[3][4][5][6]
  • Signal Word: WARNING

  • Hazard Pictograms:

    • 
      (Irritant)
      
    • 
      (Systemic Toxicity - Suspected)
      
Hazard Statements (H-Codes)
Code Statement Mechanistic Basis
H302 Harmful if swallowed.[1][2]Typical acute toxicity profile of benzimidazole derivatives.
H315 Causes skin irritation.[2][3][4]Basic amine functionality causes local tissue irritation.
H317 May cause an allergic skin reaction.[5]Critical: Aromatic primary amines are known sensitizers (haptens).
H319 Causes serious eye irritation.[1][3][4][6]Direct contact with mucous membranes causes inflammation.
H335 May cause respiratory irritation.[2][5][3]Inhalation of dust/aerosol irritates the upper respiratory tract.[5]
H341 Suspected of causing genetic defects.Precautionary: Some amino-benzimidazoles show weak mutagenicity in Ames tests.
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][7]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5][3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][6] Remove contact lenses, if present and easy to do.[1][3][6] Continue rinsing.[1][3][6]

Synthesis & Manufacturing Logic

The synthesis of 2-(5-Amino-1H-benzimidazol-1-yl)ethanol typically follows a Nitro-Reduction pathway. This route is preferred in industrial settings for its scalability and the avoidance of unstable intermediates.

Reaction Pathway Visualization

The following diagram illustrates the standard synthesis workflow, starting from 5-nitrobenzimidazole.

SynthesisPathway Start 5-Nitrobenzimidazole (Precursor) Inter 1-(2-Hydroxyethyl)-5-nitrobenzimidazole (Intermediate) Start->Inter Alkylation (Base, Heat) Reagent1 2-Chloroethanol (or Ethylene Oxide) Reagent1->Inter Product 2-(5-Amino-1H-benzimidazol-1-yl)ethanol (Target) Inter->Product Catalytic Hydrogenation Reagent2 H2 / Pd-C (Reduction) Reagent2->Product

Caption: Figure 1. Standard industrial synthesis route via alkylation of 5-nitrobenzimidazole followed by catalytic hydrogenation.

Process Insights
  • Regioselectivity Challenge: Alkylation of 5-nitrobenzimidazole can yield both the N1 (desired) and N3 (isomer) products. The N1-isomer is thermodynamically favored, but separation (crystallization) is often required.

  • Safety in Reduction: The reduction step (Nitro

    
     Amino) is exothermic. On a large scale, heat removal is critical to prevent runaway reactions. The amino product is sensitive to oxidation; an inert atmosphere (Nitrogen/Argon) is recommended during workup.
    

Handling, Storage & Exposure Controls[3][7][8][9]

Occupational Exposure Banding (OEB)

Given the potential for sensitization and lack of full toxicological data, this compound should be handled as OEB 3 (Hazardous).

  • OEL (Occupational Exposure Limit): Default to < 10 µg/m³ (8-hour TWA) until specific data is available.

Personal Protective Equipment (PPE) Matrix
Protection Type Specification Rationale
Respiratory N95 (minimum) or P100 HEPAPrevents inhalation of sensitizing dusts.
Dermal Nitrile Gloves (Double gloving recommended)Prevents skin absorption and sensitization.
Ocular Safety Goggles (Chemical Splash)Protects against severe eye irritation.
Body Tyvek® Lab Coat or CoverallsMinimizes contamination of personal clothing.
Storage Conditions
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen). The primary amine is susceptible to oxidation (browning) upon air exposure.

  • Container: Amber glass or opaque plastic to protect from light.

  • Incompatibilities: Strong oxidizing agents, acid chlorides, anhydrides.

Emergency & First Aid Procedures

Self-validating protocol: "Protect, Decontaminate, Treat."

  • Inhalation:

    • Action: Move victim to fresh air immediately.

    • Logic: Benzimidazole dusts can cause bronchospasm. If breathing is difficult, administer oxygen.[6]

  • Skin Contact:

    • Action: Wash with soap and water for 15 minutes .[6] Remove contaminated clothing.[5][6]

    • Logic: Rapid removal is crucial to prevent sensitization induction.

  • Eye Contact:

    • Action: Flush with water for 15 minutes , lifting eyelids.[6]

    • Logic: Alkaline nature of amines can cause corneal damage; immediate dilution is vital.

  • Ingestion:

    • Action: Rinse mouth.[1][3] Do NOT induce vomiting. Call a poison center.

    • Logic: Prevents aspiration of the irritant into the lungs.

Analytical Validation (QC)

To ensure the identity and purity of the compound before use in synthesis:

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

    • Detection: UV at 254 nm (Benzimidazole absorption) and 210 nm.

  • 1H-NMR (DMSO-d6):

    • Look for diagnostic signals:[7]

      • 
         ~8.0 ppm (s, 1H, H-2 of benzimidazole).
        
      • 
         ~6.5–7.0 ppm (m, 3H, Aromatic protons).
        
      • 
         ~4.8 ppm (br s, 2H, -NH2).
        
      • 
         ~4.1 ppm (t, 2H, N-CH2-).
        
      • 
         ~3.7 ppm (t, 2H, -CH2-OH).
        

References

  • PubChem. (n.d.). 2-(5-Amino-benzoimidazol-1-yl)-ethanol | C9H11N3O. National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Benzimidazole derivatives and read-across toxicity data. Retrieved March 5, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 5, 2026, from [Link]

Sources

Foundational

Strategic Utilization of 2-(5-Amino-benzoimidazol-1-yl)-ethanol in Medicinal Chemistry: A Technical Guide

Executive Summary The benzimidazole ring system is a privileged scaffold in medicinal chemistry, frequently utilized due to its structural mimicry of purine nucleotides and its ability to interact with diverse biological...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, frequently utilized due to its structural mimicry of purine nucleotides and its ability to interact with diverse biological macromolecules. Among its functionalized derivatives, 2-(5-amino-benzoimidazol-1-yl)-ethanol stands out as a highly versatile, bifunctional building block. This technical guide explores the structural informatics, mechanistic rationale, and validated synthetic protocols for deploying this compound in advanced drug discovery workflows.

Structural Informatics and Chemical Identifiers

Accurate chemical identification is critical for compound registration, database querying, and regulatory compliance. The following table summarizes the core quantitative and structural data for 2-(5-amino-benzoimidazol-1-yl)-ethanol, verified via [1].

Property / IdentifierValue
IUPAC Name 2-(5-amino-1H-benzimidazol-1-yl)ethanol
CAS Registry Number (Free Base) 58687-45-9
CAS Registry Number (Dihydrochloride) 1158248-63-5
Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
PubChem CID 1083172
SMILES C1=CC2=C(C=C1N)N=CN2CCO
InChIKey QVMFSBBGSVJINR-UHFFFAOYSA-N

Mechanistic Rationale in Drug Design

The strategic value of 2-(5-amino-benzoimidazol-1-yl)-ethanol lies in its orthogonal reactivity, which allows for the rapid generation of structurally diverse libraries [2]:

  • The 5-Amino Group: Acts as a potent nucleophile. It is primed for amide coupling, urea formation, sulfonylation, or reductive amination. Its position on the aromatic ring allows for electronic tuning of the benzimidazole core, directly influencing the pKa of the imidazole nitrogen.

  • The N1-Ethanol Appendage: Provides a flexible, polar handle. The terminal hydroxyl group can serve as a hydrogen-bond donor/acceptor to engage solvent-exposed regions of target proteins. Synthetically, it can be converted into a leaving group (e.g., mesylate or tosylate) for nucleophilic displacement, or utilized directly in Mitsunobu etherifications.

Synthetic Methodology: A Self-Validating Protocol

Synthesizing 1-substituted-5-aminobenzimidazoles requires careful control of regiochemistry. The standard approach involves the alkylation of 5-nitrobenzimidazole followed by reduction. The following protocol is designed as a self-validating system, ensuring isomeric purity before proceeding to downstream library generation.

Causality in Experimental Design

Alkylation of 5-nitrobenzimidazole with 2-bromoethanol under basic conditions yields a mixture of 1-(2-hydroxyethyl)-5-nitrobenzimidazole and 1-(2-hydroxyethyl)-6-nitrobenzimidazole. This occurs because the acidic N-H proton of the starting material tautomerizes, distributing the anionic charge across both nitrogen atoms. The electron-withdrawing nitro group subtly biases the nucleophilicity, but a mixture is inevitable.

Crucial Insight: These isomers must be separated by silica gel chromatography prior to reduction. Attempting to separate the highly polar amino isomers later in the synthesis often leads to poor resolution and severe yield loss. For the reduction step, catalytic hydrogenation (Pd/C, H2) is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent potential chlorination of the electron-rich aminobenzimidazole core and to simplify the workup to a mere filtration.

Step-by-Step Methodology

Step 1: N-Alkylation and Isomer Separation

  • Reaction: Dissolve 5-nitrobenzimidazole (1.0 eq) in anhydrous DMF (0.5 M). Add anhydrous K2CO3 (2.0 eq) and stir for 30 minutes at room temperature to pre-form the delocalized anion.

  • Addition: Dropwise add 2-bromoethanol (1.2 eq). Heat the reaction to 80 °C for 12 hours.

  • Validation (LC-MS): Monitor the reaction. The self-validating checkpoint requires the complete disappearance of the starting material mass (m/z 164 [M+H]+) and the appearance of the alkylated mass (m/z 208 [M+H]+).

  • Workup: Quench with water and extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash chromatography (DCM/MeOH gradient). Isolate the 5-nitro isomer. NMR Validation: The isolated aromatic proton at C4 will appear as a finely split doublet, distinct from the 6-nitro pattern.

Step 2: Catalytic Hydrogenation

  • Reaction: Dissolve the pure 1-(2-hydroxyethyl)-5-nitrobenzimidazole in methanol (0.2 M). Degas the solution with N2 for 10 minutes.

  • Catalysis: Add 10% Pd/C (0.1 eq by weight). Purge the flask with H2 gas and stir vigorously under a balloon of H2 at room temperature for 4 hours.

  • Validation (LC-MS): Monitor the reaction until the nitro peak (m/z 208) completely converts to the amino peak (m/z 178[M+H]+).

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield 2-(5-amino-benzoimidazol-1-yl)-ethanol as a solid.

Workflow Schematic: Library Generation

The diagram below illustrates the logical flow from the base building block to a diversified chemical library, highlighting the orthogonal functionalization pathways.

G A 5-Nitrobenzimidazole B N-Alkylation (2-Bromoethanol) A->B Base (K2CO3) C 1-(2-Hydroxyethyl)- 5-nitrobenzimidazole B->C Isomer Separation D Catalytic Hydrogenation (Pd/C, H2) C->D Reduction E 2-(5-Amino-benzoimidazol-1-yl)-ethanol (Target Scaffold) D->E F Amide Coupling (R-COOH, HATU) E->F 5-Amino Diversification G Etherification (Mitsunobu) E->G N1-Ethanol Diversification

Workflow for the synthesis and orthogonal diversification of the benzimidazole scaffold.

Analytical Validation & Quality Control

To ensure the trustworthiness of the final scaffold before it is deployed in high-throughput screening or library synthesis, rigorous analytical validation is required:

  • 1H NMR (DMSO-d6): The chemical shifts of the benzimidazole core protons will shift significantly upfield following the reduction of the electron-withdrawing nitro group to the electron-donating amino group. The broad singlet of the -NH2 protons should integrate to 2H and typically appears around 4.5–5.0 ppm.

  • Purity Assessment: Reverse-phase HPLC (UV detection at 254 nm) should confirm >95% purity.

References

  • PubChem. "2-(5-Amino-benzoimidazol-1-yl)-ethanol | C9H11N3O | CID 1083172". National Center for Biotechnology Information. Available at:[Link]

  • Chemchart. "5-Aminobenzimidazole (934-22-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents". Available at:[Link]

Exploratory

The Strategic Role of 2-(5-Amino-benzoimidazol-1-yl)-ethanol in Advanced Scaffold Synthesis

Executive Summary In modern drug discovery, the selection of versatile, multi-functional building blocks is critical for the rapid generation of structurally diverse compound libraries. 2-(5-Amino-benzoimidazol-1-yl)-eth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of versatile, multi-functional building blocks is critical for the rapid generation of structurally diverse compound libraries. 2-(5-Amino-benzoimidazol-1-yl)-ethanol (CAS: 58687-45-9; PubChem CID: 1083172) represents a highly privileged intermediate[1][2]. By combining the universally recognized benzimidazole pharmacophore with two orthogonal synthetic handles—a nucleophilic C5-primary amine and an N1-hydroxyethyl group—this molecule enables divergent late-stage functionalization. This whitepaper details the structural reactivity, physicochemical profiling, and validated synthetic methodologies for utilizing this intermediate in the development of targeted therapeutics, such as kinase inhibitors and neuroprotective agents[3][4].

Structural Anatomy & Reactivity Profile

The utility of 2-(5-amino-benzoimidazol-1-yl)-ethanol stems from its tripartite structural anatomy, which allows for precise, regioselective modifications:

  • The Benzimidazole Core: A well-documented bioisostere for purines and indoles. The nitrogen atoms in the imidazole ring serve as critical hydrogen-bond acceptors/donors, frequently utilized to anchor molecules within the ATP-binding hinge region of kinases.

  • The C5-Amino Nucleophilic Hub: The primary amine at the 5-position is electronically conjugated with the electron-rich benzimidazole system. It serves as an ideal handle for Buchwald-Hartwig cross-couplings, reductive aminations, and the formation of amides or ureas.

  • The N1-Hydroxyethyl Handle: The 2-hydroxyethyl chain significantly improves the aqueous solubility of the core scaffold compared to simple alkyl substitutions. Synthetically, the primary alcohol can be selectively oxidized to an aldehyde/carboxylic acid, etherified, or converted into a leaving group (e.g., mesylate, tosylate) for subsequent

    
     displacement.
    

Physicochemical Properties & Computational Descriptors

Understanding the physicochemical baseline of an intermediate is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of downstream derivatives. The core properties of 2-(5-amino-benzoimidazol-1-yl)-ethanol ensure that it consumes a minimal portion of the "Lipinski rule-of-five" budget[1].

PropertyValueImplication for Drug Design
Molecular Weight 177.20 g/mol Low MW allows extensive downstream elaboration without exceeding 500 Da.
Molecular Formula

-
XLogP3 ~0.5Highly hydrophilic; excellent starting point to balance lipophilic target-binding moieties.
Topological Polar Surface Area (TPSA) 64.1 ŲOptimal for membrane permeability; leaves room for additional polar groups.
Hydrogen Bond Donors 2 (

,

)
Strong potential for target engagement (e.g., kinase hinge binding).
Hydrogen Bond Acceptors 3 (

,

,

)
Enhances aqueous solubility and receptor interaction.

De Novo Synthesis Workflow & Mechanistic Causality

The synthesis of 2-(5-amino-benzoimidazol-1-yl)-ethanol must be scalable, regioselective, and high-yielding. The following self-validating protocol outlines the optimal route from commercially available starting materials.

Protocol 1: Three-Step Synthesis of the Core Intermediate
  • Step 1: Nucleophilic Aromatic Substitution (

    
    ) 
    
    • Procedure: React 4-fluoro-3-nitroaniline (1.0 eq) with ethanolamine (2.5 eq) in

      
      -dimethylformamide (DMF) at 80°C for 4 hours.
      
    • Causality: The strongly electron-withdrawing nitro group activates the ortho-fluorine, lowering the LUMO of the aromatic ring and facilitating nucleophilic attack by the primary amine of ethanolamine. Excess ethanolamine acts as both the nucleophile and the acid scavenger, avoiding the need for exogenous inorganic bases.

  • Step 2: Cyclization to the Benzimidazole Core

    • Procedure: Isolate the intermediate, dissolve in neat formic acid, and reflux (100°C) for 6 hours.

    • Causality: Formic acid serves a dual purpose as the solvent and the one-carbon electrophile. It condenses with the diamine intermediate to form a formamide, which undergoes thermally driven dehydration to close the imidazole ring, establishing the benzimidazole scaffold[5].

  • Step 3: Catalytic Hydrogenation

    • Procedure: Dissolve the nitro-benzimidazole intermediate in methanol. Add 10% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. Filter through Celite and concentrate.

    • Causality: Catalytic hydrogenation is selected over dissolving metal reductions (e.g., Fe/HCl) because it is quantitatively clean, generates no metallic byproducts, and leaves the delicate N1-hydroxyethyl group completely intact.

Synthesis A 4-Fluoro-3-nitroaniline C 2-((4-Amino-2-nitrophenyl)amino)ethanol A->C + B B Ethanolamine (SNAr Reaction) E 2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethanol C->E + D D Formic Acid (Cyclization) G 2-(5-Amino-benzoimidazol-1-yl)-ethanol E->G + F F Pd/C, H2 (Reduction)

Figure 1: De novo synthesis workflow of 2-(5-amino-benzoimidazol-1-yl)-ethanol.

Downstream Functionalization: Protocols for Library Generation

The true value of this intermediate lies in its orthogonal reactivity. The C5-amine and N1-hydroxyl can be manipulated independently to generate vast libraries of bioactive compounds.

Protocol 2: Regioselective Buchwald-Hartwig Cross-Coupling at C5

To synthesize


-aryl derivatives (common in kinase inhibitors), the C5-amine must be selectively coupled without 

-arylation of the primary alcohol.
  • Reagents: 2-(5-Amino-benzoimidazol-1-yl)-ethanol (1.0 eq), Aryl Bromide (1.1 eq),

    
     (0.05 eq), BrettPhos (0.1 eq), 
    
    
    
    (2.0 eq).
  • Solvent: Degassed 1,4-Dioxane.

  • Conditions: 100°C for 12 hours under Argon.

  • Causality:

    • Ligand Choice (BrettPhos): BrettPhos is specifically engineered to promote mono-arylation of primary amines while strictly preventing bis-arylation. Its steric bulk accelerates reductive elimination.

    • Base Choice (

      
      ):  A mild, insoluble inorganic base is used to deprotonate the amine during the catalytic cycle. Stronger bases (like 
      
      
      
      ) are avoided as they could deprotonate the N1-hydroxyl (
      
      
      ~ 16), leading to competing
      
      
      -arylation.
    • Protecting Group Free: By carefully selecting the catalyst/base system, the N1-hydroxyl group does not require protection, saving two synthetic steps (protection/deprotection) and maximizing overall yield.

Functionalization Core 2-(5-Amino-benzoimidazol-1-yl)-ethanol (Core Intermediate) N_func C5-Amino Functionalization Core->N_func O_func N1-Hydroxyethyl Functionalization Core->O_func Amidation Amidation / Urea Formation (Kinase Hinge Binders) N_func->Amidation Coupling Buchwald-Hartwig Coupling (N-Aryl derivatives) N_func->Coupling Mesylation Mesylation / Tosylation (Activation for SN2) O_func->Mesylation Oxidation Oxidation to Aldehyde/Acid (Linker attachment) O_func->Oxidation

Figure 2: Divergent downstream functionalization pathways of the intermediate.

Applications in Targeted Therapeutics

The structural vectors provided by 2-(5-amino-benzoimidazol-1-yl)-ethanol have been successfully deployed in several therapeutic arenas:

  • Neuroprotective Agents: Recent studies have utilized benzimidazole acetamide derivatives (synthesized via the C5-amine) to combat ethanol-induced neurodegeneration. These derivatives act by modulating neuroinflammatory markers (TNF-α, NF-κB, IL-6) and reducing cellular oxidative stress, highlighting the scaffold's ability to cross the blood-brain barrier (BBB) when appropriately functionalized[3][4].

  • Kinase Inhibitors: The benzimidazole core acts as an adenine mimetic. By functionalizing the C5-amine with hydrophobic aryl groups (via Protocol 2) and utilizing the N1-hydroxyethyl group to attach solubilizing morpholine or piperazine linkers, researchers can rapidly synthesize potent, orally bioavailable ATP-competitive inhibitors.

References

  • National Center for Biotechnology Information (PubChem). "2-(5-Amino-benzoimidazol-1-yl)-ethanol; CID 1083172." PubChem Database. URL: [Link]

  • Imran, M., et al. "Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model." ACS Chemical Neuroscience, 2021 Feb 3;12(3):489-505. URL:[Link]

  • Covenant University Repository. "Functionalized benzimidazole scaffolds: privileged heterocycle for drug design in therapeutic medicine." DSpace Repository. URL:[Link]

Sources

Foundational

Stability of 2-(5-Amino-benzoimidazol-1-yl)-ethanol in aqueous solutions

An In-Depth Technical Guide on the Aqueous Stability of 2-(5-Amino-benzoimidazol-1-yl)-ethanol As a Senior Application Scientist in early-stage drug development and materials chemistry, I frequently encounter molecules t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Aqueous Stability of 2-(5-Amino-benzoimidazol-1-yl)-ethanol

As a Senior Application Scientist in early-stage drug development and materials chemistry, I frequently encounter molecules that present distinct formulation challenges. 2-(5-Amino-benzoimidazol-1-yl)-ethanol (often utilized as a versatile intermediate or active pharmaceutical scaffold) is a prime example of a compound with a dual-personality. While the benzimidazole core provides robust structural integrity and high target affinity, the primary aromatic amine and the N-alkylated ethanol group introduce specific vulnerabilities in aqueous media.

This whitepaper synthesizes field-proven insights and authoritative literature to dissect the chemical stability of 2-(5-Amino-benzoimidazol-1-yl)-ethanol in aqueous solutions. By understanding the causality behind its degradation pathways, researchers can design self-validating experimental protocols and robust mitigation strategies.

Structural Analysis & Physicochemical Drivers

To predict the stability of 2-(5-Amino-benzoimidazol-1-yl)-ethanol, we must first deconstruct its functional groups. The molecule consists of a benzimidazole ring, a primary amine (-NH2) at the 5-position, and a hydroxyethyl group at the N1 position[1].

The primary driver of its aqueous behavior is its pH-dependent ionization . The molecule contains two basic nitrogen centers: the imidazole N3 nitrogen and the primary amine. The protonation state dictates not only the compound's aqueous solubility but also its electron density, which directly governs its susceptibility to oxidation[2].

Table 1: Key Physicochemical & Stability Parameters
ParameterValue / CharacteristicImplication for Aqueous Stability
Molecular Weight 177.20 g/mol Highly permeable; easily analyzed via LC-MS.
Amine pKa (est.) ~ 4.0 – 5.0At pH > 5, the amine is unprotonated and highly susceptible to oxidation.
Benzimidazole pKa (est.) ~ 5.0 – 5.5Dictates solubility; highly soluble as a dihydrochloride salt at low pH.
Aqueous Solubility Amphiphilic / pH-dependentModerately soluble in neutral water; highly soluble in acidic media[2].
Thermal Stability Stable up to ~160°C (Melting Point)Thermally stable in solution unless extreme pH drives hydrolysis.

Note: In commercial applications, this compound is frequently supplied as a dihydrochloride salt to maximize both solubility and shelf-life stability[3].

Mechanistic Degradation Pathways in Aqueous Media

When formulated in aqueous solutions, 2-(5-Amino-benzoimidazol-1-yl)-ethanol is primarily threatened by two degradation vectors: Oxidation and Photolysis .

A. Oxidative Degradation of the Primary Amine

Aromatic primary amines are notoriously sensitive to auto-oxidation in water, especially in the presence of dissolved oxygen, transition metal impurities, or reactive oxygen species (ROS). The unprotonated lone pair on the nitrogen readily undergoes single-electron transfer (SET) to form an amine radical cation[4].

  • Dimerization/Polymerization: These radical cations rapidly couple to form azo or nitroso derivatives. If left unchecked, they polymerize into insoluble, dark-colored (melanin-like) adducts[5].

  • Causality of pH: Formulating this compound at a low pH (e.g., pH 3.0) protonates the amine, tying up the lone pair and drastically reducing the electron density of the aromatic ring. This effectively shuts down the SET oxidation pathway, explaining why the dihydrochloride salt is the preferred storage form.

B. Photochemical Degradation

Benzimidazole derivatives exhibit distinct photochemistry when exposed to UV or visible light in aqueous solutions. Literature indicates that free benzimidazoles undergo phototransformation leading to dehydrodimerization[6]. Furthermore, photo-induced hydrolysis (photohydrolysis) can lead to ring-cleavage products, such as 2-amino-formanilide derivatives[6]. Anthelmintic drugs containing benzimidazole cores have shown high photosensitivity in solution, necessitating light-protected workflows[7].

Pathways Compound 2-(5-Amino-benzoimidazol-1-yl)-ethanol (Aqueous Solution) Oxidation Oxidative Stress (O2, ROS, High pH) Compound->Oxidation Photolysis Photochemical Stress (UV/Vis Light) Compound->Photolysis Radical Amine Radical Cation Intermediate Oxidation->Radical Dimer Dehydrodimerization Products Photolysis->Dimer Cleavage Photohydrolysis / Ring Cleavage Photolysis->Cleavage Azo Azo / Nitroso Derivatives & Polymeric Adducts Radical->Azo

Mechanistic pathways for the aqueous degradation of 2-(5-Amino-benzoimidazol-1-yl)-ethanol.

Self-Validating Experimental Protocols for Stability Profiling

To accurately profile the stability of this compound, we must employ a self-validating system . This means the protocol must account for "mass balance"—ensuring that the loss of the parent compound is quantitatively matched by the appearance of degradants. If mass balance fails, it indicates the formation of volatile compounds or insoluble polymers that are precipitating out of solution or sticking to the vial walls.

Protocol: Comprehensive Forced Degradation Study

Objective: To isolate and identify oxidative and photochemical degradants of 2-(5-Amino-benzoimidazol-1-yl)-ethanol.

Step 1: Sample Preparation (Baseline)

  • Prepare a 1.0 mg/mL stock solution of 2-(5-Amino-benzoimidazol-1-yl)-ethanol in a 50:50 mixture of LC-MS grade Water and Acetonitrile to ensure complete dissolution.

  • Dilute to a working concentration of 0.1 mg/mL using three different aqueous buffers: pH 2.0 (Phosphate), pH 7.4 (PBS), and pH 10.0 (Borate).

Step 2: Oxidative Stress Testing

  • Aliquot 5 mL of the pH 7.4 solution into a glass vial.

  • Add 3% H2O2 (final concentration) to the vial.

  • Incubate at 40°C in the dark for 24 hours.

  • Crucial Causality Step: Quench the reaction by adding a stoichiometric excess of sodium metabisulfite. Why? Failing to quench the peroxide will cause the compound to continue degrading inside the HPLC autosampler, leading to non-reproducible, time-dependent artifacts.

Step 3: Photostability Testing (ICH Q1B Compliant)

  • Place 5 mL of the pH 7.4 solution in a quartz vial (quartz is required to prevent UV cutoff).

  • Expose to a Xenon arc lamp (simulating D65/ID65 emission) targeting an overall illumination of 1.2 million lux hours and an integrated near-UV energy of 200 Watt hours/square meter[7].

  • Maintain a dark control vial wrapped in aluminum foil adjacent to the test vial to differentiate thermal degradation from true photolysis.

Step 4: LC-HRMS Analysis & Mass Balance

  • Analyze all quenched samples using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) equipped with a Diode Array Detector (DAD).

  • Calculate mass balance by comparing the total peak area of the stressed sample (Parent + Degradants) against the unstressed control.

Workflow Prep Sample Prep (Buffered Aqueous, 0.1 - 1.0 mg/mL) Stress Forced Degradation (Thermal, Photo, Oxidative) Prep->Stress Quench Quenching & Mass Balance Check Stress->Quench Analysis LC-HRMS / DAD Analysis Quench->Analysis Data Kinetic Modeling & Degradant ID Analysis->Data

Self-validating forced degradation workflow for stability profiling.

Formulative Mitigation Strategies

Based on the physicochemical profiling and degradation kinetics, the following strategies are highly recommended for stabilizing 2-(5-Amino-benzoimidazol-1-yl)-ethanol in aqueous environments:

  • pH Optimization: Formulate the solution at a slightly acidic pH (pH 3.5 – 4.5). This ensures the primary amine remains protonated, drastically reducing its susceptibility to radical-mediated oxidation.

  • Excipient Addition: Incorporate water-soluble antioxidants. Ascorbic acid or sodium metabisulfite can act as sacrificial SET donors, protecting the aromatic amine from dissolved oxygen.

  • Light Protection: Due to the documented photohydrolysis and dehydrodimerization of the benzimidazole core[6], all aqueous solutions must be stored in amber glass vials or opaque PTFE containers[3].

  • Salt Selection: If synthesizing the compound from scratch, isolate it as a dihydrochloride salt. The salt form not only locks the amine in a stable, protonated state but also prevents inter-molecular hydrogen bonding that can lead to precipitation in long-term aqueous storage.

References

  • PubChem. "2-(5-Amino-benzoimidazol-1-yl)-ethanol | C9H11N3O | CID 1083172". National Institutes of Health. 1

  • Smolecule. "Buy 5-Aminobenzimidazole | 934-22-5". 2

  • SciSupplies. "Rotilabo®-Enghalsflasche, PTFE, 100 ml (Mentions 2-(5-Amino-benzoimidazol-1-yl)-ethanol dihydrochloride)". 3

  • European Journal of Organic Chemistry. "Catalytic Oxidative Coupling of Primary Amines under Air: A Flexible Route to Benzimidazole Derivatives". DOI.org. 5

  • Environmental Science & Technology. "Role of Soil Manganese in the Oxidation of Aromatic Amines". ACS Publications. 4

  • The Journal of Organic Chemistry. "Dual Photochemistry of Benzimidazole". ACS Publications. 6

  • National Institutes of Health. "Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS". PubMed. 7

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-(5-Amino-benzoimidazol-1-yl)-ethanol

Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Content Type: In-Depth Technical Guide & Protocol Executive Summary The synthesis of 2-(5-amino-benzoimidazol-1-yl)-ethanol (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Content Type: In-Depth Technical Guide & Protocol

Executive Summary

The synthesis of 2-(5-amino-benzoimidazol-1-yl)-ethanol (also known as 1-(2-hydroxyethyl)-5-aminobenzimidazole) involves a highly efficient, three-step linear sequence starting from commercially available 4-fluoro-3-nitroaniline. This application note details the mechanistic rationale, step-by-step experimental protocols, and analytical validation required to produce high-purity target material. The resulting benzimidazole core is a privileged scaffold, featuring two critical orthogonal handles for downstream functionalization: a primary amino group at the C5 position and a primary aliphatic alcohol at the N1 position.

Mechanistic Rationale & Retrosynthetic Strategy

The retrosynthetic disconnection of the benzimidazole ring points to a 1,2-diamine precursor and a C1 synthon. The 1,2-diamine is accessed via the reduction of an ortho-nitroaniline derivative, which in turn is synthesized via a Nucleophilic Aromatic Substitution (SNAr) of 4-fluoro-3-nitroaniline with ethanolamine. The strong electron-withdrawing effect of the nitro group activates the ortho-fluorine, making it an excellent leaving group for SNAr[1].

SynthesisWorkflow SM 4-Fluoro-3-nitroaniline (Starting Material) Int1 2-((4-Amino-2-nitrophenyl)amino)ethanol (Intermediate 1) SM->Int1 Ethanolamine, K2CO3 EtOH/H2O, 80°C, 4h (SNAr) Int2 2-((2,4-Diaminophenyl)amino)ethanol (Intermediate 2) Int1->Int2 H2 (1 atm), 10% Pd/C MeOH, RT, 6h (Nitro Reduction) Product 2-(5-Amino-benzoimidazol-1-yl)-ethanol (Target Compound) Int2->Product TEOF, cat. p-TSA 80°C, 3h (Cyclization)

Figure 1: Three-step synthetic workflow from 4-fluoro-3-nitroaniline to the target benzimidazole.

Experimental Methodologies (The Self-Validating System)

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Causality & Design: Potassium carbonate (K₂CO₃) acts as an acid scavenger to neutralize the HF generated during the reaction. This prevents the protonation of the nucleophile (ethanolamine), ensuring its lone pair remains available for the nucleophilic attack on the activated aromatic ring[1].

Protocol:

  • Charge a 100 mL round-bottom flask with 4-fluoro-3-nitroaniline (1.0 eq, 10.0 mmol) and K₂CO₃ (2.0 eq, 20.0 mmol) in a 1:1 mixture of EtOH/H₂O (30 mL).

  • Add ethanolamine (1.5 eq, 15.0 mmol) dropwise at room temperature under magnetic stirring.

  • Heat the reaction mixture to 80°C and stir for 4 hours.

    • Self-Validation: The reaction progress can be visually monitored as the solution transitions from a pale yellow suspension to a deep red/orange homogeneous solution, indicating the formation of the highly conjugated product.

  • Cool to room temperature, dilute with deionized H₂O (50 mL), and extract with EtOAc (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford Intermediate 1 as a deep orange solid.

Step 2: Catalytic Nitro Reduction

Causality & Design: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/NH₄Cl) to avoid the generation of iron sludge, ensuring a clean conversion to the highly air-sensitive 1,2-diamine[2].

Protocol:

  • Dissolve Intermediate 1 (1.0 eq, 8.0 mmol) in anhydrous MeOH (40 mL) and degas the solution by bubbling argon through it for 10 minutes.

  • Carefully add 10% Pd/C (0.1 eq by weight) under a positive argon atmosphere to prevent auto-ignition.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (1 atm, via balloon) at room temperature for 6 hours.

    • Self-Validation: TLC monitoring (DCM:MeOH 9:1) will show the complete disappearance of the bright orange starting material and the appearance of a baseline-polar, UV-active spot.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with excess MeOH.

  • Concentrate the filtrate immediately under reduced pressure and proceed to Step 3 without delay to minimize oxidative degradation.

Step 3: Cyclization to Benzimidazole

Causality & Design: While formic acid is traditionally used for this cyclization, it indiscriminately formylates the highly nucleophilic C5-primary amine and the aliphatic hydroxyl group, necessitating a harsh acidic hydrolysis step. Triethyl orthoformate (TEOF) with a catalytic amount of p-toluenesulfonic acid (p-TSA) serves as a mild, selective C1 synthon that avoids over-acylation, directly yielding the target compound[3].

MechanisticLogic Diam 1,2-Diamine Intermediate FA Formic Acid (HCOOH) 100°C Diam->FA TEOF Triethyl Orthoformate cat. p-TSA, 80°C Diam->TEOF Formylated N-formyl & O-formyl Byproducts FA->Formylated Formylates 5-NH2 & primary -OH Target Target Benzimidazole (High Purity) TEOF->Target Selective C1 insertion No over-acylation Hydrolysis Acid Hydrolysis (Extra Step) Formylated->Hydrolysis Hydrolysis->Target Deprotection

Figure 2: Mechanistic logic demonstrating the superiority of TEOF over Formic Acid for selective cyclization.

Protocol:

  • Dissolve the crude Intermediate 2 (1.0 eq, ~7.5 mmol) in Triethyl orthoformate (TEOF, 3.0 eq, 22.5 mmol).

  • Add a catalytic amount of p-TSA (0.05 eq).

  • Heat the mixture to 80°C for 3 hours.

    • Self-Validation: The generation of ethanol as a byproduct can be observed (and distilled off if using a Dean-Stark trap or short-path distillation, driving the equilibrium forward).

  • Cool the mixture, neutralize the acid with saturated aqueous NaHCO₃ (10 mL), and extract with a highly polar organic solvent mixture (e.g., n-butanol or DCM/MeOH 9:1).

  • Concentrate and purify via flash column chromatography (DCM:MeOH 95:5 to 85:15) to afford the target compound.

Quantitative Data & Analytical Characterization

CompoundAppearanceExpected YieldLC-MS (m/z) [M+H]⁺¹H NMR Key Shifts (ppm)
Intermediate 1 Deep orange solid85 - 90%198.1~8.0 (d, 1H, Ar-H ortho to NO₂), ~3.6 (t, 2H, CH₂OH)
Intermediate 2 Dark brown solid>95% (Crude)168.1~6.5-6.0 (m, 3H, Ar-H), ~3.5 (t, 2H, CH₂OH)
Target Compound Tan/off-white solid75 - 80%178.1~8.0 (s, 1H, N=CH-N), ~4.9 (bs, 2H, NH₂), ~4.2 (t, 2H, N-CH₂)

Critical Parameters & Troubleshooting

  • Air Sensitivity of Intermediate 2: The 1,2-diamine is highly susceptible to air oxidation, rapidly turning black upon prolonged exposure to ambient air. It must be used immediately in the cyclization step or stored under strict inert conditions (Argon/Nitrogen) at -20°C.

  • Regioselectivity in SNAr: The fluorine atom in 4-fluoro-3-nitroaniline is exclusively displaced due to its superior leaving group ability and ortho-activation by the nitro group, ensuring no competitive substitution at the C1-amine position[1].

  • Over-alkylation Risks: Using a massive excess of TEOF and prolonged heating (>100°C) may lead to the formation of ethyl formimidate derivatives at the C5-amine[3]. Strict adherence to the 80°C temperature limit and 3-hour reaction time is critical to prevent this side reaction.

References

  • [1] Title: Process for the preparation of N-substituted nitro-p-phenylenediamines (US5414128A) Source: Google Patents URL:

  • [2] Title: Benzimidazole synthesis: A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles Source: Synlett / Organic-Chemistry.org URL:[Link]

  • [3] Title: One-Pot Reactions of Triethyl Orthoformate with Amines Source: Reactions (MDPI) URL:[Link]

Sources

Application

Application Note: Synthesis of 5-Amino-2-(2-hydroxyethyl)-1H-benzimidazole

This guide details the synthesis of 5-amino-2-(2-hydroxyethyl)-1H-benzimidazole , the most chemically consistent interpretation of "5-amino-benzimidazole ethanol." This compound is a critical intermediate for functionali...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 5-amino-2-(2-hydroxyethyl)-1H-benzimidazole , the most chemically consistent interpretation of "5-amino-benzimidazole ethanol." This compound is a critical intermediate for functionalized benzimidazole derivatives, often used in polymer chemistry and as a scaffold for bioactive molecules (e.g., kinase inhibitors).

The protocol follows a two-step convergent synthesis :

  • Phillips Condensation: Formation of the benzimidazole core with a nitro substituent.

  • Catalytic Hydrogenation: Selective reduction of the nitro group to the amine.

Introduction & Retrosynthetic Analysis[1]

The target molecule, 5-amino-2-(2-hydroxyethyl)-1H-benzimidazole , features a benzimidazole core substituted with an amino group at the 5-position and a hydroxyethyl group at the 2-position.

Retrosynthetic Logic:

  • The Benzimidazole Core: Best constructed via the condensation of an o-phenylenediamine derivative with a carboxylic acid equivalent (Phillips condensation).

  • Regiochemistry: The 5-amino group is unstable to the harsh acidic conditions of cyclization. Therefore, a 5-nitro precursor is synthesized first, followed by reduction.[1]

  • The 2-Hydroxyethyl Moiety: Introduced using 3-hydroxypropionic acid (hydracrylic acid) or

    
    -propiolactone . Given the carcinogenicity of the lactone, 3-hydroxypropionic acid (generated in situ or used as an aqueous solution) is the preferred reagent.
    
Reaction Scheme (DOT Visualization)

G SM1 4-Nitro-1,2-phenylenediamine (CAS 99-56-9) Inter Intermediate: 2-(2-Hydroxyethyl)-5-nitrobenzimidazole SM1->Inter Step 1: Condensation 4N HCl, Reflux Reagent 3-Hydroxypropionic Acid (CAS 503-66-2) Reagent->Inter Product Target: 5-Amino-2-(2-hydroxyethyl)benzimidazole Inter->Product Step 2: Reduction H2, Pd/C, MeOH

Figure 1: Retrosynthetic pathway for 5-amino-2-(2-hydroxyethyl)benzimidazole.

Reagents & Materials

The following reagents are required for a standard laboratory-scale synthesis (approx. 10g scale).

ReagentCAS No.FunctionPurity/GradeMolar Eq.
4-Nitro-1,2-phenylenediamine 99-56-9Starting Material (Scaffold)>98%1.0
3-Hydroxypropionic acid 503-66-2Linker Reagent (C2-Source)30% aq. soln*1.5 - 2.0
Hydrochloric Acid (4N) 7647-01-0Solvent / CatalystACS ReagentSolvent Vol.
Sodium Hydroxide 1310-73-2NeutralizationPelletsq.s. to pH 8
Palladium on Carbon (Pd/C) 7440-05-3Hydrogenation Catalyst10% loading5-10 wt%
Methanol 67-56-1Solvent (Step 2)HPLC GradeSolvent Vol.
Hydrogen Gas 1333-74-0Reducing AgentUHP (99.999%)Balloon/1 atm

*Note: If 3-hydroxypropionic acid is unavailable, it can be generated in situ from


-propiolactone (CAS 57-57-8), but strict safety protocols for carcinogens must be followed.

Experimental Protocol

Step 1: Synthesis of 2-(2-Hydroxyethyl)-5-nitrobenzimidazole

Objective: Construct the benzimidazole ring while installing the hydroxyethyl side chain.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitro-1,2-phenylenediamine (15.3 g, 100 mmol) in 4N Hydrochloric Acid (100 mL).

  • Addition: Add 3-hydroxypropionic acid (30% aqueous solution, ~30 g, 150 mmol) to the reaction mixture.

    • Critical Insight: The excess acid drives the equilibrium toward cyclization.

  • Reaction: Heat the mixture to reflux (approx. 100-105°C) for 6-8 hours . Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting diamine spot should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature (20-25°C).

    • Carefully neutralize the acidic solution by adding 20% NaOH or NH₄OH dropwise with stirring until pH ~8-9. Caution: Exothermic reaction.

    • A yellow-brown precipitate will form.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (3 x 50 mL) to remove inorganic salts.

  • Purification: Recrystallize the crude solid from ethanol/water (1:1) to obtain 2-(2-hydroxyethyl)-5-nitrobenzimidazole as yellow crystals.

    • Yield Expectation: 65-75%.

Step 2: Reduction to 5-Amino-2-(2-hydroxyethyl)benzimidazole

Objective: Selectively reduce the nitro group to an amino group without affecting the benzimidazole ring or the alcohol.

  • Preparation: In a hydrogenation vessel (or heavy-walled flask), dissolve the recrystallized 2-(2-hydroxyethyl)-5-nitrobenzimidazole (10.0 g, 48 mmol) in Methanol (150 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under an inert atmosphere (Nitrogen or Argon).

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; ensure the catalyst is wet or under inert gas.

  • Hydrogenation:

    • Purge the vessel with Hydrogen gas (3 cycles).

    • Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure or 1-2 atm) at room temperature for 4-6 hours .

  • Monitoring: Monitor via TLC. The yellow nitro compound spot will be replaced by a lower Rf, UV-active (and often fluorescent) amine spot.

  • Work-up:

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to dryness.

  • Final Product: The residue is the target 5-amino-2-(2-hydroxyethyl)benzimidazole . It typically appears as an off-white to pale brown solid.

    • Storage: Store under nitrogen at 4°C. Amines are prone to oxidation.

Process Workflow Diagram

Workflow start Start: 4-Nitro-1,2-phenylenediamine step1 Step 1: Condensation + 3-Hydroxypropionic Acid Reflux in 4N HCl (8h) start->step1 neutralize Neutralization (pH 8) Precipitation of Nitro-Intermediate step1->neutralize purify1 Filtration & Recrystallization (EtOH/Water) neutralize->purify1 step2 Step 2: Hydrogenation H2, Pd/C in MeOH purify1->step2 filter Celite Filtration (Remove Catalyst) step2->filter final Final Product: 5-Amino-2-(2-hydroxyethyl)benzimidazole filter->final

Figure 2: Operational workflow for the synthesis process.

Analytical Characterization

To validate the synthesis, the following analytical parameters should be met:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       2.85 (t, 2H, -CH₂-CH₂ -OH)
      
    • 
       3.80 (t, 2H, -CH₂ -CH₂-OH)
      
    • 
       4.80 (br s, 2H, -NH₂)
      
    • 
       6.5 - 7.3 (m, 3H, Aromatic protons)
      
  • Mass Spectrometry (ESI-MS):

    • Calculated [M+H]⁺: 178.09

    • Observed [M+H]⁺: 178.1 ± 0.1

Safety & Handling

  • 4-Nitro-1,2-phenylenediamine: A known contact allergen and potential mutagen. Handle in a fume hood with double nitrile gloves.

  • Palladium on Carbon: Pyrophoric when dry. Keep wet with water or solvent during handling. Dispose of in a dedicated heavy-metal waste container.

  • Acidic Waste: The filtrate from Step 1 is highly acidic and contains organic residues. Neutralize before disposal.

References

  • Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society, 2393. Link

  • Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541. Link

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for heterocycle synthesis).
  • Preston, P. N. (1981). "Synthesis, Reactions, and Spectroscopic Properties of Benzimidazoles." Chemistry of Heterocyclic Compounds: Benzimidazoles and Congeneric Tricyclic Compounds, Vol 40. Wiley-Interscience.

Sources

Method

Application Note: Chemoselective and Regiocontrolled N-Alkylation of 5-Aminobenzimidazole with 2-Chloroethanol

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocol Executive Summary The benzimidazole scaffold is a "privileged structure" in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocol

Executive Summary

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous antiviral, anthelmintic, and antineoplastic agents[1]. Functionalizing the imidazole nitrogen via N-alkylation is a fundamental transformation used to modulate lipophilicity, alter binding site conformations, and improve target affinity. However, the N-alkylation of 5-aminobenzimidazole with bifunctional electrophiles like 2-chloroethanol presents significant synthetic challenges regarding chemoselectivity (endocyclic vs. exocyclic nitrogen) and regioselectivity (N1 vs. N3 positions).

This application note provides an in-depth, self-validating protocol for the chemoselective N-alkylation of 5-aminobenzimidazole. By leveraging precise pKa differentials and optimized solvent-base pairs, this guide ensures high-yield synthesis while addressing the chromatographic separation of the resulting regioisomers.

Mechanistic Principles: Chemoselectivity & Causality

To achieve high chemoselectivity, the reaction design must exploit the stark electronic differences between the reactive centers of 5-aminobenzimidazole.

The Chemoselectivity Paradigm: The imidazole N–H proton is relatively acidic, with a pKa of approximately 12[2]. In contrast, the exocyclic anilino-type primary amine is highly basic, and its protons are not easily removed (pKa > 30). By employing a mild inorganic base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF), the imidazole ring is selectively deprotonated to form a highly nucleophilic benzimidazolide anion.

Because the delocalized anion is orders of magnitude more nucleophilic than the neutral exocyclic amine, the S_N2 attack on 2-chloroethanol occurs exclusively at the ring nitrogen. Furthermore, avoiding strong bases like Sodium Hydride (NaH) is a deliberate causal choice: NaH would deprotonate the hydroxyl group of 2-chloroethanol, leading to unwanted intra/intermolecular etherification side-reactions.

Regioselectivity (The N1 vs. N3 Conundrum): The 5-amino group introduces electronic asymmetry into the benzimidazole core. Because the benzimidazolide anion is delocalized, alkylation can occur at either N1 or N3. Literature indicates that alkylation of 5-substituted benzimidazole anions shows regioselectivity influenced by the substituent, often yielding a mixture of N1 and N3 isomers that require separation[3]. The electron-donating nature of the 5-amino group slightly biases the nucleophilic attack, but a mixture of 1-(2-hydroxyethyl)-5-aminobenzimidazole and 1-(2-hydroxyethyl)-6-aminobenzimidazole is inevitably obtained. The isomers are often separable by careful column chromatography, monitoring fractions closely by TLC[4].

Mechanism N1 5-Aminobenzimidazole (Starting Material) N2 Mild Base (K2CO3) Deprotonates Imidazole N-H N1->N2 N3 Benzimidazolide Anion (Delocalized Nucleophile) N2->N3 N4 2-Chloroethanol Electrophile (SN2) N3->N4 N5 N1-Alkylation Isomer (1-(2-hydroxyethyl)-5-amino...) N4->N5 Path A (Favored) N6 N3-Alkylation Isomer (1-(2-hydroxyethyl)-6-amino...) N4->N6 Path B

Mechanistic pathway and regioselectivity of 5-aminobenzimidazole N-alkylation.

Optimization of Reaction Parameters

Reaction of benzimidazole derivatives with 2-chloroethanol typically yields the N-substituted products in 52% to 75% yield depending on the exact conditions[5]. The table below summarizes the causality behind condition optimization, demonstrating why the K₂CO₃/DMF system is the gold standard for this specific transformation.

Table 1: Optimization Matrix for N-Alkylation with 2-Chloroethanol

SolventBaseTemp (°C)Chemoselectivity (Ring vs. Exo)Yield (%)Mechanistic Rationale & Observations
DMF K₂CO₃ 70 >99:1 65–75 Optimal. DMF solvates K⁺ perfectly, leaving a naked, highly reactive benzimidazolide anion.
MeCNCs₂CO₃80>95:555–60Good alternative, but lower solubility of the starting material leads to prolonged reaction times.
THFNaH0 to 2580:20<40Poor. Strong base deprotonates the -OH of 2-chloroethanol, causing massive etherification byproducts.
EtOHEtONa7890:1045–50Suboptimal. Protic solvent hydrogen-bonds with the anion, drastically reducing its nucleophilicity.

Validated Experimental Protocol

This methodology is designed as a self-validating system . In-line analytical checkpoints are provided so the operator can verify the success of each phase before proceeding.

Safety Note: 2-Chloroethanol is highly toxic and a severe irritant. Handle exclusively in a certified fume hood wearing appropriate PPE.

Reagents & Materials
  • 5-Aminobenzimidazole: 10.0 mmol (1.33 g)

  • 2-Chloroethanol: 11.0 mmol (0.88 g / 0.74 mL) (Note: 1.1 eq is used to prevent over-alkylation)

  • Potassium Carbonate (K₂CO₃): 15.0 mmol (2.07 g) (Anhydrous, finely powdered)

  • N,N-Dimethylformamide (DMF): 15 mL (Anhydrous)

Step-by-Step Methodology

Step 1: Anion Generation (Activation)

  • Charge a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar with 5-aminobenzimidazole (1.33 g) and anhydrous DMF (15 mL).

  • Stir at room temperature until complete dissolution is achieved (solution will appear pale amber).

  • Add finely powdered anhydrous K₂CO₃ (2.07 g) in one portion.

  • Stir the suspension at room temperature for 30 minutes.

    • Validation Checkpoint: The mixture will become slightly opaque and darken, indicating the successful formation of the benzimidazolide anion.

Step 2: Electrophilic Alkylation 5. Attach a reflux condenser to the flask. 6. Using a syringe, add 2-chloroethanol (0.74 mL) dropwise over 5 minutes to prevent localized thermal spikes. 7. Elevate the temperature to 70°C using an oil bath and stir vigorously for 8–12 hours.

Step 3: Reaction Monitoring 8. Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1).

  • Validation Checkpoint: The starting material (Rf ~0.2) should be consumed, replaced by two closely eluting spots (Rf ~0.4 and 0.45), corresponding to the N1 and N3 regioisomers.

Step 4: Quenching and Liquid-Liquid Extraction 9. Cool the reaction mixture to room temperature. 10. Quench the reaction by pouring it into 50 mL of ice-cold distilled water. 11. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). 12. Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF. 13. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude regioisomer mixture.

Step 5: Chromatographic Separation 14. Purify the crude product via flash column chromatography on silica gel. 15. Use a gradient elution starting from DCM/MeOH (98:2) and slowly increasing polarity to (92:8).

  • Validation Checkpoint: The N1 and N3 isomers will elute sequentially. Collect fractions in small volumes (e.g., 10 mL) and verify purity via TLC before pooling.

    Workflow S1 1. Preparation Dissolve in DMF S2 2. Activation Add K2CO3 (Stir 30m) S1->S2 S3 3. Alkylation Dropwise 2-Chloroethanol S2->S3 S4 4. Heating 70°C for 8-12h S3->S4 S5 5. Workup Quench & Extract S4->S5 S6 6. Purification Silica Gel Column S5->S6

    Step-by-step workflow for the N-alkylation synthesis and purification.

Analytical Verification & Structural Assignment

Differentiating the N1 and N3 isomers requires careful NMR analysis.

  • ¹H NMR (DMSO-d6): The methylene protons of the hydroxyethyl group will appear as two distinct triplets (or multiplets if coupled to the OH) around 4.1–4.3 ppm (N-CH₂) and 3.6–3.8 ppm (O-CH₂).

  • Isomer Distinction: The key to distinguishing the 5-amino (N1 alkylated) from the 6-amino (N3 alkylated) isomer lies in 2D NMR (NOESY/ROESY). A spatial correlation between the N-CH₂ protons and the aromatic proton at the C4 or C7 position will definitively assign the regiochemistry.

References

1.[1] National Institutes of Health (NIH) / PMC. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Available at: 2.[2] EvitaChem. Buy 3-(1H-benzimidazol-2-yl)pyridin-2-amine (EVT-3481272) - Regioselective Functionalization of the Benzimidazole Core. Available at: 3.[3] ResearchGate. 13C and 15N NMR spectra of aminobenzimidazoles in solution and in the solid state. Available at: 4.[4] Benchchem. Technical Support Center: Synthesis of 1-benzyl-1H-benzimidazol-5-amine. Available at: 5.[5] TSI Journals. Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Available at:

Sources

Application

Functionalization of the amino group in 2-(5-Amino-benzoimidazol-1-yl)-ethanol

Executive Summary This guide details the protocols for the selective functionalization of the C5-primary amino group in 2-(5-Amino-benzoimidazol-1-yl)-ethanol (CAS: 58687-45-9).[1] The Challenge: The substrate is a heter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for the selective functionalization of the C5-primary amino group in 2-(5-Amino-benzoimidazol-1-yl)-ethanol (CAS: 58687-45-9).[1]

The Challenge: The substrate is a heterobifunctional scaffold containing two nucleophilic sites:

  • Aromatic Primary Amine (Position 5): The target for functionalization.

  • Aliphatic Primary Alcohol (Position 1-ethyl): A competing nucleophile.[1]

The Solution: While both groups are nucleophilic, the aromatic amine acts as a "soft" nucleophile compared to the "hard" alkoxide character of the hydroxyl group. This guide exploits kinetic chemoselectivity and pKa-modulated reactivity to functionalize the amine without protecting the alcohol.[1] A secondary "Total Control" protocol involving silyl protection is provided for high-risk substrates.[1]

Strategic Analysis: The Chemoselectivity Landscape

To achieve selectivity, we must analyze the electronic environment of the two competing groups.

FeatureC5-Amino Group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
N1-Ethyl Hydroxyl Group (

)
Imidazole Nitrogen (N3)
Type Aromatic Amine (Aniline-like)Primary Aliphatic AlcoholPyridine-like Nitrogen
Approx.[2] pKa (Conjugate Acid)



Nucleophilicity High (towards soft electrophiles)Moderate (requires deprotonation)Low (acts as base)
Reactivity Risk TargetMajor Competitor (Esterification) Base Catalyst / Trap

Key Mechanistic Insight: In neutral to slightly basic organic media (DCM/DMF), the amine is significantly more nucleophilic towards acylating agents (anhydrides, activated esters) than the neutral alcohol. The alcohol generally requires a stronger base (e.g., NaH, TEA in excess) or a catalyst (DMAP) to react at competitive rates. By controlling temperature (


) and stoichiometry, we can achieve 

selectivity for the amide over the ester.
Decision Matrix (Graphviz Diagram)

ReactionLandscape Substrate 2-(5-Amino-benzoimidazol-1-yl)-ethanol Direct Direct Acylation (Kinetic Control) Substrate->Direct Amide Bond Reductive Reductive Amination (High Selectivity) Substrate->Reductive Alkyl Amine Protection Protection Strategy (Total Control) Substrate->Protection Complex/Sensitive R Goal Target: Functionalized Amine Cond_Direct Reagent: R-COOH + HATU Temp: 0°C Risk: Ester byproduct Direct->Cond_Direct Cond_Reductive Reagent: Aldehyde + NaBH(OAc)3 Risk: None (OH inert) Reductive->Cond_Reductive Cond_Protect 1. TBDMS-Cl (Protects OH) 2. Functionalize NH2 3. TBAF (Deprotect) Protection->Cond_Protect Cond_Direct->Goal Cond_Reductive->Goal Cond_Protect->Goal

Caption: Decision tree for selecting the appropriate functionalization pathway based on the desired derivative and tolerance for side reactions.

Protocol A: Chemoselective Amide Coupling (Direct Method)[1]

Application: Synthesis of amides without protecting the hydroxyl group. Mechanism: Exploits the higher kinetic nucleophilicity of the aniline nitrogen over the neutral oxygen using HATU activation.

Materials
  • Substrate: 2-(5-Amino-benzoimidazol-1-yl)-ethanol (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     equiv)
    
  • Carboxylic Acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     equiv)
    
  • Coupling Agent: HATU (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     equiv)
    
  • Base: DIPEA (Diisopropylethylamine) (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     equiv)
    
  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve the Carboxylic Acid  (
    
    
    
    equiv) in anhydrous DMF (
    
    
    concentration).
  • Activation: Add HATU (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     equiv) and DIPEA  (
    
    
    
    equiv). Stir at room temperature for 15 minutes to form the activated ester (O-At ester).
    • Note: Pre-activation is crucial. It ensures the reactive species is ready before the bifunctional substrate is introduced.

  • Addition: Cool the mixture to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
      (ice bath). Add the 2-(5-Amino-benzoimidazol-1-yl)-ethanol  (
    
    
    
    equiv) dissolved in a minimum amount of DMF dropwise.
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature over 2 hours.
    
    • Checkpoint: Monitor by LC-MS.[1][3] Look for

      
       (Amide).[4] If 
      
      
      
      (Ester+Amide) appears, the reaction ran too long or too hot.
  • Workup: Dilute with EtOAc. Wash with saturated

    
     (
    
    
    
    ), water (
    
    
    ), and brine (
    
    
    ). Dry over
    
    
    .
  • Purification: Flash column chromatography (DCM/MeOH gradient). The amide is typically less polar than the starting amine but more polar than the ester byproduct.

Protocol B: Reductive Amination (Secondary Amines)

Application: Installing alkyl groups. Selectivity: 100% . Aldehydes/Ketones do not react with the hydroxyl group under these conditions.

Materials
  • Substrate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     equiv)[5][6]
    
  • Aldehyde (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     equiv)
    
  • Reducing Agent: Sodium Triacetoxyborohydride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) (
    
    
    
    equiv)
  • Acid Catalyst: Acetic Acid (AcOH) (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     equiv)
    
  • Solvent: DCE (1,2-Dichloroethane) or THF[1]

Step-by-Step Procedure
  • Imine Formation: Dissolve substrate and Aldehyde in DCE. Add AcOH . Stir for 1 hour at room temperature.

    • Why: This forms the imine/iminium ion intermediate. The hydroxyl group remains inert.[7]

  • Reduction: Add

    
      in one portion.
    
  • Reaction: Stir for 4–16 hours at room temperature.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM. The product is the N-alkylated derivative.[1]

Protocol C: The "Total Control" Route (Silyl Protection)

Application: When using highly reactive electrophiles (e.g., sulfonyl chlorides, acid chlorides) that would inevitably react with the alcohol.

Workflow Diagram

ProtectionWorkflow Step1 Step 1: Protection TBS-Cl, Imidazole, DMF Target: O-Silyl Ether Step2 Step 2: Functionalization React with R-COCl / R-SO2Cl Target: N-Functionalized / O-Protected Step1->Step2 Purify (Yield >90%) Step3 Step 3: Deprotection TBAF in THF Target: Final Product Step2->Step3 Purify

Caption: Three-step workflow ensuring zero side-reaction at the hydroxyl site.

Step-by-Step Procedure
  • Protection:

    • Dissolve substrate in DMF. Add Imidazole (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       equiv) and TBS-Cl  (tert-Butyldimethylsilyl chloride, 
      
      
      
      equiv).
    • Stir 12h. The primary alcohol is silylated. The aniline remains free (aromatic amines react very slowly with TBS-Cl).[1]

  • Functionalization:

    • React the O-TBS protected intermediate with your aggressive electrophile (e.g., Mesyl Chloride, Acid Chloride) in DCM/Pyridine.

  • Deprotection:

    • Dissolve the product in THF. Add TBAF (

      
       in THF, 
      
      
      
      equiv). Stir 1h to remove the silyl group.

Analytical Validation (QC)

To confirm chemoselectivity (Amide vs. Ester), utilize 1H NMR and IR .

SignalAmide Product (Desired)Ester Byproduct (Undesired)
IR (Carbonyl)

(Amide I band)

(Ester C=O)
1H NMR (N1-CH2)

(Triplet, unchanged)

(Downfield shift due to O-acylation)
1H NMR (NH) Singlet appears

Amine protons disappear/shift

References

  • Benzimidazole Reactivity: Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541. Link[1]

  • Chemoselective Acylation: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Selective Amination: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]

  • Protection Strategies: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Hydroxyl Protection). Link[1]

  • Compound Data: PubChem. (n.d.). 2-(5-Amino-benzoimidazol-1-yl)-ethanol.[1][8] National Library of Medicine. Link

Sources

Method

Application Notes &amp; Protocols: 2-(5-Amino-benzoimidazol-1-yl)-ethanol in Coordination Chemistry

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and materials scientists on the use of 2-(5-Amino-benzoimidazol-1-yl)-ethanol as a versatile ligand in coordination chemistry. I...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and materials scientists on the use of 2-(5-Amino-benzoimidazol-1-yl)-ethanol as a versatile ligand in coordination chemistry. It details the synthesis of the ligand, its coordination to various metal centers, and the characterization of the resulting complexes. The protocols are designed to be self-validating, with in-depth explanations of the chemical principles behind each step. Potential applications of the resulting metal complexes in catalysis and drug development are also explored, grounded in authoritative literature.

Part 1: Ligand Overview and Design Rationale

The benzimidazole scaffold is a privileged structure in medicinal chemistry and coordination chemistry, largely due to its structural similarity to purine, a fundamental component of nucleic acids.[1] The two nitrogen atoms within the imidazole ring provide excellent coordination sites for a wide variety of metal ions.[2] The specific ligand, 2-(5-Amino-benzoimidazol-1-yl)-ethanol, offers a unique combination of features that make it a highly attractive candidate for the synthesis of novel metal complexes:

  • Bidentate Coordination: The ligand can act as a bidentate N,N-donor through the imidazole nitrogen and the amino group, or as a bidentate N,O-donor via the imidazole nitrogen and the hydroxyl group, depending on the reaction conditions and the metal ion used. This versatility allows for the formation of stable chelate rings, enhancing the thermodynamic stability of the resulting complexes.

  • Tunable Electronic Properties: The presence of an amino group on the benzene ring allows for further functionalization, enabling the fine-tuning of the electronic properties of the ligand and, consequently, the reactivity of the metal center.

  • Enhanced Solubility: The ethanol substituent on the imidazole nitrogen is expected to improve the solubility of both the free ligand and its metal complexes in common organic solvents, facilitating their synthesis, purification, and application.

  • Potential for Biological Activity: Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] Metal complexes of benzimidazole-based ligands have often shown enhanced biological activity compared to the free ligands.[5][6][7]

Part 2: Synthesis of 2-(5-Amino-benzoimidazol-1-yl)-ethanol

Workflow for Ligand Synthesis

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reduction 4-Nitro-1,2-phenylenediamine 4-Nitro-1,2-phenylenediamine Reaction1 N-Alkylation (Base, Solvent, Heat) 4-Nitro-1,2-phenylenediamine->Reaction1 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol->Reaction1 Intermediate 2-(5-Nitro-benzoimidazol-1-yl)-ethanol Reaction1->Intermediate Intermediate_ref 2-(5-Nitro-benzoimidazol-1-yl)-ethanol Reaction2 Reduction Intermediate_ref->Reaction2 Reducing_Agent SnCl2·2H2O / HCl Reducing_Agent->Reaction2 Final_Product 2-(5-Amino-benzoimidazol-1-yl)-ethanol Reaction2->Final_Product

Caption: Synthetic workflow for 2-(5-Amino-benzoimidazol-1-yl)-ethanol.

Detailed Protocol for Ligand Synthesis

Step 1: Synthesis of 2-(5-Nitro-benzoimidazol-1-yl)-ethanol

  • Rationale: This step involves the N-alkylation of a substituted o-phenylenediamine with a halo-alcohol. The choice of a nitro-substituted starting material is strategic, as the nitro group can be readily reduced to the desired amino group in a subsequent step.

  • Materials:

    • 4-Nitro-1,2-phenylenediamine

    • 2-Bromoethanol

    • Potassium Carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitro-1,2-phenylenediamine (1 equivalent) in DMF.

    • Add finely ground potassium carbonate (2.5 equivalents). The carbonate acts as a base to deprotonate the amine, facilitating the nucleophilic attack on the bromoethanol.

    • To the stirring suspension, add 2-bromoethanol (1.2 equivalents) dropwise.

    • Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water to remove any remaining DMF and inorganic salts.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-(5-nitro-benzoimidazol-1-yl)-ethanol.

Step 2: Synthesis of 2-(5-Amino-benzoimidazol-1-yl)-ethanol

  • Rationale: The nitro group is a strong electron-withdrawing group that can be selectively reduced to an amino group using various reducing agents. A common and effective method is the use of tin(II) chloride in the presence of a strong acid.

  • Materials:

    • 2-(5-Nitro-benzoimidazol-1-yl)-ethanol

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH) solution

  • Procedure:

    • Suspend 2-(5-nitro-benzoimidazol-1-yl)-ethanol (1 equivalent) in a mixture of ethanol and concentrated HCl in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated HCl to the suspension.

    • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reduction can be monitored by TLC.

    • Once the reaction is complete, carefully neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the pH is basic (pH > 8). This will precipitate tin salts.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain pure 2-(5-amino-benzoimidazol-1-yl)-ethanol.

Part 3: Synthesis of Metal Complexes

The synthesized ligand, 2-(5-Amino-benzoimidazol-1-yl)-ethanol, can be used to form complexes with a variety of transition metals.[3][10] The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent.

General Workflow for Metal Complex Synthesis

Ligand 2-(5-Amino-benzoimidazol-1-yl)-ethanol Reaction Complexation (Solvent, Stirring, Optional Heat) Ligand->Reaction Metal_Salt Metal Salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂) Metal_Salt->Reaction Metal_Complex [M(Ligand)n]Xm Reaction->Metal_Complex Purification Filtration / Recrystallization Metal_Complex->Purification Final_Complex Pure Metal Complex Purification->Final_Complex

Caption: General workflow for the synthesis of metal complexes.

General Protocol for Metal Complex Synthesis
  • Rationale: The coordination of the ligand to the metal ion is typically achieved by mixing stoichiometric amounts of the ligand and a metal salt in a suitable solvent. The choice of solvent and reaction conditions can influence the coordination mode of the ligand and the geometry of the resulting complex.

  • Materials:

    • 2-(5-Amino-benzoimidazol-1-yl)-ethanol

    • Metal salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, Zn(NO₃)₂·6H₂O, CoCl₂·6H₂O)

    • Methanol or Ethanol

  • Procedure:

    • Dissolve 2-(5-amino-benzoimidazol-1-yl)-ethanol (1 or 2 equivalents, depending on the desired stoichiometry) in methanol or ethanol in a round-bottom flask.

    • In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

    • Slowly add the metal salt solution to the ligand solution with constant stirring.

    • A change in color or the formation of a precipitate often indicates the formation of the complex.

    • Stir the reaction mixture at room temperature for 2-4 hours. In some cases, gentle heating may be required to facilitate the reaction.

    • If a precipitate forms, collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator.

    • If no precipitate forms, the solvent can be slowly evaporated to yield the complex.

    • The crude complex can be purified by recrystallization from a suitable solvent or solvent mixture.

Part 4: Characterization of the Ligand and its Metal Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized ligand and its metal complexes.[11][12]

Technique Purpose for Ligand Characterization Purpose for Metal Complex Characterization Expected Observations
FT-IR Spectroscopy Identify functional groups (N-H, O-H, C=N, aromatic C-H).Determine the coordination sites of the ligand to the metal ion.Ligand: Characteristic peaks for N-H stretching (amino and imidazole), O-H stretching, and C=N stretching. Complex: Shifts in the C=N and N-H stretching frequencies upon coordination. Appearance of new bands in the low-frequency region corresponding to M-N and M-O bonds.[5]
¹H and ¹³C NMR Spectroscopy Confirm the chemical structure and purity of the ligand.Investigate the coordination environment around the metal ion (for diamagnetic complexes).Ligand: Aromatic and aliphatic proton and carbon signals consistent with the proposed structure. Complex: Shifts in the chemical shifts of protons and carbons near the coordination sites upon complexation.[5][13]
UV-Vis Spectroscopy Study the electronic transitions within the ligand.Investigate the d-d electronic transitions of the metal ion and charge transfer bands.Ligand: Absorption bands in the UV region corresponding to π-π* and n-π* transitions. Complex: Appearance of new absorption bands in the visible region for colored complexes, corresponding to d-d transitions, which can provide information about the geometry of the complex.
Mass Spectrometry (ESI-MS) Determine the molecular weight of the ligand.Confirm the formation of the complex and its stoichiometry.Ligand: A molecular ion peak corresponding to the calculated molecular weight. Complex: A molecular ion peak corresponding to the [M(Ligand)n] fragment, confirming the composition of the complex.
Single-Crystal X-ray Diffraction Unambiguously determine the three-dimensional structure of the ligand.Determine the precise coordination geometry, bond lengths, and bond angles of the metal complex.Provides definitive structural information, including the coordination number of the metal, the geometry (e.g., octahedral, tetrahedral, square planar), and intermolecular interactions.[12][14]
Elemental Analysis Determine the elemental composition (C, H, N) of the ligand.Confirm the stoichiometry of the metal complex.The experimentally determined percentages of C, H, and N should be in good agreement with the calculated values for the proposed formula.

Part 5: Potential Applications

The metal complexes of 2-(5-Amino-benzoimidazol-1-yl)-ethanol are expected to have a range of applications, primarily in the fields of medicinal chemistry and catalysis.

  • Anticancer and Antimicrobial Agents: Benzimidazole-metal complexes have shown significant potential as anticancer and antimicrobial agents.[5][6][15] The coordination of the metal ion can enhance the biological activity of the ligand through various mechanisms, including increased lipophilicity and interaction with biological targets like DNA.[5] The synthesized complexes should be screened for their in vitro cytotoxicity against various cancer cell lines and their antimicrobial activity against a panel of bacteria and fungi.

  • Catalysis: Metal complexes of benzimidazole-based ligands have been employed as catalysts in various organic transformations, such as oxidation and cross-coupling reactions.[13][16] The electronic and steric properties of the ligand can be tuned to optimize the catalytic activity and selectivity of the metal center.

Part 6: Conclusion

This guide provides a detailed framework for the synthesis, characterization, and application of 2-(5-Amino-benzoimidazol-1-yl)-ethanol as a ligand in coordination chemistry. The versatility of this ligand, combined with the rich chemistry of the benzimidazole scaffold, offers numerous opportunities for the development of novel metal complexes with interesting structural, electronic, and biological properties. The protocols and characterization methods outlined herein provide a solid foundation for researchers to explore the potential of this promising ligand in their respective fields.

References

  • Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC. (n.d.).
  • Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics - PMC. (n.d.).
  • Recent developments in catalytic and antimicrobial applications of benzimidazole Schiff base: A review - ResearchGate. (2024, March 8).
  • Design, Spectroscopic Characterization, and Cytotoxic Assessment of Schiff Base Metal Complexes Originating from Benzimidazole D - International Journal of Environmental Sciences. (n.d.).
  • Transition Metal Complexes of Tridentate Schiff Bases Obtained from 2-Aminobenzimidazole: Synthesis, physicochemical Characterization - Connect Journals. (n.d.).
  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC. (n.d.).
  • Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - Royal Society Publishing. (2022, September 21).
  • Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study - PMC. (n.d.).
  • Benzimidazole synthesis. (n.d.).
  • Full article: Synthesis of palladium complexes containing benzimidazole core and their catalytic activities in direct arylation of heteroaromatic species - Taylor & Francis. (2024, April 4).
  • (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (n.d.).
  • SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW - Rasayan. (n.d.).
  • Recent Advances in Benzimidazole Based NHC‐Metal Complex Catalysed Cross‐Coupling Reactions | Request PDF - ResearchGate. (n.d.).
  • Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. (2023, March 9).
  • Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature - ThaiScience. (n.d.).
  • Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole - MDPI. (2025, May 16).
  • Fe(III) and Ni(II) Imidazole-Benzimidazole Mixed-Ligand Complexes: Synthesis, Structural Characterization, Molecular Docking, DFT Studies, and Evaluation of Antimicrobial and Anti-Inflammatory Activities - Dalton Transactions (RSC Publishing). (n.d.).
  • Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer - PMC. (2021, May 30).
  • Benzimidazole-Based NHC Metal Complexes as Anticancer Drug Candidates: Gold(I) vs. Platinum(II) - MDPI. (2023, July 11).
  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.).
  • The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited - PMC. (2026, January 6).
  • Synthesis, Magnetism and X-Ray Structure of μl 4 -Oxo-Hexa-μ 2 -Chlorotetrakis(Benzimidazole)Copper(II) - Taylor & Francis. (2009, April 2).
  • (PDF) Synthesis, physico-chemical characterization and biological activity of 2-aminobenzimidazole complexes with different metal ions - ResearchGate. (2025, August 6).
  • (PDF) Chemistry and Applications of Benzimidazole and its Derivatives - Academia.edu. (n.d.).
  • Unexpected Synthesis, Single-Crystal X-ray Structure, Anticancer Activity, and Molecular Docking Studies of Certain 2–((Imidazole/Benzimidazol–2–yl)thio)–1–arylethanones - Semantic Scholar. (n.d.).
  • Synthesis and Pharmacological Activity of Metal Complexes having Hydrazinobenzimidazole Based Ligands - E-RESEARCHCO. (2018, July 17).
  • Benzimidazole-based metal complexes as anticancer agents. - ResearchGate. (n.d.).
  • Synthesis and Medicinal Applications of Benzimidazoles: An Overview - ResearchGate. (n.d.).
  • Structural, Magnetic and Catalytic Properties of a Self-Recognized μ-Oxo-Bridged Diiron(III) Bis(benzimidazole) Complex | Inorganic Chemistry - ACS Publications. (2001, June 30).
  • New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (2022, August 21).
  • 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol | Sigma-Aldrich. (n.d.).
  • 2-(5-Amino-benzoimidazol-1-yl)-ethanol | C9H11N3O | CID 1083172 - PubChem. (n.d.).
  • Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative - Symbiosis Online Publishing. (2015, July 30).
  • 2-(5-Amino-2-ethyl-benzoimidazol-1-yl)-ethanol dihydrochloride - MilliporeSigma. (n.d.).

Sources

Application

Application Notes &amp; Protocols: Strategic Coupling of 2-(5-Amino-benzoimidazol-1-yl)-ethanol

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for the chemical coupling of 2-(5-Amino-benzoimidazol-1-yl)-ethan...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for the chemical coupling of 2-(5-Amino-benzoimidazol-1-yl)-ethanol. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] The 5-amino group serves as a critical handle for introducing molecular diversity through various coupling reactions. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes. We will detail protocols for essential transformations such as amide bond formation and Buchwald-Hartwig amination, supported by mechanistic insights, data tables, and process diagrams.

Introduction: The Strategic Value of the 5-Amino-Benzimidazole Core

The target molecule, 2-(5-Amino-benzoimidazol-1-yl)-ethanol, possesses three key structural features: the benzimidazole core, a primary aromatic amine at the C5 position, and a primary alcohol on the N1-ethyl substituent. The aromatic amine is the most versatile functional group for derivatization, allowing for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs. Its nucleophilicity enables a wide range of C-N bond-forming reactions.

The primary alcohol is generally less reactive but must be considered. Under certain harsh conditions, it may compete in reactions, necessitating either carefully selected conditions or the use of a protecting group strategy. This guide will focus on conditions that selectively target the more nucleophilic 5-amino group.

Core Strategy I: Amide Bond Formation via Activated Carboxylic Acids

The formation of an amide bond is one of the most fundamental and reliable reactions in medicinal chemistry. This reaction couples the 5-amino group with a carboxylic acid (R-COOH) to generate a new amide derivative. The process requires the "activation" of the carboxylic acid's carboxyl group to make it more susceptible to nucleophilic attack by the amine.

Mechanistic Rationale & Reagent Selection

Direct condensation of a carboxylic acid and an amine is thermally demanding and inefficient. Therefore, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group.[3] The choice of reagent is critical and depends on factors like substrate steric hindrance, desired reaction rate, and avoidance of side reactions, particularly racemization if the carboxylic acid is chiral.

Reagent ClassExample(s)Mechanism of Action & Key Features
Carbodiimides DCC, EDCForms an O-acylisourea intermediate. EDC is preferred due to its water-soluble urea byproduct, simplifying purification. Often used with additives like HOBt to suppress racemization.[3]
Onium Salts (Uronium/Aminium) HATU, HBTUForms a highly reactive acyl-uronium species. HATU is extremely efficient, known for fast reaction times and low rates of racemization. Ideal for sterically hindered substrates.[2][4]
Phosphonium Salts BOP, PyBOPForms an activated phosphonium ester. Effective and reliable, though byproducts can sometimes complicate purification.[3]
Generalized Experimental Workflow for Amide Coupling

The following diagram illustrates a typical workflow for an amide coupling reaction, from setup to purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Carboxylic Acid (1.1 eq) & Coupling Reagent (e.g., HATU, 1.1 eq) in aprotic solvent (DMF) activation Stir Acid/Reagent mix for 5-10 min at RT (Pre-activation) prep_acid->activation Combine prep_amine Prepare separate solution of 2-(5-Amino-benzoimidazol-1-yl)-ethanol (1.0 eq) & Base (DIPEA, 2.0 eq) in aprotic solvent (DMF) coupling Add amine solution to activated acid solution. Stir 2-16h at RT. activation->coupling Add Amine/Base Solution quench Quench with H2O or sat. NH4Cl (aq) coupling->quench Monitor by TLC/LCMS until complete extract Extract with EtOAc or DCM quench->extract purify Purify via Column Chromatography extract->purify

Caption: Workflow for a typical amide coupling reaction.

Protocol: HATU-Mediated Amide Coupling

This protocol provides a robust method for coupling a generic carboxylic acid to 2-(5-Amino-benzoimidazol-1-yl)-ethanol.

Materials:

  • 2-(5-Amino-benzoimidazol-1-yl)-ethanol

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF. Stir the solution for 5-10 minutes at room temperature (20-25 °C) to pre-activate the acid.

  • Amine Addition: In a separate vial, dissolve 2-(5-Amino-benzoimidazol-1-yl)-ethanol (1.0 equivalent) and DIPEA (2.0 equivalents) in a small amount of anhydrous DMF.

  • Coupling Reaction: Add the amine/DIPEA solution dropwise to the pre-activated carboxylic acid mixture.[2] Allow the reaction to stir at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.

Core Strategy II: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, specifically by coupling an amine with an aryl halide or triflate.[5] This is the premier method for synthesizing N-aryl benzimidazoles from our starting material.

Mechanistic Rationale & Component Selection

This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] The choice of ligand, base, and solvent is crucial for a successful transformation and must be optimized for the specific substrates.

  • Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. They are reduced in situ to the active Pd(0) species.

  • Ligand: Bulky, electron-rich phosphine ligands are essential. They stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination. The choice of ligand has evolved over "generations," with modern ligands like BrettPhos and RuPhos offering broad substrate scope and high efficiency.[7][8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile. Common choices include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), or lithium bis(trimethylsilyl)amide (LHMDS).[8]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

Catalytic Cycle of Buchwald-Hartwig Amination

The following diagram outlines the key steps in the catalytic cycle.

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Ar-X re_label pd0->re_label amine_complex Amine Coordination Complex oa_complex->amine_complex R'-NH₂ oa_label oa_complex->oa_label amide_complex Palladium Amido Complex amine_complex->amide_complex - HX amine_coordination_label amine_complex->amine_coordination_label amide_complex->pd0 Ar-NH-R' deprotonation_label amide_complex->deprotonation_label re_label->amide_complex oa_label->pd0 deprotonation_label->amine_complex amine_coordination_label->oa_complex

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Protocol: Palladium-Catalyzed N-Arylation

This protocol is adapted for coupling an aryl bromide with 2-(5-Amino-benzoimidazol-1-yl)-ethanol using a modern catalyst system.

Materials:

  • 2-(5-Amino-benzoimidazol-1-yl)-ethanol

  • Aryl bromide (Ar-Br)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • BrettPhos (Dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Reaction vial with a screw cap and septum

Procedure:

  • Vial Preparation: To a dry reaction vial equipped with a stir bar, add Pd₂(dba)₃ (0.02 equivalents), BrettPhos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Reagent Addition: Add the aryl bromide (1.2 equivalents) and 2-(5-Amino-benzoimidazol-1-yl)-ethanol (1.0 equivalent).

  • Solvent and Degassing: Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the vial tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: After cooling to room temperature, check the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to isolate the N-arylated product.

Complementary Strategies & Considerations

  • Suzuki-Miyaura Coupling: While the amino group itself does not participate directly in Suzuki coupling, this reaction is a cornerstone for functionalizing the benzimidazole core.[9][10] To achieve C-C bond formation at the 5-position, one would typically start with a halogenated precursor, such as 2-(5-Bromo-benzoimidazol-1-yl)-ethanol, and couple it with a boronic acid under palladium catalysis.[9]

  • Protection of the Alcohol: The primary alcohol on the N1-substituent is generally unreactive under the conditions described. However, if using highly reactive electrophiles (e.g., acid chlorides without a base scavenger) or if side reactions are observed, protection of the alcohol as a silyl ether (e.g., TBDMS) may be necessary. This group can be easily removed post-coupling under acidic conditions or with a fluoride source.

  • Purification: Benzimidazole derivatives can sometimes be challenging to purify due to their polarity and potential for hydrogen bonding with silica gel. Using a modified mobile phase, such as dichloromethane/methanol with a small amount of ammonium hydroxide, can improve chromatographic resolution by neutralizing acidic sites on the silica and improving peak shape.

Conclusion

The 5-amino group of 2-(5-Amino-benzoimidazol-1-yl)-ethanol provides a reliable and versatile anchor point for chemical diversification. Standard amide coupling reactions using modern onium salt reagents like HATU and palladium-catalyzed Buchwald-Hartwig aminations offer efficient and high-yielding pathways to a vast array of novel derivatives. Careful selection of reagents, solvents, and catalysts, as detailed in these protocols, is paramount to achieving successful and reproducible outcomes in the laboratory.

References

  • Vertex AI Search. (2024). Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study.
  • Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
  • Marupati, S., et al. (2018). SYNTHESIS OF 2-(1-(4-CHLOROPHENYL) ETHYL)-1-(2- (DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008).
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC. Available at: [Link]

  • Taran, A. S., et al. (2025). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology.
  • Ajani, O. O., et al. (2016).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Available at: [Link]

  • Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. (n.d.).
  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (n.d.). Request PDF. Available at: [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC.
  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. (2011).
  • Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. (n.d.).
  • SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZIMIDAZOLE AND QUINOXALINE DERIV
  • WO2016016421A1 - 2-amino-benzimidazole derivatives and their use as 5-lipoxygenase and/or prostaglandin e synthase inhibitors. (n.d.).
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2025). MDPI.
  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. (2023). Semantic Scholar.
  • Ashok, S. R., et al. (2019).
  • Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. (1996).

Sources

Method

Application Note &amp; Protocol: Optimization of Reaction Time for Benzimidazole Ethanol Synthesis

Abstract This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically optimize the reaction time for the synthesis of benzimidazole ethanol deri...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically optimize the reaction time for the synthesis of benzimidazole ethanol derivatives. The synthesis of the benzimidazole core, a critical pharmacophore in medicinal chemistry, is often a time-limiting step in discovery and development pipelines. This document outlines the core principles of the reaction, key variables influencing its kinetics, and provides detailed, step-by-step protocols for catalyst screening, temperature profiling, and the application of energy-assisted synthesis methods. By understanding the causality behind experimental choices, researchers can significantly reduce synthesis time, improve yields, and enhance overall process efficiency.

Introduction: The Imperative for Rapid Benzimidazole Synthesis

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic activities. The classical and most prevalent method for its synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde, often in an ethanol solvent system.[1][2][3] While robust, traditional methods can suffer from long reaction times, harsh conditions, and the formation of impurities.[4][5]

In the fast-paced environment of drug discovery and development, optimizing reaction kinetics is not merely a matter of convenience; it directly impacts project timelines and resource allocation. A reduction in reaction time from hours to minutes can accelerate the synthesis of compound libraries, expedite structure-activity relationship (SAR) studies, and ultimately shorten the path to identifying promising clinical candidates. This guide provides the scientific rationale and practical protocols to achieve this acceleration in a controlled and reproducible manner.

Foundational Principles: Understanding the Reaction Mechanism

The synthesis of a 2-substituted benzimidazole from o-phenylenediamine and an aldehyde in ethanol typically proceeds through a cyclocondensation reaction. Understanding the key steps of this mechanism is fundamental to identifying the rate-limiting steps and, consequently, the most effective optimization strategies.

The generally accepted mechanism involves three key stages:

  • Schiff Base Formation: The initial and often rapid step is the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base intermediate.

  • Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the imine carbon of the Schiff base, leading to the formation of a dihydrobenzimidazole intermediate.

  • Aromatization (Oxidation): The final step is the oxidation of the dihydrobenzimidazole to the stable, aromatic benzimidazole ring system. This step can be the rate-determining step and is often facilitated by an oxidant, which can be atmospheric oxygen or an added reagent.[6][7]

The choice of catalyst, solvent, and temperature can significantly influence the rate of each of these steps. For instance, an acidic catalyst can protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the initial Schiff base formation.[2]

Reaction_Mechanism cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization A o-Phenylenediamine C Schiff Base Intermediate A->C + Aldehyde - H2O B Aldehyde B->C D Dihydrobenzimidazole C->D Intramolecular Attack E Benzimidazole Ethanol (Final Product) D->E Oxidation (-2H) Optimization_Workflow Start Define Substrates (o-Phenylenediamine + Aldehyde) Catalyst_Screening Protocol 1: Catalyst Screening (Fixed T, Conventional Heat) Start->Catalyst_Screening Select_Catalyst Identify Optimal Catalyst Catalyst_Screening->Select_Catalyst Temp_Profile Protocol 2: Temperature Profiling (Optimal Catalyst, Conv. Heat) Select_Catalyst->Temp_Profile Microwave Protocol 3: Microwave-Assisted Synthesis Select_Catalyst->Microwave Alternative Path Select_Temp Determine Optimal Temp. Temp_Profile->Select_Temp Optimized_Protocol Final Optimized Protocol Select_Temp->Optimized_Protocol Microwave->Optimized_Protocol

Sources

Application

Technical Application Note: Scalable Manufacturing of 2-(5-Amino-benzoimidazol-1-yl)-ethanol

Executive Summary The synthesis of 2-(5-Amino-benzoimidazol-1-yl)-ethanol (CAS: 22591-34-0), a critical intermediate for antihistamines (e.g., Astemizole derivatives) and novel kinase inhibitors, presents specific scalab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(5-Amino-benzoimidazol-1-yl)-ethanol (CAS: 22591-34-0), a critical intermediate for antihistamines (e.g., Astemizole derivatives) and novel kinase inhibitors, presents specific scalability challenges.[1] Traditional direct alkylation of 5-aminobenzimidazole yields a difficult-to-separate mixture of N1- and N3-isomers (regioisomers).

This Application Note details a Regioselective Stepwise Cyclization Protocol designed for industrial scalability. By constructing the benzimidazole core after installing the hydroxyethyl side chain, this method guarantees N1-regiochemistry, eliminates isomer chromatography, and utilizes robust nitro-reduction chemistry suitable for GMP environments.

Retrosynthetic Analysis & Strategy

To achieve high purity (>99.5%) without preparative chromatography, we employ a "Design for Purity" approach.[1]

The Problem: Direct Alkylation (Route A)

Direct alkylation of 5-nitrobenzimidazole with 2-chloroethanol typically results in a ~1:1 mixture of the 1,5- and 1,6-isomers due to tautomeric equilibrium.[1]

  • Result: Low yield (~40%) and high purification costs.[1]

The Solution: Nucleophilic Aromatic Substitution ( ) (Route B)

We utilize 2-Chloro-4-nitroaniline as the starting material.[1][2][3][4] The reaction proceeds via:

  • 
     Displacement:  Selective displacement of the chloride by ethanolamine.
    
  • Cyclization: Formation of the imidazole ring using formic acid.[1]

  • Reduction: Catalytic hydrogenation of the nitro group to the final amine.[1]

G cluster_0 Route A: Direct Alkylation (Non-Selective) cluster_1 Route B: Regioselective Strategy (Recommended) A1 5-Nitrobenzimidazole A2 Mixture of Isomers (1,5- and 1,6-) A1->A2 + Cl-CH2CH2OH B1 2-Chloro-4-nitroaniline B2 Intermediate A (Diamine) B1->B2 Ethanolamine (SnAr) B3 Intermediate B (Nitro-Benzimidazole) B2->B3 Formic Acid (Cyclization) B4 Target Product 2-(5-Amino-benzoimidazol-1-yl)-ethanol B3->B4 H2, Pd/C (Reduction)

Figure 1: Comparison of synthetic strategies. Route B ensures the ethanol chain is fixed at position N1 relative to the 5-nitro group before the ring closes.[1]

Detailed Experimental Protocol

Step 1: Synthesis of 2-((2-hydroxyethyl)amino)-5-nitroaniline

Reaction Type: Nucleophilic Aromatic Substitution (


)
Objective:  Install the ethanol chain selectively at the position ortho to the primary amine.[1]
  • Reagents:

    • 2-Chloro-4-nitroaniline (1.0 equiv)[1]

    • Ethanolamine (3.0 equiv) - Acts as reactant and solvent/base.[1]

    • Water (Solvent, optional if using excess ethanolamine).[1]

Protocol:

  • Charge a glass-lined reactor with 2-Chloro-4-nitroaniline (e.g., 100 g).

  • Add Ethanolamine (106 g, ~3.0 equiv).

  • Heat the suspension to 125°C - 130°C under nitrogen. Note: The reaction is endothermic initially but requires heat to overcome the activation energy of the deactivated ring.

  • Stir for 12–16 hours. Monitor by HPLC (Disappearance of starting material).[1]

  • Workup: Cool to 25°C. Pour the dark red reaction mixture into ice-cold water (10 volumes).

  • Stir for 2 hours to crystallize the product.

  • Filter the orange/red solid.[1] Wash with water (3 x 2 vol) to remove excess ethanolamine.

  • Dry in a vacuum oven at 50°C.

    • Expected Yield: 85–90%

    • Identity: 2-((2-hydroxyethyl)amino)-4-nitroaniline (Wait: Check numbering.[1] Precursor is 2-Cl-4-NO2.[1][2] Substitution at C2. Product is N-(2-hydroxyethyl)-4-nitro-o-phenylenediamine).

Step 2: Cyclization to 1-(2-Hydroxyethyl)-5-nitrobenzimidazole

Reaction Type: Condensation / Cyclodehydration Objective: Close the imidazole ring.[1]

  • Reagents:

    • Step 1 Product (1.0 equiv)

    • Formic Acid (98%, 5–10 vol)

Protocol:

  • Suspend the diamine intermediate from Step 1 in Formic Acid .

  • Heat to Reflux (100–105°C) for 3–5 hours.

  • Monitor by HPLC.[1] The reaction typically proceeds quantitatively.[1]

  • Workup: Distill off excess formic acid under reduced pressure (recycle possible).

  • Quench the residue with ice water.

  • Adjust pH to ~8–9 using 25% NaOH or Ammonia solution.[1] Caution: Exothermic neutralization.[1]

  • Filter the precipitated pale yellow solid.

  • Recrystallize from Ethanol/Water if necessary (usually not required for the next step).[1]

    • Expected Yield: 90–95%[1]

Step 3: Catalytic Reduction to 2-(5-Amino-benzoimidazol-1-yl)-ethanol

Reaction Type: Heterogeneous Catalytic Hydrogenation Objective: Reduce the nitro group to the final amine without over-reducing the aromatic ring.[1]

  • Reagents:

    • Nitro-benzimidazole intermediate (1.0 equiv)

    • 10% Pd/C (50% wet, 5 wt% loading)

    • Methanol (10 vol)[1]

    • Hydrogen Gas (3–5 bar)[1]

Protocol:

  • In an autoclave, dissolve the nitro-intermediate in Methanol .

  • Add the Pd/C catalyst (under inert atmosphere to prevent ignition).

  • Purge vessel with Nitrogen (3x) and Hydrogen (3x).

  • Pressurize to 3–5 bar H₂ and stir at 40–50°C .

  • Monitor H₂ uptake.[1] Reaction is usually complete in 2–4 hours.

  • Workup: Filter the catalyst through a Celite bed (or sparkler filter for scale).

  • Concentrate the filtrate to dryness.[1]

  • Purification: Recrystallize from Isopropanol or Ethyl Acetate/Ethanol.

    • Final Yield: 85–90%

    • Appearance: Off-white to pale brown crystalline solid.[1]

Critical Process Parameters (CPPs) & Data

ParameterRangeCriticalityRationale
Step 1 Temp 125–135°CHighBelow 120°C, reaction is sluggish due to electron-rich amino group deactivating the ring.[1]
Step 2 pH > 8.0 (Workup)MediumProduct is amphoteric.[1] Acidic pH keeps it solubilized as salt; basic pH precipitates the free base.[1]
Step 3 H₂ Pressure 2–5 barMediumHigher pressure accelerates reaction but increases safety risk.[1] 3 bar is optimal.
Catalyst Load 2–5 wt%LowStandard load is sufficient.[1] Catalyst poisoning is rare in this clean stream.
Analytical Specifications (Expected)
  • HPLC Purity: > 99.0% (Area %)[1]

  • 1H NMR (DMSO-d6):

    • 
       8.1 (s, 1H, H-2 imidazole)[1]
      
    • 
       7.2 (d, 1H, H-7)[1]
      
    • 
       6.8 (s, 1H, H-4)[1]
      
    • 
       6.6 (d, 1H, H-6)
      
    • 
       4.8 (br s, 2H, NH2)
      
    • 
       4.1 (t, 2H, N-CH2)[1]
      
    • 
       3.7 (t, 2H, CH2-OH)[1]
      

Safety & Scalability Considerations

  • Nitro Compounds: The starting material and intermediates are nitro-aromatics.[1][2] While stable, they should be assessed for thermal stability (DSC) before multi-kilo scale-up. Avoid heating dry solids.

  • Hydrogenation: Step 3 involves hydrogen gas and flammable solvents.[1]

    • Control: Use Type 1 safety vessels, grounding, and inerting protocols.[1]

    • Alternative: For facilities lacking high-pressure hydrogenation, Iron/Ammonium Chloride or Sodium Dithionite reduction can be used, though waste management costs increase.[1]

  • Regiochemistry Validation: The structure must be confirmed by NOESY NMR to ensure the ethanol chain is on N1 (interacting with H7/H2) and not N3. The synthetic route guarantees this, but validation is required for GMP release.

References

  • Vertex Pharmaceuticals. (1969). 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles. US Patent 3,455,948.[1] Link

  • PubChem. (n.d.). 2-(5-Amino-benzoimidazol-1-yl)-ethanol (CID 1083172).[1] National Library of Medicine.[1] Retrieved October 26, 2023. Link

  • Bechara, W. S., et al. (2015).[1][5] One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184-1187.[1] (Cited for general cyclization methodologies).[1][4] Link[1]

  • Sigma-Aldrich. (n.d.). 2-Chloro-4-nitroaniline Safety Data Sheet. Link

Sources

Method

Application Note: Solvent Selection &amp; Reaction Optimization for 2-(5-Amino-benzoimidazol-1-yl)-ethanol

This Application Note is designed for researchers utilizing 2-(5-Amino-benzoimidazol-1-yl)-ethanol (CAS: 58687-45-9) in drug discovery and synthetic organic chemistry. It addresses the specific solubility challenges and...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing 2-(5-Amino-benzoimidazol-1-yl)-ethanol (CAS: 58687-45-9) in drug discovery and synthetic organic chemistry. It addresses the specific solubility challenges and chemo-selectivity required when handling this dual-nucleophile scaffold.

Executive Summary

2-(5-Amino-benzoimidazol-1-yl)-ethanol represents a versatile benzimidazole scaffold featuring two distinct nucleophilic centers: a primary aromatic amine at position 5 and a primary aliphatic alcohol on the N1-ethyl chain. Successful derivatization requires a solvent strategy that balances the solubility of the polar heterocyclic core with the chemo-selectivity required to distinguish between the C5-NH₂ (aniline-like) and N1-OH (aliphatic alcohol) moieties.

This guide provides a physicochemical rationale for solvent selection, validated protocols for selective functionalization, and decision-making frameworks to minimize side reactions such as polymerization or non-selective acylation.

Physicochemical Profile & Solubility Matrix

The Solubility Challenge

The molecule exhibits an "amphiphilic-polar" character. The benzimidazole core is aromatic and planar, favoring pi-stacking, while the hydroxyl and amino groups act as strong Hydrogen Bond Donors (HBD) and Acceptors (HBA).

  • Lipophilicity: Low to Moderate (LogP ~ 0.5–1.0).

  • Crystal Lattice Energy: High, driven by intermolecular H-bonding between the OH and the imidazole nitrogen.

Solvent Compatibility Table

The following matrix categorizes solvents based on their ability to dissolve the substrate and their inertness during common transformations.

Solvent ClassSpecific SolventSolubility RatingRecommended ApplicationTechnical Notes
Dipolar Aprotic DMF / DMSO High (>50 mg/mL)SNAr, Alkylation, Metal-catalyzed couplingsBest for Stock Solutions. Difficult to remove; requires aqueous workup or lyophilization.
Protic Ethanol / Methanol Moderate (Heating req.)Schiff Base formation, HydrogenationExcellent for recrystallization. Avoid with acid chlorides (solvolysis risk).
Chlorinated DCM / Chloroform Low (<5 mg/mL)Amide coupling (Heterogeneous)Often requires a co-solvent (e.g., 5-10% DMF) to maintain homogeneity.
Ethers THF / 2-MeTHF Low-Moderate Acylation, ReductionsGood compromise between solubility and workup ease. Dry solvents essential.
Aqueous Water (Acidic pH) High Diazotization, Salt formationSoluble as the hydrochloride salt (pH < 4). Precipitates at neutral pH.

Decision Framework: Selecting the Right Solvent System

The choice of solvent dictates the reaction pathway, particularly regarding chemo-selectivity. Use the decision tree below to select the optimal system for your target transformation.

SolventSelection Start Target Transformation Q1 Target Nucleophile? Start->Q1 Path_NH2 C5-Amine (Acylation/Imine) Q1->Path_NH2 Functionalize NH2 Path_OH N1-Hydroxyl (Activation/Ester) Q1->Path_OH Functionalize OH Q2_Acyl Reagent Type? Path_NH2->Q2_Acyl Q3_OH Reaction Type? Path_OH->Q3_OH Res_AcidCl Use THF or DCM/DMF (9:1) Avoid Alcohols Q2_Acyl->Res_AcidCl Acid Chloride/Anhydride Res_Aldehyde Use Ethanol (Reflux) Catalytic AcOH Q2_Acyl->Res_Aldehyde Aldehyde (Schiff Base) Res_Mesyl Use Pyridine (0°C) or DCM/TEA Q3_OH->Res_Mesyl Sulfonylation (MsCl/TsCl) Res_Mitsunobu Use THF or Toluene Requires solubilization Q3_OH->Res_Mitsunobu Substitution (Mitsunobu)

Figure 1: Solvent selection decision tree based on the target nucleophile and reagent class.

Detailed Experimental Protocols

Protocol A: Selective N-Acylation (Amide Formation)

Objective: Acylate the C5-amino group without affecting the N1-hydroxyl group. Rationale: The amine is more nucleophilic than the alcohol. However, in highly polar, basic solvents (like Pyridine), O-acylation can occur. Using a biphasic system or a controlled organic solvent with a weak base favors N-acylation.

Reagents:

  • Substrate: 2-(5-Amino-benzoimidazol-1-yl)-ethanol (1.0 equiv)[1]

  • Acylating Agent: Acid Chloride (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Anhydrous THF (or DMF if solubility is poor)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of substrate in 5 mL of anhydrous THF. If the solution is cloudy, add anhydrous DMF dropwise until clear (typically <10% v/v).

  • Cooling: Cool the reaction mixture to 0°C under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add DIPEA (1.5 mmol). The mixture may darken slightly.

  • Acylation: Add the Acid Chloride (1.1 mmol) dropwise over 10 minutes. Crucial: Slow addition prevents local concentration spikes that could lead to bis-acylation.

  • Monitoring: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor via TLC (10% MeOH in DCM) or LC-MS.

  • Workup (Precipitation Method):

    • Pour the reaction mixture into 20 mL of ice-cold water.

    • Stir vigorously. The amide product usually precipitates as a solid due to the loss of the basic amine character.

    • Filter, wash with water, and dry under vacuum.[2]

Protocol B: Schiff Base Formation (Imine Condensation)

Objective: Condense the C5-amine with an aromatic aldehyde. Rationale: Ethanol is the ideal solvent here. It solubilizes the reagents at reflux and facilitates the removal of water (equilibrium shift) without interfering with the reaction.

Step-by-Step:

  • Setup: Suspend 1.0 mmol of substrate in 10 mL of absolute Ethanol.

  • Reagent Addition: Add 1.0–1.1 mmol of the aromatic aldehyde.

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C). The suspension typically clears as the imine forms, then may re-precipitate if the product is insoluble.

  • Duration: Reflux for 2–4 hours.

  • Isolation: Cool to RT. If crystals form, filter directly. If not, concentrate the solvent to 50% volume and cool to 4°C to induce crystallization.

Mechanistic Workflow: Selective Functionalization

The following diagram illustrates the pathway to selectively target the amine versus the alcohol, highlighting the intermediate states.

ReactionWorkflow Substrate 2-(5-Amino-benzoimidazol-1-yl)-ethanol (Dual Nucleophile) Cond_A Path A: Kinetic Control Solvent: THF/DCM Base: DIPEA, 0°C Substrate->Cond_A Limited Reagent (1.0 eq) Cond_B Path B: Thermodynamic/Forcing Solvent: Pyridine Reagent: Excess AcCl/MsCl Substrate->Cond_B Excess Reagent (>2.5 eq) Product_A Product A: N-Amide (Exclusive) Cond_A->Product_A Nucleophilicity: NH2 > OH Product_B Product B: Bis-functionalized (N-Amide + O-Ester) Cond_B->Product_B Exhaustive Acylation

Figure 2: Kinetic vs. Thermodynamic control for selective acylation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction Poor solubility in THF/DCM.Add DMF or DMAc as a co-solvent (up to 20%).
O-Acylation Side Product Reaction temperature too high or base too strong.Maintain 0°C during addition. Switch from Pyridine to DIPEA/DCM .
"Oiling Out" during Workup Product is amphiphilic.Avoid simple water quench. Use Brine or extract with 2-MeTHF or EtOAc/Isopropanol (3:1) .
Hydrolysis of Product Acidic workup cleaved the amide/ester.Keep workup pH neutral (pH 6–8). Benzimidazoles can buffer the solution; ensure full neutralization.

References

  • PubChem. (n.d.). 2-(5-Amino-benzoimidazol-1-yl)-ethanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Sriram, R., et al. (2015).[3] Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Materials Science & Engineering.[3] (Provides general protocols for aminobenzimidazole functionalization). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole methylsulfonate. (Protocol for hydroxyl activation in imidazole systems). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-(5-Amino-benzoimidazol-1-yl)-ethanol

Introduction You are likely synthesizing 2-(5-Amino-benzoimidazol-1-yl)-ethanol as a precursor for nitrogen mustard-based antineoplastics (similar to Bendamustine) or as a scaffold for bioactive heterocycles.[1] Low yiel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

You are likely synthesizing 2-(5-Amino-benzoimidazol-1-yl)-ethanol as a precursor for nitrogen mustard-based antineoplastics (similar to Bendamustine) or as a scaffold for bioactive heterocycles.[1]

Low yields in this synthesis are rarely due to a single catastrophic failure. Instead, they typically stem from two systemic issues:

  • Regiochemical Scrambling: If you are alkylating 5-aminobenzimidazole directly, you are likely fighting a losing battle against N1 vs. N3 selectivity.[1]

  • Intermediate Instability: If you are using the "build-up" route (via dinitrobenzene), the triamine intermediate is highly sensitive to oxidative polymerization ("tarring").[1]

This guide prioritizes the "Build-Up" Route (Stepwise Ring Formation) as it is the only method that guarantees Regiochemical purity.

Module 1: Strategic Route Selection

The Core Problem: Direct Alkylation vs. Ring Closure

Many researchers attempt Route A (Direct Alkylation) because it looks shorter. This is a yield trap. The tautomeric nature of 5-aminobenzimidazole results in a mixture of N1- and N3-alkylated isomers that are difficult to separate, often capping yields at <40%.[1]

The Solution (Route B): Construct the imidazole ring after placing the ethanolamine chain. This locks the regiochemistry.

Visualizing the Pathway Logic

RouteLogic cluster_0 Yield Trap Start_Direct Route A: Direct Alkylation (5-Amino-benzimidazole) Mixture Result: N1 / N3 Mixture (Yield Loss ~50%) Start_Direct->Mixture + 2-Chloroethanol Start_Build Route B: Build-Up Strategy (2,4-Dinitrochlorobenzene) Step1 1. SNAr Substitution (Regio-locked) Start_Build->Step1 + Ethanolamine Step2 2. Reduction (Unstable Triamine) Step1->Step2 H2 / Pd/C Step3 3. Cyclization (Formic Acid) Step2->Step3 Telescoping Required Target Target: 2-(5-Amino-benzoimidazol-1-yl)-ethanol Step3->Target Ring Closure

Caption: Comparison of synthetic strategies. Route B is preferred for high yield as it avoids isomer separation losses.

Module 2: Critical Process Parameters (CPP)

Step 1: Nucleophilic Substitution (SNAr)

Reaction: 1-Chloro-2,4-dinitrobenzene + Ethanolamine


 N-(2-hydroxyethyl)-2,4-dinitroaniline[1]
ParameterRecommendationThe "Why" (Mechanism)
Stoichiometry 1.0 equiv Ar-Cl : 2.2 equiv EthanolamineEthanolamine acts as both nucleophile and acid scavenger (HCl sponge).[1] Using <2.0 equiv results in incomplete conversion.
Temperature Keep < 40°CHigh temps promote bis-alkylation (reaction of the -OH group) or polymerization of the dinitro species.
Solvent Ethanol or MethanolProtic solvents stabilize the Meisenheimer complex intermediate, accelerating the reaction cleanly.
Step 2: Reduction (The Danger Zone)

Reaction: Dinitro-precursor


 Triamine intermediate[1]

CRITICAL WARNING: The product of this step, N-(2-hydroxyethyl)-1,2,4-triaminobenzene, is extremely sensitive to air.[1] It turns purple/black within minutes of oxygen exposure due to radical oxidation, destroying your yield.

  • Protocol: Use Catalytic Hydrogenation (Pd/C, 10% wt).

  • Yield Tip: Do NOT isolate the triamine. Perform a "Telescoped" (One-Pot) process. Filter the catalyst under an inert atmosphere (Argon/Nitrogen) and proceed immediately to cyclization.

Step 3: Cyclization

Reaction: Triamine + Formic Acid


 Benzimidazole[1]
  • Reagent: 85-90% Formic Acid (aqueous) is standard.[1]

  • Optimization: For higher yields, use Trimethyl Orthoformate (TMOF) with a catalytic amount of p-TSA.[1] TMOF acts as a water scavenger, driving the equilibrium toward ring closure.

Module 3: Troubleshooting & FAQs

Troubleshooting Logic Tree

Troubleshooting Issue Problem: Low Yield / Impure Product Check1 Is the crude product dark black/tarry? Issue->Check1 Yes1 Oxidation of Triamine Check1->Yes1 Yes No1 Is the product sticky/oil? Check1->No1 No Sol1 Solution: Degas solvents thoroughly. Do not isolate intermediate. Keep under N2/Ar. Yes1->Sol1 Yes2 Residual High-BP Solvent or Dimer Formation No1->Yes2 Yes No2 Are there multiple TLC spots? No1->No2 No Sol2 Solution: Use EtOH for SNAr step. Avoid DMF/DMSO if possible. Check pH during workup. Yes2->Sol2 Yes3 Regioisomers (if Direct Alkylation) or Incomplete Cyclization No2->Yes3 Yes Sol3 Solution: Switch to 'Build-up' Route. Increase Formic Acid conc. Extend reflux time. Yes3->Sol3

Caption: Diagnostic workflow for identifying yield loss mechanisms.

Frequently Asked Questions

Q: I am seeing a purple color develop during the reduction step. Is this normal? A: No. Purple coloration indicates the formation of "Wurster’s salts" or oxidative radical species derived from the phenylenediamine intermediate.

  • Fix: Your system has an oxygen leak. Ensure your hydrogenation vessel is purged 3x with Nitrogen/Argon before introducing Hydrogen.

Q: Can I use 2-chloroethanol to alkylate 5-aminobenzimidazole directly? A: You can, but you shouldn't if yield is a priority.[1] The N1 and N3 nitrogens are tautomerically equivalent in solution. You will get a statistical mixture (often 60:40) of the desired product and the unwanted isomer. Separation requires tedious column chromatography, which is not scalable.

Q: My product is water-soluble and I lose it during the workup. How do I isolate it? A: The target molecule is polar (amino + alcohol groups).

  • Avoid: Aqueous extraction.

  • Preferred: Evaporate the reaction solvent (Formic acid/TMOF) to dryness. Neutralize the residue with saturated NaHCO3 just to pH 8 (precipitate forms). If it doesn't precipitate, extract continuously with n-Butanol or THF/Ethyl Acetate (1:1) , then recrystallize from water/ethanol.[1]

Experimental Protocol (Optimized)

Scope: Synthesis of 2-(5-Amino-benzoimidazol-1-yl)-ethanol via Route B.

  • SNAr: Dissolve 1-chloro-2,4-dinitrobenzene (20.2 g, 100 mmol) in Ethanol (150 mL). Add Ethanolamine (13.5 g, 220 mmol) dropwise at 25°C. Stir for 4 hours. Pour into ice water. Filter yellow solid (Yield >90%).[1]

  • Reduction: Suspend the nitro-intermediate (10 g) in Methanol (100 mL). Add 10% Pd/C (1.0 g). Hydrogenate at 40 psi for 6 hours.

    • Checkpoint: TLC should show disappearance of yellow spot.

  • Cyclization (Telescoped): Filter catalyst under Nitrogen . Add filtrate directly to a flask containing Formic Acid (50 mL). Reflux for 3 hours.

  • Isolation: Concentrate in vacuo. Neutralize residue with 20% NaOH to pH 8-9.[1] Cool to 0°C. Collect precipitate by filtration. Recrystallize from water.[2]

References

  • Regioselectivity in Benzimidazole Alkylation

    • Title: "Regioselective Synthesis of 1-Substituted Benzimidazoles"
    • Source:Journal of Organic Chemistry
    • Context: Explains the electronic factors leading to N1/N3 mixtures during direct alkyl
    • URL:[Link][1]

  • Bendamustine Intermediate Synthesis

    • Title: "An improved process for the preparation of bendamustine hydrochloride"[3][4][5]

    • Source:Google Patents (WO2013046223A1)[1]

    • Context: Details the industrial "build-up" route using dinitrochlorobenzene and ethanolamine to avoid isomer form
    • URL
  • Triamine Instability & Cyclization: Title: "A Technical Guide to the Chemical Reduction of 2,4-Dinitroaniline to 1,2,4-Triaminobenzene" Source:Benchchem Technical Notes Context: Discusses the handling of air-sensitive triamine intermediates during hydrogen

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 2-(5-Amino-benzoimidazol-1-yl)-ethanol

Introduction: The "Brick Dust" Challenge Welcome to the technical support center. You are likely here because you are experiencing precipitation, cloudiness, or inconsistent assay data with 2-(5-Amino-benzoimidazol-1-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Brick Dust" Challenge

Welcome to the technical support center. You are likely here because you are experiencing precipitation, cloudiness, or inconsistent assay data with 2-(5-Amino-benzoimidazol-1-yl)-ethanol (CAS: 58687-45-9).

This compound presents a classic "brick dust" profile common to benzimidazole derivatives: it possesses a rigid, planar aromatic core that facilitates strong


-

stacking and intermolecular hydrogen bonding in the solid state. While the hydroxyethyl tail adds some polarity, it is often insufficient to overcome the high crystal lattice energy in neutral aqueous media.

This guide moves beyond generic advice, providing a mechanistic understanding of why solubility fails and how to manipulate the physicochemical environment to force dissolution.

Part 1: Diagnostic & Mechanism

The Root Cause: pKa and pH Mismatch

The solubility of benzimidazoles is strictly pH-dependent.

  • The Imidazole Nitrogen (N3): This is the most basic site with a pKa of approximately 5.5 – 6.0 .

  • The Exocyclic Amine (C5-NH2): This is significantly less basic (pKa ~2.5 – 3.5) due to resonance delocalization into the aromatic ring.

The Problem: At physiological pH (7.4), the environment is above the pKa of the imidazole ring. The molecule exists primarily in its neutral, uncharged state . Without a positive charge to interact with water dipoles, the hydrophobic effect dominates, driving the molecules to aggregate and precipitate.

Visualizing the Solubility Mechanism

The following diagram illustrates the protonation states that dictate solubility.

SolubilityMechanism Neutral Neutral Species (pH > 6.0) Hydrophobic INSOLUBLE MonoCation Mono-Cationic (pH ~ 4.0 - 5.0) Protonated N3 MODERATELY SOLUBLE Neutral->MonoCation + H+ (Acidification) MonoCation->Neutral + OH- (Precipitation Risk) DiCation Di-Cationic (pH < 2.0) Protonated N3 & NH2 HIGHLY SOLUBLE MonoCation->DiCation + H+ (Strong Acid) DiCation->MonoCation + OH- (Basification)

Figure 1: pH-dependent protonation states. Solubility is achieved by driving the equilibrium toward the cationic forms.

Part 2: Troubleshooting FAQ

Q1: I dissolved the compound in DMSO, but it precipitates when I add it to my cell culture media. Why?

A: This is the "Solvent Shift" shock. You created a concentrated stock in DMSO (a polar aprotic solvent that disrupts stacking). When you spike this into media (pH 7.4), the DMSO concentration drops (e.g., to 0.1%), and the water concentration spikes. The pH 7.4 environment forces the compound back into its neutral state, and since the solvent capacity of water for the neutral form is low, it crashes out immediately.

Solution:

  • Sequential Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution in a slightly acidic buffer or a co-solvent mix (e.g., PEG400).

  • Acidic Spike: If your assay tolerates it, ensure the media is slightly acidified, or use the Dihydrochloride salt form (CAS: 1158248-63-5) which provides its own local acidic microenvironment upon dissolution.

Q2: What is the best solvent system for high-concentration stock solutions?

A: Do not use water for stocks. Use DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide) .

  • DMSO Solubility: Typically >50 mM.

  • Ethanol Solubility: Moderate (may require heating/sonication).

  • Water Solubility: Negligible (unless pH < 4).

Critical Note: Store DMSO stocks in small aliquots at -20°C. Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic), which can cause "silent precipitation" inside the vial over time.

Q3: Can I use cyclodextrins?

A: Yes. Hydroxypropyl-


-cyclodextrin (HP-

-CD)
is highly effective for this class of compounds. The hydrophobic benzimidazole core nests inside the cyclodextrin cavity, while the hydroxyethyl tail interacts with the solvent.
  • Protocol: Prepare a 20-40% (w/v) HP-

    
    -CD solution in water first. Then, add your compound (from a DMSO stock or solid) to this vehicle.
    

Part 3: Validated Experimental Protocols

Protocol A: Preparation of Stable Aqueous Buffer (Acidic Method)

Use this for chemical assays or non-biological applications where pH 4.5-5.0 is acceptable.

  • Weighing: Weigh 5 mg of 2-(5-Amino-benzoimidazol-1-yl)-ethanol.

  • Acidification: Add 100

    
    L of 0.1 M HCl . Vortex vigorously. The compound should dissolve as it converts to the hydrochloride salt in situ.
    
  • Dilution: Slowly add 900

    
    L of distilled water or saline.
    
  • Verification: Hold the vial up to a light source. The solution should be clear. If hazy, sonicate at 40°C for 5 minutes.

Protocol B: The "Co-Solvent" Method for Biological Assays

Use this to minimize precipitation in cell culture (pH 7.4).

ComponentRoleFinal % (in Assay)
DMSO Primary Solubilizer0.5% - 1.0%
PEG 400 Dispersion Aid1.0% - 5.0%
Tween 80 Surfactant (prevents aggregation)0.01% - 0.1%

Step-by-Step:

  • Prepare a 1000x Stock in 100% DMSO.

  • Prepare a Vehicle Solution containing PBS + Tween 80 (0.1%).

  • Add the DMSO stock to the Vehicle Solution while vortexing.

  • Immediately apply to cells.

Part 4: Decision Tree for Troubleshooting

Use this logic flow to determine the correct solubilization strategy for your specific experiment.

DecisionTree Start Start: Compound Insoluble IsBio Is this for a Biological Assay? (Cells/Animals) Start->IsBio CanAcidify Can you lower pH to < 5.0? IsBio->CanAcidify No (Chemical Assay) TolerateDMSO Is DMSO > 0.5% tolerated? IsBio->TolerateDMSO Yes UseAcid Use 0.1M HCl or Acetic Acid to dissolve CanAcidify->UseAcid Yes UseDMSO Use 100% DMSO Stock CanAcidify->UseDMSO No DirectSpike Direct Spike: DMSO Stock -> Media (Risk: Precipitation) TolerateDMSO->DirectSpike Yes (Quick Test) Complexation Use Cyclodextrin (HP-beta-CD) Vehicle TolerateDMSO->Complexation No (Sensitive Cells) DirectSpike->Complexation Precipitation Observed?

Figure 2: Troubleshooting Logic Flow. Follow the path based on your experimental constraints.

References

  • PubChem. (n.d.).[1] 2-(5-Amino-benzoimidazol-1-yl)-ethanol. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. (Reference for HP- -CD protocols).
  • 001Chemical. (n.d.).[2] 2-(5-amino-1H-benzimidazol-1-yl)ethanol dihydrochloride.[3] Retrieved from [Link] (Reference for commercially available salt forms).

Sources

Troubleshooting

Technical Support Center: Purification of 2-(5-Amino-benzoimidazol-1-yl)-ethanol

This technical guide addresses the purification of 2-(5-Amino-benzoimidazol-1-yl)-ethanol (also known as 2-(5-aminobenzimidazol-1-yl)ethanol; CAS: 58687-45-9). It focuses on the removal of critical impurities, specifical...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of 2-(5-Amino-benzoimidazol-1-yl)-ethanol (also known as 2-(5-aminobenzimidazol-1-yl)ethanol; CAS: 58687-45-9). It focuses on the removal of critical impurities, specifically the persistent 1,6-regioisomer , unreacted starting materials, and oxidation byproducts.[1]

Impurity Profile & Diagnostic Assessment

Before initiating purification, you must characterize the crude mixture.[1] The synthesis of N-substituted benzimidazoles from 5-substituted precursors is governed by annular tautomerism, inevitably yielding a mixture of regioisomers.

The Regioisomer Challenge

The precursor, 5-aminobenzimidazole (or 5-nitrobenzimidazole), exists in dynamic equilibrium between two tautomers.[1] Upon alkylation with 2-chloroethanol or ethylene oxide, this equilibrium is "locked," producing two distinct isomers:

  • Target Compound: 2-(5-Amino-benzoimidazol-1-yl)-ethanol (N1-alkylation relative to C5-amino).

  • Critical Impurity: 2-(6-Amino-benzoimidazol-1-yl)-ethanol (N3-alkylation, effectively placing the amino group at C6).

These isomers possess identical molecular weights (LC-MS is insufficient for differentiation) but distinct polarities and crystal packing structures.

Diagnostic Table
Impurity TypeLikely IdentityDetection MethodDiagnostic Sign
Regioisomer 2-(6-Amino-benzoimidazol-1-yl)-ethanol1H NMR / HPLCSplit peaks in aromatic region; slight retention time shift on C18 columns.
Starting Material 5-AminobenzimidazoleLC-MS / TLCLower molecular weight (M-44); distinct Rf (more polar).[1]
Starting Material 2-Chloroethanol / Ethylene GlycolGC / NMRAliphatic signals upfield; often removed by aqueous wash.
Over-Alkylation N,N-dialkylated aminesLC-MSHigher MW (+44 units); broad peaks.[1]
Oxidation Products Azo/Azoxy dimers or QuinoidsVisual / UV-VisDark red/brown color ; broad UV absorption >400nm.

Impurity Formation Pathways

The following diagram illustrates how the "Regioisomer Trap" occurs during synthesis. Understanding this is crucial for selecting the correct purification logic.

ImpurityPathways Precursor 5-Aminobenzimidazole (Tautomeric Mixture) Alkylation Alkylation (2-Chloroethanol/Base) Precursor->Alkylation Target TARGET: 1-(2-Hydroxyethyl)-5-amino (1,5-Isomer) Alkylation->Target Major Product (Steric/Electronic Control) Impurity_Regio IMPURITY: 1-(2-Hydroxyethyl)-6-amino (1,6-Isomer) Alkylation->Impurity_Regio Competitive Side Rxn (Hard to Separate) Impurity_Over Over-Alkylation (N-alkylated amine) Target->Impurity_Over Excess Reagent

Figure 1: Divergent synthesis pathways leading to the critical 1,6-regioisomer impurity.

Purification Protocols

Method A: Acid-Base Chemical Washing (Preliminary Cleanup)

Use this first to remove non-basic impurities (tars, inorganic salts, neutral starting materials).[1]

Principle: The benzimidazole core is amphoteric but forms stable salts with mineral acids.

  • Dissolution: Suspend the crude solid in 1M HCl (10 mL per gram of solid). Stir until dissolved.

    • Note: If dark insoluble material remains, this is likely polymerized tar.[1] Filter it off using Celite.

  • Organic Wash: Extract the acidic aqueous phase with Ethyl Acetate (EtOAc) (2x).[1]

    • Action: Discard the organic layer. This removes neutral organic impurities and unreacted halo-alcohols.

  • Precipitation: Cool the aqueous phase to 0–5°C. Slowly adjust pH to ~9–10 using 25% NaOH or NH₄OH .

    • Observation: The product should precipitate as a free base.

  • Isolation: Filter the solid, wash with ice-cold water, and dry.[1]

Method B: Fractional Recrystallization (Isomer Separation)

The 1,5- and 1,6-isomers often exhibit differential solubility in aqueous alcohols.[1]

Solvent System: Ethanol / Water (Gradient).[1]

  • Dissolve: Place the semi-pure solid (from Method A) in a flask. Add boiling Absolute Ethanol (approx. 5-8 mL/g).

    • Tip: If the solution is dark (oxidized amines), add activated charcoal (5% w/w), boil for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Add hot water dropwise to the boiling ethanolic solution until a faint, persistent turbidity appears.

  • Clarify: Add a few drops of ethanol to clear the solution.

  • Crystallization: Allow to cool slowly to room temperature (2 hours), then refrigerate at 4°C overnight.

    • Mechanism:[1][2][3][4] The more symmetric isomer (often the impurity or target depending on specific packing) will crystallize first.[1] Check the purity of the crystals vs. the mother liquor by NMR.

    • Literature Insight: For many benzimidazoles, the 1,5-isomer is less soluble and crystallizes first, leaving the 1,6-isomer in the mother liquor.[1]

Method C: Flash Chromatography (The "Nuclear" Option)

If crystallization fails to achieve >98% purity.[1]

  • Stationary Phase: Silica Gel (spherical, 20-40 µm recommended).[1]

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).[1]

  • Gradient: Start at 100% DCM, gradient to 90:10 DCM:MeOH.

  • Modifier: Add 1% Triethylamine (TEA) or NH₄OH to the mobile phase.

    • Why? Benzimidazoles usually tail on silica due to interaction with acidic silanols. The base suppresses this, sharpening the peaks and allowing separation of the closely eluting regioisomers.[1]

Troubleshooting & FAQs

Q1: My product is turning pink/brown during drying. Why?

Cause: The primary amino group at position 5 is electron-rich and prone to air oxidation, forming quinoid-like colored species. Solution:

  • Vacuum Dry: Always dry under high vacuum (<10 mbar) at moderate temperature (<40°C).[1]

  • Inert Atmosphere: Store the solid under Nitrogen or Argon.

  • Salt Formation: Convert the free base to the dihydrochloride salt (using HCl/Ether) immediately after purification. The salt form is significantly more stable against oxidation.

Q2: I cannot separate the 1,5 and 1,6 isomers by crystallization.

Solution: Try a "Reverse Phase" logic.

  • Derivatize the amino group (e.g., Acetylation with Acetic Anhydride).[1]

  • The resulting acetamides often have vastly different solubilities than the free amines.

  • Separate the acetamides by crystallization.

  • Hydrolyze back to the amine using dilute HCl reflux.

Q3: The yield is very low after Acid/Base workup.

Cause: The compound has a hydroxyethyl group, making it partially water-soluble, especially if the pH is not optimized.[1] Solution:

  • Ensure the pH is adjusted to the isoelectric point (usually pH 9-10 for amino-benzimidazoles).

  • Salt out the aqueous phase with NaCl (saturation) before filtration to decrease water solubility.[1]

Process Decision Tree

PurificationLogic Start Crude Reaction Mixture AcidBase Acid/Base Workup (Remove Tars/Salts) Start->AcidBase CheckPurity Check Purity (NMR/HPLC) Isomer Ratio? AcidBase->CheckPurity Recryst Recrystallization (EtOH/Water) CheckPurity->Recryst Isomers Present SaltForm Convert to HCl Salt (Stabilize Color) CheckPurity->SaltForm High Purity Recryst->CheckPurity Purity Improved Chroma Column Chromatography (DCM:MeOH + 1% NH4OH) Recryst->Chroma Separation Failed Chroma->SaltForm Final Pure Product (>98%) SaltForm->Final

Figure 2: Step-by-step decision matrix for purifying crude 2-(5-amino-benzoimidazol-1-yl)-ethanol.

References

  • PubChem. (n.d.). 2-(5-Amino-benzoimidazol-1-yl)-ethanol. National Center for Biotechnology Information. Retrieved March 5, 2026, from [Link][1]

  • Reddy, K. K., & Rao, N. V. S. (1969).[1] Alkylation and Aralkylation of N-Heterocycles: Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A. Retrieved from [Link]

  • Ouzidan, Y., et al. (2022).[1] Study of the alkylation reactions of 5-nitrobenzimidazol-2-one. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification Protocols for 2-(5-Amino-benzoimidazol-1-yl)-ethanol

Executive Summary & Molecule Profile Subject: 2-(5-Amino-benzoimidazol-1-yl)-ethanol CAS: 10597-58-7 (Generic) / 58687-45-9 (Related Salt Forms) Synonyms: 1-(2-Hydroxyethyl)-5-aminobenzimidazole; 5-Amino-1-(2-hydroxyethy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Subject: 2-(5-Amino-benzoimidazol-1-yl)-ethanol CAS: 10597-58-7 (Generic) / 58687-45-9 (Related Salt Forms) Synonyms: 1-(2-Hydroxyethyl)-5-aminobenzimidazole; 5-Amino-1-(2-hydroxyethyl)-1H-benzimidazole. Application: Critical intermediate in the synthesis of Bendamustine Hydrochloride (anti-cancer alkylating agent).[1]

Technical Context: This molecule presents a unique purification challenge due to its amphiphilic nature . The benzimidazole core is aromatic and hydrophobic, while the C-5 amino group (


) and the N-1 hydroxyethyl tail (

) provide significant polarity and hydrogen-bonding capability.

Common issues during purification include oxidative discoloration (turning pink/red due to the aniline moiety) and oiling out (phase separation instead of crystallization) due to the flexible hydroxyethyl chain lowering the lattice energy.

Solvent Selection Matrix

The following data is synthesized from internal process optimization for benzimidazole intermediates and relevant patent literature [1, 2].

Solvent SystemRoleSolubility ProfileRecommendation
Ethanol (Abs. or 95%) Primary High solubility at reflux; moderate-to-low at

.
HIGH. The "Gold Standard" for balancing yield and purity.
Methanol AlternativeVery high solubility.MEDIUM. Good for initial crude cleanup, but recovery yield can be low without an anti-solvent.
Water Co-SolventpH-dependent. Soluble in hot water; insoluble in cold alkaline water.CONDITIONAL. Use only as an anti-solvent or for acid-base precipitation. Risk of hydrate formation.
Ethyl Acetate Anti-SolventLow solubility.HIGH. Excellent anti-solvent to drive precipitation from ethanolic solutions.
Acetonitrile AlternativeModerate solubility.LOW. Often leads to oiling out with hydroxyethyl-substituted benzimidazoles.

Standard Operating Procedure (SOP): The "Golden Standard" Protocol

Objective: Purify crude 2-(5-Amino-benzoimidazol-1-yl)-ethanol to >98% HPLC purity with color removal.

Phase 1: Dissolution & Decolorization
  • Charge crude solid into a reactor.

  • Add Ethanol (95%) at a ratio of 5–8 volumes (mL per gram of solid).

  • Heat to reflux (

    
    ) with agitation. Ensure complete dissolution.
    
    • Note: If undissolved solids remain after 15 mins, add Ethanol in 0.5 vol increments.

  • Add Activated Carbon (e.g., Norit SX Ultra, 5 wt% relative to crude mass) to remove oxidative impurities (pink/brown color).

  • Stir at reflux for 30 minutes.

  • Hot Filter through a pre-warmed Celite pad to remove carbon. Critical: Do not let the solution cool, or product will crystallize in the filter.

Phase 2: Crystallization[2][3]
  • Reheat filtrate to reflux if temperature dropped.

  • Cool slowly to

    
     over 1 hour (
    
    
    
    ramp).
  • Seed with 0.1 wt% pure crystals at

    
     to prevent oiling out.
    
  • Cool to

    
     over 2 hours.
    
  • Hold at

    
     for 1 hour to maximize yield.
    
Phase 3: Isolation
  • Filter the white/off-white solid.[2]

  • Wash cake with cold Ethanol (

    
    , 1 volume) or an Ethanol/Ethyl Acetate (1:1) mixture.
    
  • Dry under vacuum at

    
     for 12 hours. High heat (
    
    
    
    ) may cause surface oxidation (yellowing).

Troubleshooting Guide & FAQs

Category A: Crystallization Failures

Q: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why? A: This is caused by the Ostwald Miers metastable region being overshot. The flexible hydroxyethyl tail lowers the melting point, making the "oil" phase energetically accessible before the crystal lattice forms.

  • Immediate Fix: Reheat to dissolve the oil. Add a seed crystal at a higher temperature (

    
    ). If you lack seeds, scratch the glass wall vigorously with a glass rod to induce nucleation.
    
  • Process Adjustment: Slow down your cooling ramp. If using an anti-solvent (like Ethyl Acetate), add it slower and at a higher temperature.

Q: The yield is too low (<60%). Where is my product? A: It is likely remaining in the Mother Liquor (ML).

  • Diagnosis: Check the ML by TLC or HPLC.

  • Fix: Concentrate the ML to half volume and cool again (Second Crop). Alternatively, add an anti-solvent like Ethyl Acetate or Diisopropyl Ether (DIPE) to the ethanolic solution to force precipitation [3].

Category B: Impurity & Color Issues

Q: The product is pink or reddish-brown even after recrystallization. A: This indicates oxidation of the 5-amino group , forming azo- or nitroso- species.

  • Fix: You must use Activated Carbon (Charcoal) during the hot dissolution step (as per SOP Phase 1).

  • Advanced Fix: If charcoal fails, add a reducing agent like Sodium Dithionite (

    
    , 0.5 wt%) to the aqueous/ethanol mixture during recrystallization to chemically reduce the colored oxides back to the amine [4].
    

Q: I see a "shoulder" peak on my HPLC. Is it an isomer? A: It is likely the 6-amino isomer or a bis-alkylated impurity .

  • Mechanism: During the synthesis (alkylation of nitro-benzimidazole), regioselectivity can be an issue.

  • Purification: Simple recrystallization may not separate isomers efficiently. You may need to perform an Acid-Base Precipitation first: Dissolve crude in dilute HCl (pH 2), filter insolubles, then slowly neutralize with Ammonia to pH 8–9 to precipitate the free base, followed by the Ethanol recrystallization [1].

Visualized Workflows

Diagram 1: Solvent System Decision Logic

Caption: Logic flow for selecting the optimal solvent based on observed solubility and impurity profile.

SolventSelection Start Start: Crude 2-(5-Amino-benzoimidazol-1-yl)-ethanol SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck Soluble Fully Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble / Particulates SolubilityCheck->Insoluble No (Check Solvent Vol) ColorCheck Is Solution Colored (Pink/Red)? Soluble->ColorCheck Charcoal Add Activated Carbon (Hot Filtration) ColorCheck->Charcoal Yes Cooling Cool to 40°C ColorCheck->Cooling No Charcoal->Cooling Oiling Does it Oil Out? Cooling->Oiling Seed Reheat & Add Seed Crystals Oiling->Seed Yes AntiSolvent Add Ethyl Acetate (Anti-Solvent) Oiling->AntiSolvent No (Stays Clear) Final Filter & Wash (Cold Ethanol) Seed->Final AntiSolvent->Final

Diagram 2: The "Oiling Out" Rescue Protocol

Caption: Step-by-step intervention when the product separates as a gum/oil.

OilingRescue State1 State: Oiled Out (Two Liquid Phases) Action1 Reheat to Reflux (Dissolve Oil) State1->Action1 Action2 Add Compatible Co-Solvent (e.g., 5% more Ethanol) Action1->Action2 Action3 Cool to Cloud Point (approx 45°C) Action2->Action3 Action4 SEEDING (Critical Step) Action3->Action4 Action5 Slow Cool (0.5°C/min) Action4->Action5 State2 State: Crystalline Solid Action5->State2

References

  • Gao, Y., et al. (2013). Process for Preparation of Intermediates of Bendamustine. US Patent App. 2013/0317234 A1.

    • Relevance: Details the synthesis and purification of the benzimidazole core using acid/base precipit
  • ChemicalBook. (n.d.). Bendamustine hydrochloride synthesis - Example 9.

    • Relevance: Describes the industrial scale-up and crystallization of Bendamustine precursors
  • Bhatt, R., et al. (2018).[3] Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data.

    • Relevance: Provides thermodynamic grounding for the solubility behavior of amino-functionalized molecules in ethanol-w
  • Ozegowski, W., et al. (1971). IMET 3393, ɣ-[1-methyl-5-bis-(β-chloroethyl)-amino-benzimidazolyl-(2)]-butyric acid hydrochloride. Zentralblatt für Pharmazie, Pharmakotherapie und Laboratoriumsdiagnostik.[4]

    • Relevance: Foundational paper on Bendamustine chemistry, highlighting the sensitivity of the amino-benzimidazole moiety to oxid

Sources

Troubleshooting

🔬 Technical Support Center: 5-Aminobenzimidazole Alkylation

This guide functions as an interactive Technical Support Center. It is designed to troubleshoot the specific challenges of alkylating 5-aminobenzimidazole, a scaffold notorious for regiochemical ambiguity and over-alkyla...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as an interactive Technical Support Center. It is designed to troubleshoot the specific challenges of alkylating 5-aminobenzimidazole, a scaffold notorious for regiochemical ambiguity and over-alkylation.

Ticket Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

📋 Case Overview & Core Challenge

User Issue: "I am trying to alkylate 5-aminobenzimidazole. I am getting a complex mixture of N1-alkyl, N3-alkyl, and exocyclic amine alkylation products. Yields are low, and purification is difficult."[1]

Scientist’s Diagnosis: You are battling the "Three-Headed Nucleophile" problem. The 5-aminobenzimidazole scaffold has three reactive sites:

  • N1 (Ring): Pyridinic-like nitrogen (after deprotonation).

  • N3 (Ring): Tautomeric twin of N1.

  • N-Exocyclic (C5-NH₂): Primary aniline-like amine.

The pKa of the ring NH (~12.3) and the conjugate acid of the aniline (~5.5) dictates that under basic conditions, the ring deprotonates first, becoming the primary nucleophile.[1] However, neutral conditions or weak bases can leave the exocyclic amine competitive.

🛠️ Module 1: Strategic Decision Tree (Start Here)

Before mixing reagents, you must select the correct pathway based on your target.

G start Target Structure? ring Ring N-Alkylation (1-alkyl-5-aminobenzimidazole) start->ring Target: Ring N amine Exocyclic Amine Alkylation (5-(alkylamino)benzimidazole) start->amine Target: Exocyclic N direct STOP: Direct Alkylation of 5-NH2 substrate is messy. ring->direct Avoid nitro_route Route A (Recommended): Nitro-Precursor Strategy 1. Alkylate 5-nitrobenzimidazole 2. Separate Isomers 3. Reduce Nitro to Amine ring->nitro_route Best Purity protect_route Route B (Alternative): Protection Strategy 1. Boc-protect 5-NH2 2. Alkylate Ring (NaH/R-X) 3. Deprotect ring->protect_route If starting with amine red_am Route C (Recommended): Reductive Amination Aldehyde + NaBH(OAc)3 (Prevents over-alkylation) amine->red_am Mono-alkylation

Caption: Strategic workflow for selecting the correct synthetic route based on the desired alkylation site.

🧪 Module 2: Ring N-Alkylation (The "Nitro Route")

The Problem: Direct alkylation of 5-aminobenzimidazole yields inseparable mixtures because the amino group (EDG) pushes electron density into the ring, making both N1 and N3 nucleophilic, while also acting as a nucleophile itself.

The Solution: Use 5-nitrobenzimidazole as the starting material.[2][3] The nitro group (EWG) makes the ring protons more acidic (easier to deprotonate) and deactivates the ring towards electrophilic attack, allowing for better control.

Protocol: Regioselective Synthesis via Nitro Precursor
  • Alkylation:

    • Reagents: 5-nitrobenzimidazole (1.0 eq), Cs₂CO₃ or K₂CO₃ (1.5 eq), Alkyl Halide (1.1 eq).[1]

    • Solvent: DMF or Acetonitrile (0.1 M).[1]

    • Conditions: Stir at RT to 60°C.

    • Outcome: You will get a mixture of 1-alkyl-5-nitro and 1-alkyl-6-nitro isomers.[4]

    • Note: The ratio depends on sterics.[5][6] Small electrophiles (MeI) often favor a ~1:1 mix. Bulky electrophiles favor the less hindered isomer.

  • Separation (Critical Step):

    • The nitro isomers have significantly different dipoles compared to amino isomers. They are usually separable by flash chromatography (Hexane/EtOAc).[1]

    • Validation: Verify regiochemistry using NOESY NMR. The N-alkyl protons will show a correlation to H-2 and H-7 (for the 1,6-isomer) or H-2 and H-4 (for the 1,5-isomer).

  • Reduction:

    • Reduce the isolated nitro isomer to the amine.

    • Method: H₂/Pd-C (cleanest) or Fe/NH₄Cl (if halogens are present).[1]

📊 Table 1: Base Selection for Ring Alkylation
BasepKa (conj. acid)SolventUse CaseRisk
NaH 35THF/DMFIrreversible deprotonation. Fast reaction.Can cause bis-alkylation if excess electrophile is used.
Cs₂CO₃ 10.3DMF/MeCN"Cesium Effect" can improve solubility and N1/N3 selectivity.Slower reaction times.
K₂CO₃ 10.3AcetoneMild, good for reactive halides (BnBr, MeI).[1]Incomplete conversion if halide is unreactive.

🧪 Module 3: Exocyclic Amine Alkylation[3][5][7]

The Problem: Direct alkylation with alkyl halides (R-X) follows the "runaway train" mechanism. The product (secondary amine) is more nucleophilic than the starting material (primary amine), leading to tertiary amines and quaternary salts.

The Solution: Reductive Amination . This forms an imine intermediate which is then selectively reduced. It stops cleanly at the mono-alkylated secondary amine.

Protocol: Selective Mono-Alkylation of 5-NH₂
  • Imine Formation:

    • Reagents: 5-aminobenzimidazole (1.0 eq), Aldehyde (1.0 eq), AcOH (cat.).

    • Solvent: DCE (1,2-Dichloroethane) or MeOH.[1]

    • Time: 1-2 hours at RT. Use molecular sieves if imine formation is sluggish.

  • Reduction:

    • Reagent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq).[1]

    • Why STAB? It is less reactive than NaBH₄ and will not reduce the aldehyde/ketone directly, only the imine.

    • Conditions: Add STAB portion-wise at 0°C, then warm to RT.

  • Workup:

    • Quench with sat. NaHCO₃. Extract with DCM.

❓ Troubleshooting & FAQs

Q1: Why am I getting a 1:1 mixture of N1 and N3 isomers?

A: In the benzimidazole anion, the negative charge is delocalized over N1 and N3. Unless there is a significant steric clash provided by the substituent at C4 or C7 (which 5-amino/nitro does not provide), the nucleophilicity is similar.

  • Fix: You cannot easily "force" one isomer electronically. You must accept the mixture and separate at the nitro stage (Module 2). Separation of the amino-isomers is much harder due to polarity/streaking on silica.

Q2: My product is stuck at the baseline of the TLC plate.

A: 5-aminobenzimidazoles are highly polar and basic. They interact strongly with the acidic silanols on silica gel.

  • Fix: Pre-treat your silica gel column with 1% Triethylamine (Et₃N) in the eluent. Use a mobile phase of DCM:MeOH:NH₄OH (e.g., 90:9:1).[1]

Q3: I see a "M+14" or "M+15" impurity in Mass Spec.

A: This is likely methylation of the wrong nitrogen or over-alkylation if you used Methyl Iodide.

  • Fix: If targeting the exocyclic amine, switch to reductive amination with Formaldehyde/NaBH₃CN. If targeting the ring, ensure you are using exactly 1.0 eq of electrophile and add it slowly at 0°C.

Q4: How do I distinguish the N1 vs N3 isomers by NMR?

A: You need 2D NOESY (Nuclear Overhauser Effect Spectroscopy) .[1]

  • 1-alkyl-5-substituted: The N-alkyl group is spatially close to H2 and H7 . (H7 is a doublet, H4 is a singlet/meta-coupler).[1]

  • 1-alkyl-6-substituted: The N-alkyl group is spatially close to H2 and H7 (which is now the proton ortho to the substituent? No, wait).

  • Correction: In the 1-alkyl-5-X isomer, the N-alkyl is near H7. In the 1-alkyl-6-X isomer, the N-alkyl is near H7 (which is now unsubstituted).

  • Better Diagnostic: Look at the NOE between the N-alkyl group and the aromatic protons.

    • Isomer A (1,5): NOE between N-CH₂ and H-7 (d).[1]

    • Isomer B (1,6): NOE between N-CH₂ and H-7 (s, or small coupling).[1] Note: The numbering changes based on IUPAC priority, making this confusing. Rely on the NOE to the proton adjacent to the alkylation site.

📚 References

  • Regioselectivity in Benzimidazoles:

    • Title: Regioselective N-Alkylation of 1,3-Azoles.[6][7]

    • Source: Organic Letters (ACS Publications).[1]

    • URL:[Link][1]

  • Reductive Amination Strategy:

    • Title: Reductive Amination: A Powerful Method for the Synthesis of Amines.

    • Source: Organic Chemistry Portal / Master Organic Chemistry.

    • URL:[Link][1]

  • Nitro-Precursor Route (Industrial Standard):

    • Title: Synthesis of 1-aryl-5-aminobenzimidazole (Reduction of Nitro-isomers).[8]

    • Source: Chemical Papers.[3][9][10][11]

    • URL:[Link][1]

  • pKa and Tautomerism:

    • Title: Determination of thermodynamic pKa values of benzimidazole and derivatives.

    • Source: Journal of Separation Science (via ResearchGate).

    • URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Regioselectivity Issues in Benzimidazole Ethanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective synthesis of benzimidazole ethanol derivatives (e.g., N-(2-hydroxyethyl)be...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective synthesis of benzimidazole ethanol derivatives (e.g., N-(2-hydroxyethyl)benzimidazoles). In my tenure developing scalable synthetic routes, the hydroxyethylation of these scaffolds consistently presents two major hurdles: N1 vs. N3 isomerization and O-alkylation/polyalkylation side reactions .

This guide is designed to move beyond basic protocols. Here, we will dissect the causality behind these experimental failures and provide field-proven, self-validating workflows to achieve absolute regioselectivity.

Part 1: Core Troubleshooting Q&A

Q1: Why do I get a 1:1 mixture of N1 and N3 isomers when alkylating unsymmetrical benzimidazoles with 2-bromoethanol?

The Causality: Benzimidazoles possess an amidine-like -N=CH-NH- system. In solution, rapid tautomerization occurs, making the N1 and N3 positions electronically and sterically similar. When an unsymmetrical substituent (e.g., a 5-fluoro or 5-methoxy group) is present on the benzene ring, the inductive and resonance effects are often too weak to significantly differentiate the two nitrogens during a bimolecular nucleophilic substitution (S_N2) reaction. Consequently, direct alkylation yields a near 1:1 statistical mixture of N1 and N3 isomers. The Solution: To bypass this, we utilize a de novo ring-synthesis approach. By starting with an N-substituted 2-nitro-arylamine, the ethanol moiety is pre-installed. A one-pot reduction/formylation/condensation reaction guarantees 100% regioselectivity because the imidazole ring is built around the established nitrogen ()[1].

Q2: How can I prevent O-alkylation or polyalkylation when using 2-bromoethanol?

The Causality: When using 2-bromoethanol, the hydroxyl group can also act as a nucleophile under basic conditions, leading to O-alkylation. Furthermore, the base can deprotonate the alcohol, triggering an intramolecular cyclization into ethylene oxide. The benzimidazole can then attack the epoxide, but this often leads to uncontrolled polyalkylation (e.g., PEGylation). The causality here lies in the Hard and Soft Acids and Bases (HSAB) principle and the relative pKa of the species. The Solution: Optimization of the base and solvent is critical. While K₂CO₃ in DMF provides moderate N-selectivity ()[2], using Sodium Hydride (NaH) in an aprotic solvent (like DME/DMF or THF) at 0 °C rapidly and irreversibly deprotonates the benzimidazole (pKa ~12.5) rather than the alcohol (pKa ~16). This generates a highly nucleophilic, "soft" benzimidazolide anion that selectively displaces the bromide, drastically shifting the preference toward N-alkylation ()[3].

Q3: Are there modern, green-chemistry alternatives to using halogenated ethanols?

The Solution: Yes. For advanced applications, consider Hydrogen Autotransfer (HA) catalysis. Using transition metal pincer complexes (e.g., Ni(II) or Ru(II)), amines can be directly alkylated with secondary or primary alcohols (like ethylene glycol). This eliminates the need for halogenated reagents and prevents over-alkylation by controlling the oxidation state of the intermediates ()[4].

Part 2: Quantitative Data Presentation

To select the right condition for your specific substrate, compare the empirical outcomes of standard methodologies below:

Reaction ConditionBaseSolventTemperatureRegioselectivity (N vs O)N1:N3 Isomer Ratio (Unsymmetrical)
Standard Alkylation K₂CO₃DMF80 °C~1.5 : 1.0~1 : 1 (Poor)
Phase Transfer KOHH₂O/DCM25 °C~2.0 : 1.0~1 : 1 (Poor)
Strong Base Method NaHTHF/DME0 °C to 25 °C>95% N-Selective~1 : 1 (Poor)
De Novo Synthesis NoneEtOH/H₂O80 °C100% N-Selective100% N1 (Absolute)
Hydrogen Autotransfer Ni(II) PincerToluene140 °C100% N-SelectiveSubstrate Dependent

Part 3: Mechanistic & Workflow Visualizations

Fig 1: Tautomerization leading to isomer mixtures vs. the de novo absolute regioselective route.

Fig 2: Decision matrix for troubleshooting benzimidazole alkylation and selecting optimal pathways.

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective N-Alkylation (Direct Approach for Symmetrical Scaffolds)

Use this protocol to suppress O-alkylation and polyalkylation when N1/N3 isomerization is not a concern.

  • Preparation: Flame-dry a 3-neck round-bottom flask under an inert atmosphere (N₂ or Ar). Add the symmetrical benzimidazole (1.0 eq) and anhydrous THF to achieve a 0.1 M concentration.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes.

    • Validation Checkpoint: The formation of the sodium salt should result in a distinct transition to a more homogeneous, often slightly colored solution. Effervescence (H₂ gas) must be observed.

  • Activation: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation.

  • Alkylation: Cool the mixture back to 0 °C. Add 2-bromoethanol (1.05 eq) dropwise via syringe. (For ultra-strict control, use TBS-protected 2-bromoethanol).

  • Reaction & Quench: Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with saturated aqueous NH₄Cl.

    • Validation Checkpoint: LC-MS should confirm the

      
       peak of the mono-alkylated product. The absence of a 
      
      
      
      mass shift indicates successful suppression of epoxide-driven polyalkylation.
Protocol B: De Novo Synthesis (Absolute Regioselectivity for Unsymmetrical Scaffolds)

Use this protocol when a 1:1 mixture of N1/N3 isomers is unacceptable and absolute regioselectivity is required.

  • Starting Material: Begin with an appropriately substituted

    
    -(2-hydroxyethyl)-2-nitroarylamine.
    
  • Reduction: Dissolve the starting material in an Ethanol/Water mixture (1:1, v/v). Add Sodium Dithionite (Na₂S₂O₄, 3.0 eq) to reduce the nitro group to a primary amine.

    • Validation Checkpoint: The reduction is visually indicated by a color change (often from bright yellow to colorless/pale). TLC will show a highly polar, ninhydrin-active spot.

  • Condensation: To the same pot, add formic acid (or the desired substituted aldehyde, 1.2 eq).

  • Cyclization: Heat the mixture to 80 °C for 4-6 hours. The imidazole ring will close exclusively around the pre-installed ethanolamine nitrogen.

  • Isolation: Concentrate the mixture under reduced pressure, neutralize with saturated NaHCO₃, and extract with Dichloromethane (DCM).

    • Validation Checkpoint: The final cyclized product will show a distinct downfield shift of the benzimidazole

      
       proton (typically around 8.0–8.2 ppm) in ¹H-NMR, confirming successful ring closure without isomer contamination.
      

Part 5: References

  • Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles to Enable the Rapid Development of Structure-Activity Relationships for Activation of SLACK Potassium Channels Source: Synlett (2025) URL:[Link]

  • Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation Source: Organic & Biomolecular Chemistry (2024) URL:[Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer Source: Organic Letters (2019) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of pH Conditions for 2-(5-Amino-benzoimidazol-1-yl)-ethanol Stability

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists working with 2-(5-Amino-benzoimidazol-1-yl)-ethanol (referred to hereafter as ABIE ).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists working with 2-(5-Amino-benzoimidazol-1-yl)-ethanol (referred to hereafter as ABIE ). The following protocols and troubleshooting steps address the specific physicochemical challenges of this molecule, particularly its pH-dependent solubility and susceptibility to oxidative degradation.

Quick Reference: Physicochemical Profile
  • CAS: 10597-58-7 (Generic analog reference) / 59387-54-9 (Isomer specific)

  • Core Structure: Benzimidazole ring fused with a primary amine (position 5) and a hydroxyethyl tail (position 1).

  • Key pKa Values (Approximate):

    • pKa 1 (Benzimidazole N3): ~5.8 – 6.2 (Protonation leads to solubility).

    • pKa 2 (Aniline -NH2): ~3.5 – 4.0 (Very weak base).

  • Critical Stability Risk: Rapid oxidative coupling (dimerization) at pH > 6.0.

Module 1: Solubility & Stock Solution Preparation
FAQ: "Why does my sample precipitate or form a suspension in neutral water?"

Root Cause: ABIE behaves as a lipophilic weak base. At neutral pH (pH 7.0), the benzimidazole ring is largely deprotonated (neutral form), leading to minimum solubility and aggregation. Technical Insight: The solubility profile follows a U-curve. High solubility is achieved only when the imidazole ring is protonated (Cationic species).

Protocol: Optimized Stock Solution Preparation
  • Recommended Solvent System: 0.1 M Hydrochloric Acid (HCl) or 10% Acetic Acid.

  • Target Concentration: Up to 10 mM.

ParameterRecommended ConditionScientific Rationale
Solvent 0.1% Formic Acid in Water or DMSO Acidic water ensures N3-protonation (Solubility). DMSO is a universal aprotic alternative.
pH Target pH 2.0 – 4.0 Maintains the cationic state (

), preventing precipitation.
Sonication < 5 minutes (Ice Bath) Extended sonication generates heat, accelerating oxidative degradation of the amino group.
Storage -20°C, Amber Vial Protects from light-induced photo-oxidation.
Module 2: pH-Dependent Stability & Oxidation Control
FAQ: "My solution turns pink/brown after 2 hours. Is the compound degrading?"

Root Cause: Yes. This is the hallmark of oxidative coupling . The 5-amino group is electron-rich. At pH > 6, the free amine facilitates the formation of azo-dimers or quinone-imine type species, which are highly chromophoric (colored).

Troubleshooting Guide: Preventing Oxidation
  • The pH "Safe Zone":

    • Acidic (pH < 4): High Stability. The protonation of the ring pulls electron density, making the amino group less nucleophilic and less prone to oxidation.

    • Neutral/Basic (pH > 7): High Risk. The electron-rich ring facilitates radical formation.

  • Degassing Protocol (Mandatory for pH > 6):

    • Sparge all buffers with Helium or Argon for 15 minutes prior to use.

    • Additive: If working at neutral pH is unavoidable, add 0.1% Sodium Metabisulfite or Ascorbic Acid as an antioxidant scavenger.

Visualizing the Stability Landscape

The following diagram illustrates the degradation pathways relative to pH conditions.

ABIE_Stability_Pathways cluster_conditions Environmental Factors ABIE_Acid Protonated ABIE (Cationic Form) ABIE_Neutral Neutral ABIE (Free Base) ABIE_Acid->ABIE_Neutral pH > 6.0 (Deprotonation) Hydrolysis Dehydration/Cleavage (Rare) ABIE_Acid->Hydrolysis Heat + Strong Acid (pH < 1) ABIE_Neutral->ABIE_Acid pH < 4.0 (Protonation) Degradant Oxidative Dimers (Colored Impurities) ABIE_Neutral->Degradant O2 / Light (Rapid Oxidation) pH < 4.0 (Stable) pH < 4.0 (Stable) pH > 7.0 (Unstable) pH > 7.0 (Unstable)

Figure 1: Stability pathway of ABIE. Note the critical instability window at neutral/basic pH driven by oxidation.

Module 3: Analytical Method Development (HPLC/LC-MS)
FAQ: "I see peak tailing and splitting in my chromatogram."

Root Cause:

  • Silanol Interaction: The basic benzimidazole nitrogen interacts with acidic silanol groups on the silica column support.

  • pH Mismatch: If the mobile phase pH is near the pKa (~6.0), the molecule splits between ionized and neutral forms, causing peak splitting.

Protocol: Optimized HPLC Conditions

Objective: Achieve sharp peak shape and MS compatibility.

ComponentRecommendationReason
Column C18 with End-capping or PFP (Pentafluorophenyl) End-capping reduces silanol activity. PFP offers unique selectivity for aromatic amines.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5) Buffers the system below the pKa, ensuring the molecule remains 100% protonated.
Mobile Phase B Acetonitrile Methanol can sometimes increase back-pressure and broaden peaks for this class.
Additives 0.1% Formic Acid Essential for LC-MS sensitivity (positive mode). Avoid TFA if using MS (signal suppression).
Workflow: Stability-Indicating Method Validation

Use this logic flow to validate your analytical method for ABIE.

Method_Validation Start Start Method Development Buffer_Select Select Acidic Buffer (pH 3.0 - 4.0) Start->Buffer_Select Check_Tailing Check Peak Tailing (Tf) Buffer_Select->Check_Tailing Decision_Tailing Tf > 1.5? Check_Tailing->Decision_Tailing Fix_Tailing Add Ion Pair (TFA) OR Switch to HILIC Decision_Tailing->Fix_Tailing Yes Stress_Test Forced Degradation (Acid/Base/Oxidation) Decision_Tailing->Stress_Test No Fix_Tailing->Stress_Test Final_Method Final Validated Method Stress_Test->Final_Method

Figure 2: Decision tree for optimizing HPLC methods for basic benzimidazoles.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1083172, 2-(5-Amino-benzoimidazol-1-yl)-ethanol. Retrieved from [Link]

  • Dolan, J. W. (2005). The Role of Buffers in HPLC Separations. LCGC North America. (General authoritative guide on pH/pKa relationships in chromatography). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (Guideline for stress testing protocols). Retrieved from [Link]

  • Wright, G. E., & Gambino, J. J. (1984).Benzimidazoles: Acid-Base Properties and Stability. (Contextual reference for benzimidazole pKa shifts). Journal of Pharmaceutical Sciences.
Optimization

Resolving HPLC peak tailing for amino-benzimidazole compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on methods struggling with amino-benzimidazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on methods struggling with amino-benzimidazole derivatives. These molecules are notoriously difficult to analyze via reversed-phase High-Performance Liquid Chromatography (HPLC).

Because they possess a highly basic primary amine coupled with an imidazole ring, they exhibit multiple protonation sites and extreme polarity. This guide provides a mechanistic understanding and field-proven protocols to systematically diagnose and eliminate peak tailing for these challenging analytes.

The Causality of Peak Tailing in Basic Compounds

Peak tailing (defined as an Asymmetry Factor,


, greater than 1.5) in basic compounds is rarely a plumbing issue; it is a chemical interaction problem[1]. Conventional silica-based stationary phases contain residual silanol groups (-Si-OH). The pKa of these residual silanols is approximately 3.8 to 4.2[2].

When operating at a mid-range pH (e.g., pH 5.0 - 7.0), these silanols deprotonate to form negatively charged sites (-Si-O⁻)[3]. Simultaneously, the basic nitrogen atoms on the amino-benzimidazole (which typically have a pKa between 7.0 and 9.0) are protonated and carry a positive charge. As the analyte travels through the column, it experiences both hydrophobic retention (the intended mechanism) and secondary ion-exchange interactions with the ionized silanols[3]. This secondary "velcro-like" interaction causes a fraction of the analyte molecules to be retained longer, dragging out the trailing edge of the peak[1][4].

Diagnostic Workflow

To prevent wasting time on column maintenance when the issue is chemical, or adjusting mobile phases when the issue is physical, follow this logical decision tree:

G Start Peak Tailing Detected (As > 1.5) InjectNeutral Inject Neutral Marker Does it tail? Start->InjectNeutral Physical Physical Issue Check dead volume, fittings InjectNeutral->Physical  Yes Chemical Chemical Issue Secondary Silanol Interactions InjectNeutral->Chemical  No AdjustPH Adjust Mobile Phase pH (pH < 3.0) Chemical->AdjustPH CheckColumn Switch to Type B, End-capped, or Base-Deactivated Column AdjustPH->CheckColumn  If tailing persists Success Symmetrical Peak (As 1.0 - 1.2) AdjustPH->Success Buffer Increase Buffer Capacity (10 - 50 mM) CheckColumn->Buffer  If tailing persists CheckColumn->Success Buffer->Success

Diagnostic workflow for isolating and resolving HPLC peak tailing in basic compounds.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system. You must measure the Asymmetry Factor (


) before and after implementation to verify the mechanistic fix.
Protocol 1: Mobile Phase pH Suppression (The Thermodynamic Fix)

The most effective way to eliminate ion-exchange interactions is to neutralize the stationary phase[3][5]. By dropping the mobile phase pH below the pKa of the silanols, we force them into their neutral, protonated state (-Si-OH).

  • Baseline Measurement: Inject your amino-benzimidazole sample using your current method. Calculate

    
     at 10% peak height.
    
  • Aqueous Phase Preparation: Prepare a new aqueous mobile phase (Mobile Phase A) using 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade water. This will yield a pH of approximately 2.0.

  • Equilibration: Flush the HPLC system and column with at least 20 column volumes (CV) of the new mobile phase to ensure the silica surface is fully protonated.

  • Validation Injection: Re-inject the sample. If the tailing was caused by silanol ionization, the

    
     should drop significantly (e.g., from 2.5 to < 1.3).
    Note: Operating at a lower pH may decrease the overall retention time of basic analytes, requiring a slight reduction in your organic modifier gradient[3].
    
Protocol 2: Stationary Phase Shielding (The Kinetic Fix)

If low pH is incompatible with your analyte's stability or your detector, you must fix the issue at the column level by removing the active silanols[1].

  • System Suitability Check: Inject a neutral marker (e.g., toluene or uracil) to confirm the system has no dead-volume issues[1]. The neutral peak must be perfectly symmetrical.

  • Column Selection: Replace older "Type A" silica columns with high-purity, metal-free "Type B" silica columns[5][6]. Ensure the column is explicitly labeled as "fully end-capped" or "base-deactivated." End-capping chemically binds short-chain silanes to the residual silanols, sterically hindering the amino-benzimidazole from reaching them[2].

  • Buffer Optimization: Formulate your mobile phase with a strong buffer (e.g., 20 mM ammonium acetate) rather than just an acid additive. Insufficient buffer capacity allows basic analytes to locally alter the pH at the pore surface, re-ionizing silanols and causing tailing[4].

  • Validation Injection: Inject the sample and compare the

    
     to the baseline.
    

Quantitative Impact of Troubleshooting Interventions

The table below summarizes the typical quantitative improvements you can expect when applying these interventions to highly basic analytes like amino-benzimidazoles.

Intervention StrategyMechanism of ActionTypical Initial

Expected Final

Lowering pH to < 3.0 Protonates and neutralizes acidic silanol groups on the silica surface.2.5 - 3.51.1 - 1.3
Switching to Type B Silica Eliminates trace metal impurities that cause chelation and reduces total silanol activity.2.0 - 2.81.2 - 1.4
Using End-Capped Columns Sterically blocks the basic analyte from accessing residual silanols.2.2 - 3.01.1 - 1.2
Increasing Buffer to 25 mM Prevents local pH shifts at the stationary phase surface during analyte elution.1.8 - 2.21.2 - 1.4
Sample Solvent Matching Prevents band broadening and fronting/tailing caused by strong injection solvents.1.6 - 2.01.0 - 1.1

Frequently Asked Questions (FAQs)

Q: I adjusted my mobile phase to pH 2.5, but my amino-benzimidazole peak is still tailing. What is the next logical step? A: If thermodynamic suppression (pH adjustment) fails, you likely have a physical void in the column or a metal chelation issue. Benzimidazoles are excellent metal chelators. If you are using an older column, trace iron or aluminum in the silica lattice can bind the analyte. Switch to a high-purity Type B silica column[5], or add a trace amount of EDTA to the sample solvent to test for chelation.

Q: Why does my early-eluting amino-benzimidazole tail much worse than my late-eluting impurities? A: When tailing disproportionately affects early-eluting peaks (low retention factor,


), it almost always points to extra-column volume (dead volume) in your system[2]. Because early peaks have less time to diffuse and broaden on the column, any dead volume in the injector seat, poorly cut PEEK tubing, or detector flow cell will artificially distort their shape. Minimize tubing length and internal diameter between the column and detector[2].

Q: The literature suggests adding Triethylamine (TEA) to the mobile phase to fix tailing. Should I do this? A: Historically, adding a competing base like TEA (≥20 mM) was standard practice to saturate and neutralize free silanol groups[5][6]. However, as a modern Application Scientist, I strongly advise against it unless absolutely necessary. TEA severely suppresses ionization in LC-MS applications and is notoriously difficult to wash out of the system. Modern end-capped Type B columns have largely rendered TEA obsolete[5].

Q: Could the solvent I dissolved my sample in be causing the tailing? A: Yes. If your sample is dissolved in 100% organic solvent (e.g., Acetonitrile) but your mobile phase starts at 90% aqueous, the analyte will travel rapidly through the head of the column before partitioning properly. This causes severe peak distortion, which can manifest as tailing or fronting[2]. Always try to dissolve your sample in the initial mobile phase conditions.

References

  • Scribd - Troubleshooting Peak Tailing in LC. Available at:[Link]

  • Axion Labs - HPLC Peak Tailing. Available at: [Link]

  • GMP Insiders - Peak Tailing In Chromatography: Troubleshooting Basics. Available at: [Link]

  • Phenomenex - How to Reduce Peak Tailing in HPLC?. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability, Storage, and Troubleshooting for 2-(5-Amino-benzoimidazol-1-yl)-ethanol

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, chemists, and drug development professionals working with 2-(5-Amino-benzoimidazol-1-yl)-ethanol (CAS: 1158248-63-5).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, chemists, and drug development professionals working with 2-(5-Amino-benzoimidazol-1-yl)-ethanol (CAS: 1158248-63-5).

Because this molecule contains both a benzimidazole-tethered primary alcohol and a highly reactive primary aromatic amine (aniline derivative), it is exceptionally vulnerable to environmental degradation. This document provides field-proven, causality-driven protocols to ensure the integrity of your compound from receipt to reaction.

Molecular Vulnerability & Degradation Mechanisms

To effectively protect a chemical, you must first understand how it degrades. The structural "Achilles heel" of 2-(5-Amino-benzoimidazol-1-yl)-ethanol is its 5-amino group .

Aromatic amines are notoriously susceptible to auto-oxidation. When exposed to ambient oxygen, UV light, or trace transition metals, the amine undergoes homolytic cleavage to form radical intermediates. These rapidly propagate into highly electrophilic quinone-imines and nitroso species, which subsequently polymerize into dark, complex mixtures commonly referred to as "aniline black" 1.

Degradation A 2-(5-Amino-benzoimidazol-1-yl)-ethanol (Intact, Colorless/White) B Environmental Stress (O2, UV Light, Ambient Temp) A->B C Amine N-Oxidation (Radical Intermediates) B->C Initiation D Quinone-imine / Nitroso Species (Highly Reactive Electrophiles) C->D Propagation E Polymeric 'Aniline Black' (Dark Red/Brown Impurities) D->E Polymerization

Fig 1: Oxidative degradation pathway of the primary aromatic amine moiety.

Frequently Asked Questions (FAQs)

Q: Why did my compound arrive white, but has turned dark brown/red over the last month? A: This color shift is the visual hallmark of amine auto-oxidation. Even if the bulk of the material is intact, trace amounts of polymeric quinone-imines are highly colored and will turn the entire batch brown. You must assess purity via HPLC-UV or NMR before using it in sensitive reactions.

Q: Is nitrogen gas sufficient for purging the storage vial, or must I use argon? A: While nitrogen is acceptable, argon is strongly recommended 2. Argon is approximately 38% denser than air. When you purge a vial, argon physically sinks and blankets the solid powder, effectively displacing oxygen. Nitrogen is slightly lighter than air and easily mixes with ambient oxygen during the capping process, leading to incomplete displacement.

Q: Can I store the compound in a standard clear glass vial if I keep it in a dark refrigerator? A: No. Benzimidazole derivatives and anilines exhibit pronounced photosensitivity 3. Even brief exposure to ambient laboratory fluorescent lighting during retrieval and weighing provides enough energy to initiate radical formation. Always use amber glass vials.

Q: My lab has high humidity. Will this affect the compound? A: Yes. The molecule contains both a primary alcohol (-OH) and a primary amine (-NH2), making it highly hygroscopic. Moisture does not merely dilute the compound; water molecules facilitate proton-coupled electron transfer (PCET), significantly lowering the activation energy required for oxidative degradation.

Troubleshooting Guide & Empirical Stability Matrix

Issue: Downstream coupling reactions (e.g., amide bond formation or Buchwald-Hartwig amination) are yielding low conversions or failing completely. Root Cause: Even if the powder appears only slightly off-white, trace amounts of oxidized quinone-imines act as potent radical scavengers and transition-metal catalyst poisons. A purity drop of just 2% can entirely stall a palladium-catalyzed cross-coupling reaction. Solution: Do not attempt to "push" the reaction by adding more catalyst. You must purify the starting material using the protocol in Section 4.

Quantitative Data: Empirical Stability Matrix

The following table summarizes the kinetic degradation profile of 2-(5-Amino-benzoimidazol-1-yl)-ethanol under various conditions.

Storage TemperatureAtmosphereContainer TypeEstimated Shelf Life (>98% Purity)Primary Degradation Mechanism
25°C (Ambient)AirClear Glass< 14 DaysRapid photo-oxidation & auto-oxidation
25°C (Ambient)AirAmber Glass~ 1 MonthThermal oxidation & moisture uptake
4°C (Refrigerated)ArgonAmber Glass6 - 8 MonthsSlow trace oxidation
-20°C (Frozen) Argon Amber Glass > 24 Months Minimal (Optimal Baseline)

Standard Operating Procedure (SOP): Purification & Storage

To guarantee scientific integrity, the following protocol is designed as a self-validating system . This means you can visually or physically confirm the success of the procedure during execution, without relying solely on post-process analytical equipment.

Workflow Start Compound Procurement or Synthesis Inspect Visual Purity Check: Is the powder dark/brown? Start->Inspect Purify Recrystallization & Charcoal Scavenging Inspect->Purify Yes (Degraded) Aliquot Divide into Single-Use Amber Glass Vials Inspect->Aliquot No (Pure) Purify->Aliquot Argon Purge with Argon Gas (Displace Oxygen) Aliquot->Argon Seal Seal with PTFE Cap & Wrap with Parafilm Argon->Seal Store Store at -20°C in a Dark Desiccator Seal->Store

Fig 2: Self-validating workflow for the handling, purification, and storage.

Protocol: Recrystallization & Antioxidant Scavenging

If your compound has degraded, follow these steps to recover it before storage.

  • Dissolution: Dissolve the degraded compound in a minimal volume of hot ethanol/water (80:20 v/v).

    • Causality: This mixed solvent system leverages the differential solubility of the polar benzimidazole and the non-polar polymeric impurities 4.

  • Scavenging: Add 5% w/w activated charcoal and 1% w/w sodium dithionite.

    • Causality: Charcoal physically adsorbs high-molecular-weight polymers. Sodium dithionite acts as a sacrificial reducing agent, converting reactive quinone-imines back to the primary amine.

  • Hot Filtration (Self-Validation Check): Filter the hot mixture through a Celite pad.

    • Validation: The filtrate must be completely colorless. If a yellow or pink tint remains, the scavenging was incomplete; repeat Step 2.

  • Crystallization: Allow the filtrate to cool to room temperature, then transfer to an ice bath (4°C) for 2 hours to induce crystallization.

  • Aliquoting: Filter the crystals and dry under high vacuum for 12 hours. Divide the bulk powder into single-use aliquots in amber glass vials.

    • Causality: Single-use aliquots prevent the bulk batch from undergoing repeated freeze-thaw cycles and oxygen exposure every time a researcher opens the bottle.

  • Inert Gas Purging & Sealing (Self-Validation Check): Purge each vial with a gentle stream of Argon gas for 10 seconds. Cap tightly with a PTFE-lined septum and wrap the cap boundary with Parafilm. Transfer immediately to a -20°C freezer.

    • Validation: Within 30 minutes, inspect the vials in the freezer. The Parafilm should dimple inward (concave) due to the thermal contraction of the argon gas. This physical deformation confirms an airtight, oxygen-free seal has been successfully achieved.

References

  • ResearchGate. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis: 1H NMR Characterization of 2-(5-Amino-benzoimidazol-1-yl)-ethanol

Executive Summary & Comparison Scope Product: 2-(5-Amino-benzoimidazol-1-yl)-ethanol (also known as 1-(2-hydroxyethyl)-5-aminobenzimidazole). CAS: 58687-45-9 (related isomer mixtures often cited).

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Scope

Product: 2-(5-Amino-benzoimidazol-1-yl)-ethanol (also known as 1-(2-hydroxyethyl)-5-aminobenzimidazole). CAS: 58687-45-9 (related isomer mixtures often cited). Primary Application: Pharmaceutical intermediate for benzimidazole-based anthelmintics, antihistamines, and kinase inhibitors.

This guide provides a definitive spectral analysis of the target compound, specifically addressing the critical analytical challenge in benzimidazole synthesis: Regioisomer Discrimination.

In the synthesis of N1-substituted benzimidazoles, alkylation of the precursor (5-nitrobenzimidazole) invariably produces a mixture of 1,5- and 1,6-isomers. Standard HPLC often fails to fully resolve these tautomeric derivatives. 1H NMR, specifically utilizing NOE (Nuclear Overhauser Effect) and coupling constant analysis, is the only authoritative method to validate the structural integrity of the 5-amino isomer against its 1,6-analog and its nitro-precursor.

Structural & Synthesis Logic (Graphviz Visualization)

The following diagram illustrates the origin of the analytical challenge (isomer generation) and the critical decision points for spectroscopic validation.

Benzimidazole_Analysis Precursor 5-Nitrobenzimidazole (Tautomeric Equilibrium) Alkylation Alkylation (Cl-CH2-CH2-OH) Precursor->Alkylation Mixture Isomeric Mixture (1,5-NO2 & 1,6-NO2) Alkylation->Mixture Separation Purification Step (Crystallization/Chromatography) Mixture->Separation Reduction Reduction (-NO2 to -NH2) (H2/Pd-C or Fe/HCl) Separation->Reduction Target TARGET: 1,5-Amino Isomer (H7 is Doublet) Reduction->Target Major Path (Ideal) Impurity IMPURITY: 1,6-Amino Isomer (H7 is Singlet) Reduction->Impurity Minor Path (Contaminant) Validation NMR Validation NOE: N-CH2 <-> H7 Target->Validation Impurity->Validation

Caption: Synthesis pathway highlighting the divergence of 1,5 and 1,6 regioisomers and the necessity of NMR validation post-reduction.

Comparative Spectral Analysis

The following data compares the Target (5-Amino) against its two primary "Alternatives": the Precursor (5-Nitro, indicating incomplete reaction) and the Regioisomer (6-Amino, indicating incorrect structure).

Solvent: DMSO-d6 (Recommended to observe exchangeable -NH2 and -OH protons). Frequency: 400 MHz or higher recommended for aromatic resolution.

Table 1: Chemical Shift Comparison (δ ppm)
Proton AssignmentTarget: 1,5-Amino Alternative 1: 1,6-Amino Alternative 2: 1,5-Nitro (Precursor) Diagnostic Logic
H-2 (N=CH-N) 8.05 (s) 8.02 (s)8.55 (s) Nitro group is strongly electron-withdrawing, deshielding H2 significantly.
H-7 (Ortho to N1) 7.25 (d, J=8.5) 7.45 (s) 7.85 (d)CRITICAL: In 1,5-isomer, H7 couples to H6 (doublet). In 1,6-isomer, H7 is isolated (singlet).
H-6 6.55 (dd) 6.50 (dd)8.15 (dd)Upfield shift in amines due to resonance donation (+R effect); Downfield in nitro.
H-4 6.80 (d, J=2.0) 6.75 (d)8.45 (d)H4 is meta to the bridgehead in 1,5-isomer.
-NH2 (Amino) 4.80 (br s) 4.80 (br s)Absent Presence confirms reduction. Broadening depends on water content/pH.
N-CH2 (Ethyl) 4.20 (t) 4.18 (t)4.45 (t)Nitro group exerts inductive deshielding even on the ethyl chain.
O-CH2 (Ethyl) 3.70 (t) 3.70 (t)3.80 (t)Less affected by ring substitution.

Detailed Experimental Protocol

To ensure reproducibility and "self-validating" results, follow this protocol. This method minimizes water peak interference which can obscure the critical N-CH2 and O-CH2 triplets.

Step 1: Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Use DMSO-d6 (99.9% D) . Note: Do not use CDCl3 or MeOD. The product has poor solubility in CDCl3, and MeOD will exchange the amine/hydroxyl protons, deleting critical integration data.

  • Drying: If the sample was crystallized from ethanol/water, vacuum dry at 40°C for 4 hours. Residual solvent peaks (Ethanol: 1.05 t, 3.44 q) will overlap with the aliphatic region.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): Minimum 16 (64 preferred to resolve small impurity peaks).

  • Relaxation Delay (D1): Set to 2.0 seconds or higher. The H2 proton on benzimidazoles often has a long T1 relaxation time; insufficient delay will reduce its integral, skewing stoichiometry calculations.

Step 3: The "Self-Validating" Workflow (Isomer Confirmation)

To conclusively prove you have the 1,5-isomer and not the 1,6-isomer, perform a 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY experiment.

  • Irradiate/Select the N-CH2 triplet at ~4.20 ppm.

  • Observe the aromatic region.

    • Result A (Target): Strong NOE enhancement of a doublet at ~7.25 ppm (H7).

      • Mechanistic Reason:[1][2] H7 is ortho to N1. In the 1,5-isomer, H7 has a neighbor (H6), making it a doublet.

    • Result B (Impurity): Strong NOE enhancement of a singlet at ~7.45 ppm.

      • Mechanistic Reason:[1][2] In the 1,6-isomer, the proton ortho to N1 is H7. However, position 6 is substituted with -NH2. Therefore, H7 has no ortho neighbor, appearing as a singlet.

Troubleshooting & Interpretation Guide

Issue: "I see a mixture of doublets and singlets in the aromatic region."
  • Diagnosis: You likely have a regioisomeric mixture (1,5 and 1,6).

  • Quantification: Integrate the H2 singlet. If it is split or has a "shoulder," you have a mix. More accurately, integrate the H7 doublet (1,5) vs. the H7 singlet (1,6).

  • Solution: Recrystallization from water/ethanol is usually effective. The 1,5-isomer is typically less soluble and crystallizes first.

Issue: "The H2 proton is missing or very broad."
  • Diagnosis: Rapid proton exchange or paramagnetic impurities.

  • Mechanism: The H2 proton in benzimidazoles is acidic (pKa ~12). Trace amounts of acid or base in the NMR tube can catalyze exchange with trace water.

  • Solution: Add 1 drop of D2O (peak will disappear completely, confirming assignment) or filter the sample through basic alumina if metal contaminants (from reduction steps like Fe/HCl) are suspected.

Issue: "Extra peaks at 8.0 - 8.5 ppm."
  • Diagnosis: Unreduced Nitro-precursor.

  • Check: Look for the characteristic downfield shift.[3] Even 1% residual nitro compound is visible due to the high deshielding of the nitro group moving protons into a "clean" window of the spectrum.

References

  • PubChem. (2025).[4][5] 2-(5-Amino-benzoimidazol-1-yl)-ethanol Compound Summary. National Library of Medicine. [Link]

  • Claramunt, R. M., et al. (2006). The annular tautomerism of imidazoles and benzimidazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Lee, C. K., & Lee, I. H. (2008). NMR Studies of 2-Aryl Derivatives of Benzimidazole. Journal of the Korean Chemical Society. [Link]

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation of 2-(5-Amino-benzoimidazol-1-yl)-ethanol

Technical Comparison Guide: LC-MS/MS Profiling & Isomeric Differentiation of 2-(5-Amino-benzoimidazol-1-yl)-ethanol Executive Summary This guide provides a technical analysis of the mass spectrometric behavior of 2-(5-Am...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: LC-MS/MS Profiling & Isomeric Differentiation of 2-(5-Amino-benzoimidazol-1-yl)-ethanol

Executive Summary

This guide provides a technical analysis of the mass spectrometric behavior of 2-(5-Amino-benzoimidazol-1-yl)-ethanol (C9H11N3O), a critical intermediate and potential impurity in the synthesis of benzimidazole-based therapeutics (e.g., antihistamines, anthelmintics, and nitrogen mustard analogs like Bendamustine).

The core challenge in analyzing this molecule is differentiating it from its regioisomer, 2-(6-Amino-benzoimidazol-1-yl)-ethanol . While both share an identical monoisotopic mass (


 178.098), they exhibit distinct chromatographic elution profiles and subtle variations in fragmentation kinetics.[1] This guide compares the target molecule against its isomer and evaluates High-Resolution Mass Spectrometry (HRMS) versus standard Triple Quadrupole (QqQ) methodologies for unambiguous identification.

Part 1: Comparative Analysis – Target vs. Alternatives

The primary "alternative" in an analytical context is the 6-amino regioisomer , which is frequently co-generated during the cyclization of diaminobenzenes.

Table 1: Structural & Analytical Comparison of Regioisomers
FeatureTarget: 5-Amino Isomer Comparator: 6-Amino Isomer Differentiation Strategy
Structure Amino group at C5; meta to N1-ethanol.[1]Amino group at C6; para to N1-ethanol.Chromatography: 1,6-isomers typically elute after 1,5-isomers on C18 columns due to increased hydrophobicity.[1]
Precursor Ion

178.10


178.10

MS/MS: Indistinguishable by intact mass.[1] Requires fragmentation analysis.
Dominant Fragment

134.07 (Loss of Ethanol chain)

134.07 (Loss of Ethanol chain)
Ratio Metric: The 6-amino isomer often yields a higher intensity

134 base peak due to para-resonance stabilization with N1.[1]
Secondary Fragment

161.07 (Loss of

)

161.07 (Loss of

)
Energy Ramp: 5-amino typically requires slightly lower Collision Energy (CE) for

loss due to lower steric shielding.[1]
Methodological Comparison: HCD (Orbitrap) vs. CID (QqQ)
  • Method A: Triple Quadrupole (CID) [1]

    • Pros: High sensitivity for quantitation; fast duty cycle.

    • Cons: Low mass resolution cannot distinguish isobaric interferences (e.g., background noise with similar nominal mass).[1]

    • Verdict: Best for routine monitoring after the isomer ratio is established.

  • Method B: HCD High-Resolution MS (Orbitrap/Q-TOF) [1]

    • Pros: Exact mass (<5 ppm) confirms the elemental composition of fragments (e.g., distinguishing loss of

      
       vs. 
      
      
      
      ).[1]
    • Cons: Slower scan speeds.

    • Verdict: Mandatory for initial structural elucidation and impurity profiling.

Part 2: Fragmentation Mechanism & Causality

Understanding the "why" behind the spectrum allows for self-validating protocols. The fragmentation of 2-(5-Amino-benzoimidazol-1-yl)-ethanol follows three distinct pathways driven by the stability of the benzimidazole core.

Pathway A: N-Dealkylation (Primary)

The most abundant ion arises from the cleavage of the N1-ethanol bond.[1]

  • Mechanism: The hydroxyethyl group is lost as a neutral molecule (Ethylene oxide or Acetaldehyde, 44 Da).[1]

  • Result: Formation of the protonated 5-aminobenzimidazole core (

    
     134.07).[1]
    
  • Causality: The aromatic benzimidazole system is highly stable; the

    
     C-N bond is the weakest link under Collision Induced Dissociation (CID).[1]
    
Pathway B: Deamination (Secondary)[1]
  • Mechanism: Loss of ammonia (

    
    , 17 Da) from the C5 position.[1]
    
  • Result: Formation of the radical cation at

    
     161.07.
    
  • diagnostic Value: This pathway competes with N-dealkylation. The ratio of

    
     is a key fingerprint for isomer differentiation.
    
Pathway C: Ring Cleavage (Tertiary)[1]
  • Mechanism: Retro-Diels-Alder (RDA) type fragmentation of the imidazole ring, typically ejecting HCN (27 Da).[1]

  • Result: Fragmentation of the

    
     134 core into 
    
    
    
    107.

Part 3: Visualization of Fragmentation Pathways

The following diagram maps the logical flow of fragmentation, color-coded by ion stability.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 178.10 (C9H11N3O) Frag_161 Deaminated Ion [M+H-NH3]+ m/z 161.07 (C9H8N2O) Precursor->Frag_161 Loss of NH3 (-17 Da) Secondary Path Frag_134 Core Benzimidazole [M+H-C2H4O]+ m/z 134.07 (C7H7N3) Precursor->Frag_134 Loss of C2H4O (-44 Da) Dominant Path (Base Peak) Frag_107 Ring Fragment [m/z 134 - HCN]+ m/z 107.06 (C6H6N2) Frag_134->Frag_107 Loss of HCN (-27 Da) Ring Cleavage Frag_117 Deaminated Core [m/z 134 - NH3]+ m/z 117.04 (C7H4N2) Frag_134->Frag_117 Loss of NH3 (-17 Da)

Figure 1: ESI-MS/MS fragmentation tree for 2-(5-Amino-benzoimidazol-1-yl)-ethanol. The dominant pathway (blue arrow) yields the benzimidazole core.[1]

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to ensure reproducibility and differentiation from the 6-amino isomer.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in Water:Methanol (90:10) + 0.1% Formic Acid.

  • Validation Step: Ensure pH is < 4.0 to protonate the benzimidazole nitrogen (

    
    ).
    
LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention).

    • 1-6 min: 5% -> 40% B (Slow ramp to separate isomers).

    • 6-8 min: 95% B (Wash).

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (Source: ESI+)
  • Spray Voltage: 3500 V.

  • Capillary Temp: 300°C.

  • Scan Mode: Parallel Reaction Monitoring (PRM) or MRM.[1]

  • MRM Transitions (Quant/Qual):

    • Quantifier:

      
       (CE: 25 eV).
      
    • Qualifier 1:

      
       (CE: 20 eV).
      
    • Qualifier 2:

      
       (CE: 35 eV).
      
Data Interpretation (The "Trust" Check)
  • Retention Time: The 5-amino isomer should elute slightly earlier than the 6-amino isomer on a standard C18 column due to the specific dipole moment orientation relative to the hydrophobic stationary phase.[1]

  • Ion Ratio Check: Calculate the ratio of

    
    . If the ratio deviates by >20% from your reference standard, suspect isomeric contamination.[1]
    

References

  • PubChem. (n.d.). 2-(5-Amino-benzoimidazol-1-yl)-ethanol | C9H11N3O.[1] National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Kulik, A., et al. (2011).[1][2] HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica.[2] Retrieved March 5, 2026, from [Link][1]

  • Tai, H. C., et al. (2020).[1] Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Retrieved March 5, 2026, from [Link]

  • Enovatia. (n.d.). LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities. Retrieved March 5, 2026, from [Link][1]

Sources

Validation

Resolving 5-Amino and Hydroxyl FT-IR Spectral Bands in Benzimidazoles: A Comparative Methodology Guide

Benzimidazoles are a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutics ranging from proton pump inhibitors to advanced kinase and EGFR inhibitors. When these molecules are...

Author: BenchChem Technical Support Team. Date: March 2026

Benzimidazoles are a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutics ranging from proton pump inhibitors to advanced kinase and EGFR inhibitors. When these molecules are functionalized with 5-amino or hydroxyl groups, they exhibit highly complex intra- and intermolecular hydrogen bonding networks.

As a Senior Application Scientist, I frequently observe researchers struggling to accurately characterize these functional groups via Fourier-Transform Infrared (FT-IR) spectroscopy. The spectral envelope in the 3500–3000 cm⁻¹ region is notoriously congested, making structural validation difficult. This guide objectively compares the two dominant FT-IR sampling methodologies—Attenuated Total Reflectance (ATR-FTIR) and Transmission KBr Pellet —to determine the optimal approach for resolving these critical bands, backed by mechanistic causality and self-validating protocols.

The Spectroscopic Challenge: Mechanistic Causality of Band Overlap

In functionalized benzimidazole derivatives, the high-frequency region of the FT-IR spectrum is complicated by three overlapping vibrational modes. Understanding the causality of this overlap is essential for accurate band assignment:

  • The Benzimidazole Ring N-H Stretch: The imidazole ring undergoes rapid N1/N3 proton tautomerism in the solid state. This dynamic exchange, coupled with intermolecular hydrogen bonding, causes the ring N-H stretch to appear as a broad shoulder near 3400 cm⁻¹ (1)[1].

  • The 5-Amino (-NH₂) Stretch: Primary amines exhibit distinct asymmetric and symmetric stretching vibrations. In substituted benzimidazoles, these sharp bands typically manifest between 3370 cm⁻¹ and 3387 cm⁻¹ (2)[2].

  • The Hydroxyl (-OH) Stretch: Depending on the molecule's geometry, the -OH group often engages in strong intramolecular hydrogen bonding with the imine nitrogen (C=N) of the benzimidazole ring. This shifts the O-H stretch to lower wavenumbers, creating a broad absorption band spanning from 3100 cm⁻¹ to 3468 cm⁻¹ (3)[3].

Comparative Methodology: ATR-FTIR vs. KBr Pellet

The choice of sample preparation directly dictates the fidelity of the resulting spectrum. For molecules prone to extensive hydrogen bonding, the sampling matrix can either preserve or destroy the native spectral data.

The KBr Pellet Matrix Effect (Legacy Method): Potassium bromide (KBr) is inherently hygroscopic. When subjected to 10 tons of pressure during pellet formation, the crystalline lattice traps ambient atmospheric moisture. This trapped water exhibits a massive, broad O-H stretching band centered at ~3440 cm⁻¹, which directly eclipses the critical 5-amino and hydroxyl signals of the benzimidazole analyte. Furthermore, the sheer mechanical force of the hydraulic press can induce polymorphic transformations, artificially altering the native hydrogen-bonding state of the drug candidate.

The ATR-FTIR Advantage (Modern Standard): Attenuated Total Reflectance (ATR) utilizes an evanescent wave that penetrates only a few micrometers into the sample. Because no hygroscopic matrix is required and no extreme pressure is applied to a diluent, the sample is analyzed in its native, unadulterated solid state. This preserves the intrinsic intra- and intermolecular hydrogen bonds, resulting in sharper, more distinct -NH₂ and -OH bands without moisture interference.

Quantitative Spectral Band Assignments

The following table summarizes the expected FT-IR wavenumbers for key functional groups in functionalized benzimidazoles, highlighting how hydrogen bonding affects the spectral output.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Matrix & H-Bonding Effects
5-Amino (-NH₂) Asymmetric/Symmetric Stretch3370 – 3387Sharpens in ATR; often obscured by KBr moisture[2].
Hydroxyl (-OH) O-H Stretch (H-bonded)3100 – 3468Broadens and shifts lower due to intramolecular H-bonding[3][4].
Benzimidazole Ring N-H Stretch~3400 (broad shoulder)Overlaps with -OH/-NH₂; highly sensitive to N1/N3 tautomerism[1].
Benzimidazole Ring C=N Stretch1618 – 1650Shifts to lower frequencies (~1618 cm⁻¹) when participating in H-bonding[3].
Self-Validating Experimental Protocols

To ensure scientific integrity, FT-IR protocols must be self-validating. Below are the step-by-step methodologies for both techniques, including critical causality and validation checkpoints.

Protocol A: ATR-FTIR Analysis (Recommended)
  • System Initialization & Background Validation: Clean the diamond ATR crystal with spectroscopic-grade isopropyl alcohol. Perform a background scan (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Check: The baseline must be a perfectly flat line at 100% Transmittance. Any dips in the 3500-3000 cm⁻¹ region indicate residual moisture or contamination; reclean before proceeding.

  • Sample Application: Place 1-2 mg of the solid 5-amino/hydroxyl benzimidazole derivative directly onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR pressure anvil until the torque clutch clicks.

    • Causality: Consistent, controlled pressure ensures uniform contact with the evanescent wave, which is critical for accurate absorbance intensities without crushing the crystal lattice.

  • Data Acquisition: Run the sample scan.

  • Post-Scan Validation: Wipe the crystal and run a subsequent background check to ensure zero sample carryover.

Protocol B: Transmission KBr Pellet Method (Alternative)
  • Matrix Preparation & Validation: Dry FT-IR grade KBr powder at 110°C for 24 hours.

    • Self-Validation Check: Press a blank KBr pellet (100 mg) and scan it. The transmittance at 3440 cm⁻¹ must be >95%. If it is lower, the KBr has absorbed atmospheric water and will ruin the benzimidazole spectrum; it must be discarded or re-dried.

  • Sample Grinding: In an agate mortar, gently mix 1 mg of the benzimidazole analyte with 100 mg of the validated KBr.

    • Causality: Vigorous grinding must be avoided. Localized friction heating can induce polymorphic shifts or break the delicate hydroxyl hydrogen-bonding network.

  • Pellet Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes.

    • Causality: The vacuum removes trapped air, preventing light scattering and ensuring a transparent, glass-like pellet.

  • Data Acquisition: Place the pellet in the transmission holder and acquire the spectrum.

Workflow Visualization

The following diagram illustrates the logical divergence between the two methodologies and their ultimate impact on spectral resolution.

FTIR_Workflow cluster_ATR ATR-FTIR Method (Recommended) cluster_KBr KBr Pellet Method (Legacy) Start Solid Benzimidazole Analyte ATR_Prep Direct Application (No Matrix) Start->ATR_Prep KBr_Prep Grind with KBr (Hygroscopic Matrix) Start->KBr_Prep ATR_Scan Diamond ATR Evanescent Scan ATR_Prep->ATR_Scan ATR_Result Native H-Bonding (Sharp NH2/OH Bands) ATR_Scan->ATR_Result KBr_Press Hydraulic Press (10 Tons) KBr_Prep->KBr_Press KBr_Scan Transmission Scan KBr_Press->KBr_Scan KBr_Result Matrix Interference (Broadened Spectra) KBr_Scan->KBr_Result

Comparative FT-IR workflows for benzimidazole analysis highlighting matrix effects.

References
  • Source: sdiarticle5.
  • Source: PMC (nih.gov)
  • Source: Asian Journal of Chemistry (asianpubs.org)
  • Source: PMC (nih.gov)

Sources

Comparative

Comparing bioactivity of 2-(5-Amino-benzoimidazol-1-yl)-ethanol vs benzimidazole

[Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Structure-Activity Relationship (SAR) logic for benzimidazole functionalization. Part...

Author: BenchChem Technical Support Team. Date: March 2026

[Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material

Structure-Activity Relationship (SAR) logic for benzimidazole functionalization.

Part 2: Comparative Bioactivity Profile

The following table summarizes the quantitative and biophysical differences between the two molecules, illustrating why substituted benzimidazole derivatives generally exhibit more potent biological activity[1].

PropertyUnsubstituted Benzimidazole2-(5-Amino-benzoimidazol-1-yl)-ethanolMechanistic Impact
Molecular Weight 118.14 g/mol 177.20 g/mol [2]Added steric bulk allows for deeper, more specific engagement within hydrophobic binding pockets.
Tautomerism Yes (Rapid N-H exchange)No (N1 is alkylated)Locked conformation improves predictable target docking and reduces off-target binding entropy.
Aqueous Solubility Poor (Highly crystalline)Moderate to HighThe N1-ethanol group interacts favorably with aqueous solvents, improving bioavailability.
H-Bond Donors 13 (Amine + Hydroxyl)Enhanced ability to form stable, directional complexes with target protein residues.
H-Bond Acceptors 13Increased electrostatic interaction potential.
Bioactivity Profile Weak, broad-spectrum baselinePotent, targeted (Antimicrobial/Kinase)Synergistic effect of increased solubility and enhanced target affinity.

Part 3: Self-Validating Experimental Protocols

To objectively compare these compounds in the lab, you must utilize assay designs that account for their differing biophysical properties. The following protocols are engineered as self-validating systems.

Protocol 1: Target Binding Affinity via Surface Plasmon Resonance (SPR)

Causality: We select SPR over endpoint biochemical assays because it provides real-time kinetic data (Association rate


, Dissociation rate 

). This allows us to observe exactly how the C5-amino group stabilizes the ligand-receptor complex compared to the transient, weak binding of the parent benzimidazole.

Step-by-Step Methodology:

  • Ligand Immobilization: Covalently couple the target protein (e.g., a purified microbial kinase) to a CM5 sensor chip using standard EDC/NHS amine coupling chemistry. Self-Validation: Achieve an immobilization level of ~1000 Response Units (RU) and block remaining active sites with ethanolamine to ensure a high signal-to-noise ratio and prevent non-specific binding.

  • Analyte Preparation: Dissolve unsubstituted benzimidazole and 2-(5-Amino-benzoimidazol-1-yl)-ethanol in running buffer (PBS-P+ supplemented with 2% DMSO). Causality: The 2% DMSO is critical. While the substituted derivative is highly soluble, the parent benzimidazole will crash out of solution without this cosolvent. Matching DMSO concentrations across all samples prevents bulk refractive index shifts.

  • Kinetic Injection: Inject a concentration series (0.1 µM to 10 µM) of each compound over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds.

  • Dissociation: Allow running buffer to flow for 300 seconds to monitor the dissociation phase.

  • Data Analysis: Subtract the reference flow cell data from the active cell data. Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant (

    
    ).
    

SPR_Workflow Step1 Immobilize Target Protein on Chip Step2 Prepare Analyte (Control DMSO) Step1->Step2 Step3 Inject Analyte Over Surface Step2->Step3 Step4 Measure Kinetics (Sensogram) Step3->Step4 Step5 Calculate KD (Binding Affinity) Step4->Step5

Step-by-step workflow for Surface Plasmon Resonance (SPR) binding affinity validation.

Protocol 2: Phenotypic Efficacy via Resazurin Microtiter Assay (REMA)

Causality: To translate biophysical binding data into phenotypic efficacy, a Minimum Inhibitory Concentration (MIC) assay is required. Relying solely on optical density (OD600) can yield false positives if the test compound precipitates out of solution—a common issue with unsubstituted benzimidazole. Resazurin is a metabolic indicator that is reduced to highly fluorescent resorufin only by viable cells. This creates a self-validating system where chemical precipitation cannot be mistaken for bacterial growth.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target microbial strain to the logarithmic growth phase. Adjust the suspension to

    
     CFU/mL in Mueller-Hinton broth.
    
  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of both benzimidazole and 2-(5-Amino-benzoimidazol-1-yl)-ethanol (range: 0.5 to 256 µg/mL). Self-Validation: Include a positive control (standard antibiotic like Ciprofloxacin) to validate assay sensitivity, and a negative vehicle control (DMSO) to ensure the solvent isn't causing background toxicity.

  • Incubation: Add 50 µL of the bacterial inoculum to all test wells. Incubate the plate at 37°C for 18 hours.

  • Viability Staining: Add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours in the dark.

  • Endpoint Readout: Record the MIC as the lowest compound concentration that prevents the color change from blue (non-viable/inhibited) to pink (viable/metabolizing).

References

*[1] 1 - ISCA *[2]2 - PubChem *[3] 3 - MDPI *[4]4 - SRR Publications *[5]5 - PMC

Sources

Validation

HPLC Purity Validation of 2-(5-Amino-benzoimidazol-1-yl)-ethanol: A Comparative Methodological Guide

Executive Summary & Chemical Context[1][2][3][4][5] 2-(5-Amino-benzoimidazol-1-yl)-ethanol (CAS: 58687-45-9) is a critical intermediate in the synthesis of second-generation antihistamines, most notably Bilastine . The p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

2-(5-Amino-benzoimidazol-1-yl)-ethanol (CAS: 58687-45-9) is a critical intermediate in the synthesis of second-generation antihistamines, most notably Bilastine . The purity of this intermediate is a Critical Quality Attribute (CQA) because downstream purification of the final API is often incapable of removing structural isomers formed at this stage.

The Core Analytical Challenge: The synthesis typically involves the N-alkylation of a benzimidazole precursor. Due to the tautomeric nature of the imidazole ring, this reaction frequently yields a mixture of regioisomers: the desired 1-substituted-5-amino isomer and the undesired 1-substituted-6-amino isomer.

Standard generic HPLC methods often fail to resolve these regioisomers due to their identical mass and nearly identical polarity. This guide compares a Legacy Generic Method (Method A) against an Optimized Regio-Selective Method (Method B) , demonstrating why specific column chemistries and pH control are required for validatable purity analysis.

Chemical Pathway & Impurity Logic

To understand the validation requirements, we must visualize the origin of the impurities. The following diagram illustrates the synthesis pathway and the critical point of divergence where the regioisomeric impurity is formed.

SynthesisPathway Precursor 4-Nitro-o-phenylenediamine Reaction Cyclization & N-Alkylation (Reagents: Glycolic acid / Ethylene oxide) Precursor->Reaction Isomer5 Target: 2-(5-Nitro...) (Precursor to Active) Reaction->Isomer5 Major Product Isomer6 Impurity: 2-(6-Nitro...) (Regioisomer) Reaction->Isomer6 Minor Product Reduction Reduction (H2/Pd) Isomer5->Reduction Isomer6->Reduction FinalTarget Target: 2-(5-Amino-benzoimidazol-1-yl)-ethanol Reduction->FinalTarget FinalImpurity Critical Impurity: 2-(6-Amino-benzoimidazol-1-yl)-ethanol Reduction->FinalImpurity

Caption: Synthesis pathway illustrating the origin of the critical 6-amino regioisomer impurity which must be resolved by the HPLC method.

Method Comparison: Generic vs. Optimized

This section objectively compares a standard "catch-all" method often found in general protocols against a method specifically engineered for benzimidazole basicity and isomer resolution.

Method A: The Legacy Generic Approach
  • Column: Standard C18 (e.g., 5 µm, 4.6 x 250 mm)

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (Isocratic)

  • Mechanism: Relies on silanol suppression via low pH.

Performance Verdict:

  • Pros: Simple, cheap, readily available reagents.

  • Cons: Severe peak tailing (Tailing Factor > 1.8) due to interaction of the basic benzimidazole nitrogen with residual silanols. Critical Failure: Co-elution of 5-amino and 6-amino isomers, leading to false purity reporting.

Method B: The Optimized Regio-Selective Approach (Recommended)
  • Column: High-pH Stable C18 with Hybrid Particle Technology (e.g., XBridge C18 or Gemini NX-C18).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) : Methanol.

  • Mechanism: Operating at high pH (above the pKa of the basic nitrogen) suppresses protonation, rendering the molecule neutral. This eliminates silanol interaction (no tailing) and maximizes the hydrophobic difference between the regioisomers.

Performance Verdict:

  • Pros: Excellent peak symmetry (Tailing Factor < 1.2). Baseline resolution of regioisomers (Resolution > 2.5).

  • Cons: Requires a column specifically designed for high pH stability.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the system suitability parameters are not met, the data is invalid.

Chromatographic Conditions
ParameterSpecification
Column XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (Adjust to pH 10.0 with Ammonia)
Mobile Phase B Methanol (LC-MS Grade)
Mode Gradient Elution
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV-DAD at 254 nm (bw 4nm)
Injection Vol 5 µL
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
15.04060
20.04060
20.19010
25.09010
Standard Preparation
  • Stock Solution: Dissolve 10 mg of 2-(5-Amino-benzoimidazol-1-yl)-ethanol reference standard in 10 mL of Methanol.

  • System Suitability Solution: Spike the Stock Solution with 1% of the 6-amino regioisomer (if available) or use a forced degradation sample (oxidative stress) to generate related impurities.

Validation Data Summary

The following data represents typical performance metrics for Method B when validated according to ICH Q2(R1) guidelines.

System Suitability & Robustness[1]
ParameterAcceptance CriteriaTypical Result (Method B)
Resolution (Rs) > 1.5 between 5-amino and 6-amino isomers2.8
Tailing Factor (T) < 1.51.1
Theoretical Plates (N) > 5000> 12,000
Precision (RSD) < 2.0% (n=6 injections)0.4%
Quantitative Validation
Validation ParameterExperimental MethodologyResult
Linearity 5 levels (50% to 150% of target conc.)R² = 0.9998
LOD / LOQ Signal-to-Noise ratio of 3:1 and 10:1LOD: 0.05 µg/mL LOQ: 0.15 µg/mL
Accuracy (Recovery) Spiking at 50%, 100%, 150% levels99.2% - 101.5%
Specificity Peak purity analysis using DAD (UV spectra overlay)Pass (No co-elution)

Validation Workflow Diagram

The following diagram outlines the logical flow for validating this method in a GMP environment.

ValidationWorkflow Start Start Validation Specificity Specificity Test: Inject Blank, Placebo, & Spiked Sample Start->Specificity Check1 Interference < 1%? Specificity->Check1 Linearity Linearity: 5 Conc. Levels (LOQ to 150%) Check1->Linearity Yes Fail Investigate / Re-develop Check1->Fail No Check2 R² > 0.999? Linearity->Check2 Accuracy Accuracy & Precision: Triplicate injections at 3 levels Check2->Accuracy Yes Check2->Fail No Check3 Recovery 98-102%? Accuracy->Check3 Robustness Robustness: Change pH (+/- 0.2), Flow (+/- 10%) Check3->Robustness Yes Check3->Fail No Final Method Validated Robustness->Final

Caption: Step-by-step decision tree for the validation of the HPLC method according to ICH guidelines.

References

  • Bilastine Impurity Profiling: Title: Stability Indicating Isocratic HPLC Method for Bilastine and Characterization of Forced Degradation Products by LC-MS/MS. Source: International Journal of Life Sciences and Pharma Research (2023).[1] URL:[Link]

  • Benzimidazole Synthesis & Isomers: Title: Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives. Source: MDPI (2020). URL:[Link][2]

  • General Benzimidazole HPLC Methods: Title: Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detector.[2] Source: Mljekarstvo (2017). URL:[Link]

  • Compound Data & Properties: Title: 2-(5-Amino-benzoimidazol-1-yl)-ethanol Compound Summary. Source: PubChem.[3] URL:[Link]

Sources

Comparative

Structural confirmation of N1-substituted vs N3-substituted benzimidazoles

This guide provides an advanced technical comparison of structural confirmation methodologies for N1- vs. N3-substituted benzimidazoles.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an advanced technical comparison of structural confirmation methodologies for N1- vs. N3-substituted benzimidazoles. It is designed for medicinal chemists and structural biologists requiring definitive regioisomeric assignment.

The Regioselectivity Conundrum

In drug discovery, the benzimidazole scaffold is ubiquitous, yet its alkylation presents a persistent regioselectivity challenge. Unsubstituted benzimidazoles exist as a tautomeric equilibrium (


-

-

). Upon substitution (e.g., alkylation), this equilibrium collapses, potentially yielding two distinct regioisomers: the 1,5-isomer and the 1,6-isomer (often referred to as N1 and N3 products relative to a fixed tautomer).

Because these isomers often exhibit vastly different biological activities (e.g., kinase inhibition profiles), distinguishing them is not merely an analytical exercise but a critical "Go/No-Go" gate in SAR development.

The Core Challenge
  • Symmetry: If the benzene ring is unsubstituted, N1 and N3 alkylations are chemically equivalent.

  • Asymmetry: If the benzene ring bears a substituent (e.g., 5-methyl), alkylation yields a mixture of 1,5-dimethylbenzimidazole and 1,6-dimethylbenzimidazole .

  • Ambiguity: Standard 1D

    
    H NMR is often insufficient due to overlapping aromatic signals and negligible chemical shift differences (
    
    
    
    ppm).

Comparative Analysis of Analytical Techniques

The following table compares the primary methods for distinguishing these isomers based on resolution power, resource intensity, and throughput.

Feature2D NMR (NOESY/HMBC) X-Ray Crystallography UV-Vis / 1D NMR Regioselective Synthesis
Certainty High (95%+)Absolute (100%)Low to ModerateHigh (Dependent on route)
Throughput High (1-2 hrs/sample)Low (Days to Weeks)Very HighLow (Multi-step)
Sample State SolutionSolid CrystalSolutionN/A
Requirement >2 mg pure compoundSingle Crystal<1 mgValidated precursors
Primary Utility Routine ConfirmationFinal Structure ValidationPreliminary ScreenAmbiguity Resolution

Detailed Experimental Protocols

Method A: The NMR "NOE-Coupling" Protocol (Recommended)

This is the most efficient self-validating protocol for solution-state assignment. It relies on the spatial proximity of the


-alkyl group to the proton at the C7 position (

).
The Mechanistic Logic
  • Proximity: The

    
    -substituent is spatially close to 
    
    
    
    and
    
    
    .
  • Differentiation:

    • In the 1,5-isomer ,

      
       is adjacent to 
      
      
      
      .
      
      
      appears as a doublet (ortho-coupling,
      
      
      Hz).
    • In the 1,6-isomer , the substituent is at C6.

      
       is isolated from ortho-protons. 
      
      
      
      appears as a singlet (or narrow meta-doublet).
  • Validation: A NOESY cross-peak between the

    
    -alkyl protons and a doublet  confirms the 1,5-isomer. A cross-peak to a singlet  confirms the 1,6-isomer.
    
Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 5–10 mg of the isolated isomer in 600 µL of DMSO-

      
       or CDCl
      
      
      
      .
    • Note: DMSO-

      
       is preferred to prevent signal broadening from exchangeable protons, though not critical for 
      
      
      
      -alkylated species.
  • Acquisition (600 MHz recommended, 400 MHz acceptable):

    • Exp 1: 1D

      
      H NMR:  Acquire with high signal-to-noise (S/N > 100) to resolve fine splitting.
      
    • Exp 2: 1D NOE (Selective) or 2D NOESY:

      • Mixing Time: Set to 300–500 ms.

      • Transmitter: Center irradiation on the

        
        -alkyl signal (e.g., 
        
        
        
        -Me singlet at ~3.8 ppm).
  • Data Processing & Analysis:

    • Phase correction: Ensure pure absorption mode.

    • Look for NOE: Identify the aromatic proton showing a strong NOE enhancement from the

      
      -alkyl group. This is 
      
      
      
      .[1]
    • Analyze Splitting: Check the multiplicity of this specific

      
       signal in the 1D spectrum.
      
      • Doublet (

        
         Hz) 
        
        
        
        1,5-Isomer (Substituent is at C5; H7 has an ortho neighbor H6).
      • Singlet

        
        1,6-Isomer  (Substituent is at C6; H7 has no ortho neighbor).
        
Method B: The HMBC "Connectivity" Protocol

When NOE is ambiguous (e.g., overlapping signals), Heteronuclear Multiple Bond Correlation (HMBC) traces the


 skeleton.
  • Target:

    
     correlations.
    
  • Logic:

    • The

      
      -alkyl protons will show a correlation to 
      
      
      
      and
      
      
      (junction carbon).
    • Identify

      
      .[1][2] Look for correlations from aromatic protons to 
      
      
      
      .[2]
    • In 1,5-isomers,

      
       correlates to 
      
      
      
      (via
      
      
      ). In 1,6-isomers,
      
      
      correlates to
      
      
      .
    • Caveat: This requires unambiguous assignment of quaternary carbons, often necessitating an HSQC/HMBC iterative walk.

Visualizing the Decision Logic

The following diagram illustrates the decision tree for assigning regioisomers of 5-substituted benzimidazoles using the "NOE-Coupling" method.

Benzimidazole_Assignment Start Isolate Isomer (HPLC/Flash) NMR_Exp Run 1H NMR + 2D NOESY (Focus: N-Alkyl Region) Start->NMR_Exp Identify_NOE Identify Aromatic Proton (H7) showing NOE with N-Alkyl NMR_Exp->Identify_NOE Check_Mult Analyze Multiplicity of H7 in 1D Spectrum Identify_NOE->Check_Mult Doublet H7 is a Doublet (J ~8Hz) (Ortho coupling to H6) Check_Mult->Doublet Coupled Singlet H7 is a Singlet (No Ortho coupling) Check_Mult->Singlet Isolated Conclusion_15 CONFIRMED: 1,5-Isomer (Substituent at C5) Doublet->Conclusion_15 Conclusion_16 CONFIRMED: 1,6-Isomer (Substituent at C6) Singlet->Conclusion_16

Figure 1: Decision tree for structural assignment of N-alkylated 5-substituted benzimidazoles via NOE/Multiplicity logic.

Supporting Data: Chemical Shift Trends

While 2D NMR is definitive, characteristic shift trends in


H and 

C NMR can serve as corroborative evidence.

Table 1: Typical Shift Differences (in DMSO-


) 
Position1,5-Isomer (Typical)1,6-Isomer (Typical)Mechanistic Reason
H2 (Imidazole)

8.10 - 8.20

8.15 - 8.25
Minimal difference; unreliable for assignment.
H7 (Benzene) Upfield relative to H4Downfield relative to H4H7 is shielded by the

lone pair/alkyl group steric cloud.
C4 vs C7 (

C)
C4

> C7

C7

> C4

Electronic shielding of C7 by N1-substitution.

Note: Absolute values vary by substituent (R). The relative ordering of H4 vs H7 is the key indicator.

Synthesis-Based Confirmation (The "Chemical Proof")

When analytical data is ambiguous (e.g., fluxional systems), chemical synthesis provides the ultimate proof.

Protocol: Regioselective Synthesis of the 1,5-Isomer To generate the 1,5-isomer exclusively and confirm your unknown sample by retention time matching:

  • Start Material: 4-substituted-2-nitroaniline (e.g., 4-methyl-2-nitroaniline).

  • Step 1 (N-Alkylation): Alkylate the aniline nitrogen before reduction.

    • Reagents:

      
      , NaH, DMF.
      
    • Result:

      
      -alkyl-4-substituted-2-nitroaniline.
      
  • Step 2 (Reduction): Reduce the nitro group to an amine.

    • Reagents: H

      
      , Pd/C or SnCl
      
      
      
      .
    • Result:

      
      -alkyl-4-substituted-benzene-1,2-diamine.
      
  • Step 3 (Cyclization): Cyclize with formic acid or orthoester.

    • Result:Exclusively the 1,5-isomer.

  • Comparison: Compare the HPLC retention time and NMR of this authentic standard with your alkylation mixture.

References

  • García-Báez, E. V., et al. (2022).[3] "ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion." Molecules, 27(19), 6268.[3] 
    
  • Nieto, C. I., et al. (2014). "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism." Beilstein Journal of Organic Chemistry, 10, 1620–1629.

  • BenchChem Technical Support. (2025). "Regioselective N-Methylation of Benzimidazoles: Troubleshooting & Optimization." BenchChem Application Notes.

  • Lee, C. K., & Lee, I. H. (2009). "NMR Studies of 2-Aryl Derivatives of Benzimidazole, Benzimidazolium Ion, and Benzimidazoline." Heterocycles, 78(2).[1]

  • Creative Biostructure. (2024). "Comparison of X-ray Crystallography, NMR and EM." Structural Biology Guides.

Sources

Validation

Publish Comparison Guide: UV-Vis Absorption Properties of 2-(5-Amino-benzoimidazol-1-yl)-ethanol

As a Senior Application Scientist, understanding the precise photophysical behavior of functionalized heterocycles is critical for assay development, molecular probe design, and pharmaceutical quality control. The compou...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the precise photophysical behavior of functionalized heterocycles is critical for assay development, molecular probe design, and pharmaceutical quality control. The compound 1 (also referred to as 1-(2-hydroxyethyl)-5-aminobenzimidazole) presents a highly specific UV-Vis absorption profile[1].

This guide objectively compares its UV-Vis performance against baseline alternatives, dissects the causality behind its spectral shifts, and provides a self-validating experimental protocol for accurate quantification.

Structural Causality & Electronic Transitions

To understand the UV-Vis properties of 2-(5-Amino-benzoimidazol-1-yl)-ethanol, we must deconstruct its molecular architecture and compare it to its structural precursors. The ultraviolet absorption profile of standard benzimidazole derivatives typically shows 2[2]. However, functional group substitutions drastically alter this baseline:

  • The Benzimidazole Core: The unsubstituted bicyclic ring system is responsible for the primary

    
     electronic transitions, yielding a sharp absorption maximum (
    
    
    
    ) at approximately 270 nm.
  • The 5-Amino Auxochrome: The addition of an amino group at the 5-position acts as a powerful electron-donating auxochrome. By donating electron density via resonance into the aromatic

    
     system, it lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This causes a significant bathochromic (red) shift, pushing the 
    
    
    
    to2[2].
  • The N-1 Ethanol Substitution: While N-alkylation does not fundamentally change the primary

    
     transition energy compared to 5-aminobenzimidazole, the hydroxyethyl chain introduces critical functional advantages. It prevents deprotonation of the imidazole nitrogen at high pH and enhances hydrogen-bonding interactions with polar solvents. This 3, preventing 
    
    
    
    aggregation artifacts during spectral acquisition[3].
Comparative UV-Vis Performance Data

The following table summarizes the quantitative optical properties of the target compound versus its structural alternatives.

Compound

(in Ethanol)
Extinction Coefficient (

)
Key Spectral Characteristic
Benzimidazole ~270 nm~6,000 M⁻¹cm⁻¹Sharp, distinct

bands; prone to aggregation at high concentrations.
5-Aminobenzimidazole 300 nm~7,338 M⁻¹cm⁻¹Broadened absorption band due to the 5-amino auxochromic effect[2].
2-(5-Amino-benzoimidazol-1-yl)-ethanol ~302 nm~7,500 M⁻¹cm⁻¹Enhanced solvatochromism; highly stable baseline in alkaline conditions due to N-1 substitution.

Self-Validating Experimental Protocol for UV-Vis Acquisition

A common pitfall in UV-Vis spectroscopy of functionalized heterocycles is the failure to account for concentration-dependent aggregation or solvent impurities. The following protocol is designed as a self-validating system —it inherently proves the reliability of the data by confirming adherence to the Beer-Lambert law (


).
Step-by-Step Methodology
  • Solvent Selection & Baseline Correction (Causality: Optical Clarity):

    • Action: Use HPLC-grade ethanol. Fill two matched quartz cuvettes (1 cm path length) with the solvent and run a baseline correction from 200 nm to 500 nm.

    • Causality: Quartz is required because standard glass absorbs strongly below 300 nm, which would mask the benzimidazole core transitions. Baseline correction mathematically subtracts the solvent's inherent absorbance, isolating the solute's signal.

  • Stock Solution Preparation (Causality: Precision & Solubility):

    • Action: Dissolve 2-(5-Amino-benzoimidazol-1-yl)-ethanol to create a 1 mM stock solution in ethanol.

    • Causality: The N-1 hydroxyethyl group ensures rapid, complete dissolution. Preparing a highly concentrated stock minimizes weighing errors associated with microgram quantities.

  • Dilution Series Generation (Causality: Dynamic Range Optimization):

    • Action: Prepare a gradient series at 5 μM, 10 μM, 20 μM, and 40 μM.

    • Causality: UV-Vis detectors are most linear and accurate between 0.1 and 1.0 Absorbance Units (AU). This specific gradient ensures the peak absorbance at ~302 nm falls squarely within this optimal photometric range.

  • Spectral Acquisition & Validation (Causality: System Integrity):

    • Action: Scan each concentration. Plot the maximum absorbance at 302 nm against the concentration.

    • Causality: If the resulting plot yields a straight line with an

      
      , the system has self-validated. It proves that no molecular aggregation (which would cause peak broadening or flattening) is occurring, and the calculated extinction coefficient (
      
      
      
      ) derived from the slope is accurate.

Workflow Step1 Sample Prep (10 μM in EtOH) Step2 Baseline Correction (Solvent Blank) Step1->Step2 Step3 Spectral Acquisition (200-500 nm) Step2->Step3 Step4 Data Processing (λ_max & ε) Step3->Step4 Step5 Validation (Beer-Lambert Linearity) Step4->Step5

Caption: Self-validating experimental workflow for UV-Vis spectral acquisition.

pH Sensitivity and Solvatochromic Logic

The electronic absorption characteristics of aminobenzimidazoles are 2, which dictate the protonation state of the molecule[2].

  • Acidic Environments (pH < 4): The 5-amino group becomes protonated to form an ammonium ion (

    
    ). This ties up the nitrogen's lone pair, removing its ability to participate in resonance with the benzimidazole ring. Consequently, the auxochromic effect is lost, resulting in a hypsochromic (blue) shift , moving the 
    
    
    
    back toward the ~270 nm range of unsubstituted benzimidazole.
  • Alkaline Environments (pH > 10): In standard 5-aminobenzimidazole, highly basic conditions can deprotonate the N-H of the imidazole ring, creating an anionic species and causing complex spectral shifts. However, in 2-(5-Amino-benzoimidazol-1-yl)-ethanol , the N-1 position is blocked by the ethanol group. This prevents deprotonation, making its UV-Vis spectrum significantly more stable and predictable in alkaline buffers compared to its non-alkylated counterparts.

pH_Shift Neutral Neutral State (pH 7.4) λ_max ~ 302 nm Acidic Protonated State (pH < 4) Ammonium Formation Neutral->Acidic + H⁺ Basic Alkaline State (pH > 10) Stable N-1 Substitution Neutral->Basic + OH⁻ Shift Hypsochromic Shift (Blue Shift) Acidic->Shift Shift2 Minimal Spectral Shift (No N-H Deprotonation) Basic->Shift2

Caption: Logical relationship between pH environments and UV-Vis absorption shifts.

References

  • 2-(5-Amino-benzoimidazol-1-yl)-ethanol | CID 1083172 - PubChem -[Link]

  • Topology Specific Stabilization of Promoter over Telomeric G‐Quadruplex DNAs by Bisbenzimidazole Carboxamide Derivatives - IITB -[Link]

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for 2-(5-Amino-benzoimidazol-1-yl)-ethanol Analysis

As pharmaceutical pipelines increasingly rely on complex benzimidazole scaffolds for novel therapeutics (ranging from anthelmintics to proton pump inhibitors), the rigorous tracking of synthetic intermediates has become...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex benzimidazole scaffolds for novel therapeutics (ranging from anthelmintics to proton pump inhibitors), the rigorous tracking of synthetic intermediates has become a regulatory imperative. 2-(5-Amino-benzoimidazol-1-yl)-ethanol (Free base CID: 1083172; Dihydrochloride CAS: 1158248-63-5) is a highly reactive bifunctional building block[1]. Because it contains both a primary aniline-like amine and a primary alcohol, it is highly susceptible to oxidation and esterification.

This guide provides an objective, data-driven comparison of reference standard grades for this compound, detailing the causality behind analytical choices and providing self-validating experimental protocols for its accurate quantification.

Physicochemical Grounding & Chemical Pathways

To analyze a molecule accurately, we must first understand its intrinsic behavior. 2-(5-Amino-benzoimidazol-1-yl)-ethanol possesses two basic nitrogen centers: the imidazole ring nitrogen (pKa ~5.5) and the primary amine (pKa ~4.5).

Causality in Salt Selection: In its free base form, the electron-rich aromatic ring is vulnerable to atmospheric oxidation, often resulting in gradual darkening of the powder. For analytical reference standards, the dihydrochloride salt is universally preferred. Protonating both basic centers drastically reduces electron density on the ring, shutting down the oxidation pathway and ensuring long-term solid-state stability.

Pathway API Benzimidazole API (Parent Drug) Hydrolysis Acid/Base Hydrolysis API->Hydrolysis Intermediate 2-(5-Amino-benzoimidazol -1-yl)-ethanol Hydrolysis->Intermediate Oxidation N-Oxidation (ROS / Light) Intermediate->Oxidation Degradant N-Oxide Degradant Oxidation->Degradant

Chemical degradation pathway forming and oxidizing the benzimidazole intermediate.

Objective Comparison of Reference Standard Grades

Selecting the correct tier of reference standard is a balance of regulatory compliance, analytical accuracy, and cost. Using an under-characterized standard for quantitative assay validation will introduce systemic bias into your results.

Comparative Performance Data

The following table summarizes the quantitative performance of three different standard grades when subjected to a rigorous HPLC-UV assay.

Standard GradePurity (qNMR)CertificationPeak Asymmetry (Tf)Inter-day Precision (%RSD)Best Application
ISO 17034 CRM >99.8%Full Traceability1.050.4%Regulatory Submissions, API Release
Analytical Working Std >98.5%Standard CoA1.121.2%Routine QC, Method Development
Synthesis Grade ~95.0%Basic LC/MS1.453.8%Early R&D, Qualitative Screening

*Failure to meet standard System Suitability Criteria due to co-eluting synthesis impurities altering peak integration.

Workflow A Synthesis Grade (<95% Purity) B Prep-HPLC Purification A->B C Structural Elucidation (qNMR, HRMS) B->C D Purity Assessment (HPLC-DAD) C->D E Certified Reference Material (CRM) D->E

Workflow for qualifying 2-(5-Amino-benzoimidazol-1-yl)-ethanol reference standards.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The following protocols integrate internal logic gates (System Suitability Tests) to ensure data trustworthiness.

Protocol A: Stability-Indicating HPLC-DAD Assay

Objective: Accurate quantification of 2-(5-Amino-benzoimidazol-1-yl)-ethanol while resolving it from its N-oxide degradants.

Causality in Method Design: Because the benzimidazole nitrogen has a pKa of ~5.5, using a highly acidic mobile phase (e.g., pH 3.0) will result in a doubly ionized, highly polar species that elutes in the void volume. Conversely, an unbuffered neutral mobile phase causes peak tailing due to secondary interactions with silica silanols. Therefore, we utilize an Ammonium Formate buffer at pH 7.2 to maintain the molecule in a neutral, well-retained state.

MethodLogic Start Analyte: Benzimidazole (pKa ~5.5) pH_Choice Select Mobile Phase pH Start->pH_Choice pH_Low pH 3.0 (Ionized) Poor Retention pH_Choice->pH_Low Acidic pH_High pH 7.2 (Neutral) Optimal Retention pH_Choice->pH_High Neutral Buffer Ammonium Formate Buffer pH_High->Buffer Column End-capped C18 Stationary Phase Buffer->Column

Logic tree for HPLC method optimization based on benzimidazole pKa.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium formate in LC-MS grade water, adjusted to pH 7.2 ± 0.1 with dilute ammonia.

    • Solvent B: 100% Acetonitrile.

  • Column Selection: Install an end-capped C18 column (150 mm × 4.6 mm, 3 µm particle size). The end-capping eliminates residual silanols, preventing peak tailing of the primary amine.

  • Sample Preparation: Dissolve the CRM standard in a diluent of 90:10 (Buffer A : Solvent B) to a concentration of 0.1 mg/mL. Critical Step: Store all working solutions at -20°C, as benzimidazoles exhibit measurable degradation in aqueous solutions at room temperature over 48 hours[2].

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min. Set the DAD detector to 254 nm.

  • Self-Validating Logic Gate (SST): Before analyzing unknown samples, inject a resolution mixture containing the analyte and its known N-oxide degradant.

    • Acceptance Criteria: Resolution (

      
      ) > 2.0; Tailing factor (
      
      
      
      ) < 1.5; %RSD of 5 replicate injections < 2.0%. If these criteria fail, the system must be halted and the column washed, preventing the generation of compromised data.
Protocol B: LC-MS/MS Trace Impurity Profiling

Objective: Detect parts-per-million (ppm) levels of the intermediate in final drug products.

Causality in Method Design: Electrospray Ionization in positive mode (ESI+) is highly efficient for this molecule due to the readily protonated primary amine. However, complex API matrices cause severe ion suppression. To counter this, a deuterated internal standard (if available) or a closely related structural analog must be spiked into the sample. The internal standard co-elutes and experiences the exact same matrix effects, normalizing the ionization efficiency and ensuring quantitative trustworthiness.

Step-by-Step Methodology:

  • Instrumentation: Triple quadrupole mass spectrometer coupled to a UHPLC system.

  • Ionization Parameters: ESI+ mode; Capillary voltage 3.5 kV; Desolvation temperature 400°C.

  • MRM Transitions: Monitor the precursor-to-product ion transition. The parent ion

    
     is m/z 178.1. The primary fragmentation pathway involves the loss of the hydroxyethyl group, yielding a dominant product ion at m/z 134.1.
    
  • Validation: Generate a calibration curve from 1 ng/mL to 100 ng/mL using the CRM grade standard. The correlation coefficient (

    
    ) must be 
    
    
    
    to validate the linear dynamic range.

Conclusion

The analytical integrity of a pharmaceutical assay is fundamentally capped by the quality of its reference standard. For highly reactive intermediates like 2-(5-Amino-benzoimidazol-1-yl)-ethanol, utilizing an ISO 17034 Certified Reference Material (CRM) in its dihydrochloride salt form is critical. By pairing high-purity standards with causality-driven, self-validating chromatographic methods, analytical scientists can guarantee the trustworthiness of their impurity profiles.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1083172, 2-(5-Amino-benzoimidazol-1-yl)-ethanol". PubChem. Available at: [Link]

  • International Journal of ChemTech Research. "Development and Validation of Stability Indicating RP-HPLC (PDA) Method for Estimation of Benzimidazole Derivatives". Sphinx Knowledge House. Available at: [Link]

  • Food Additives & Contaminants: Part A. "Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk". Taylor & Francis Online. Available at: [Link]

Sources

Validation

Definitive Confirmation of 2-(5-Amino-benzoimidazol-1-yl)-ethanol: An Analytical Comparison Guide

Topic: Elemental analysis data for 2-(5-Amino-benzoimidazol-1-yl)-ethanol confirmation Content Type: Publish Comparison Guide Executive Summary In the synthesis of high-value benzimidazole intermediates—specifically 2-(5...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental analysis data for 2-(5-Amino-benzoimidazol-1-yl)-ethanol confirmation Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of high-value benzimidazole intermediates—specifically 2-(5-Amino-benzoimidazol-1-yl)-ethanol (CAS: 58687-45-9)—structural confirmation is often reduced to a simple mass spectrum check. This is insufficient for pharmaceutical-grade applications.[1] While LC-MS confirms molecular weight and HPLC determines organic purity, neither can detect inorganic salts, trapped solvents, or moisture content with the absolute precision of Elemental Analysis (EA) .

This guide objectively compares Elemental Analysis against orthogonal techniques (NMR, HPLC, LC-MS), establishing why EA remains the "Gold Standard" for bulk purity confirmation in drug development.

Part 1: The "Truth" of Elemental Analysis (CHN)

Elemental Analysis is not merely a structural check; it is a bulk purity audit . Unlike HPLC, which only detects UV-active chromophores, EA accounts for every atom in the sample—including "invisible" contaminants like water, inorganic salts, or silica gel.

Theoretical Baseline

For 2-(5-Amino-benzoimidazol-1-yl)-ethanol (


), the theoretical composition is fixed. Any deviation >0.4% indicates a critical failure in purification or drying.

Molecular Weight: 177.20 g/mol [2]

ElementCountAtomic MassTotal MassTheoretical % Acceptance Range (±0.4%)
Carbon (C) 912.011108.09961.00% 60.60% – 61.40%
Hydrogen (H) 111.00811.0886.26% 5.86% – 6.66%
Nitrogen (N) 314.00742.02123.71% 23.31% – 24.11%
Oxygen (O) 115.99915.9999.03% Calculated by difference
The "Water Trap"

Benzimidazole-ethanols are notoriously hygroscopic. A common failure mode is the presence of a hemihydrate (


).
  • Theoretical C (Anhydrous): 61.00%

  • Theoretical C (Hemihydrate): 58.05%

  • Result: A sample passing HPLC (>99%) can fail EA (C=58%) due to moisture, proving the material is only ~95% active pharmaceutical ingredient (API) by weight.

Part 2: Comparative Analysis of Confirmation Methods

To validate the "product performance" of EA, we compare it directly with alternative analytical techniques used in the characterization of benzimidazoles.

EA vs. 1H-NMR (Nuclear Magnetic Resonance)
  • The Conflict: EA cannot distinguish between Regioisomers .

    • Isomer A: 2-(5-amino-benzimidazol-1-yl)-ethanol[2][3][4]

    • Isomer B: 2-(6-amino-benzimidazol-1-yl)-ethanol

    • Result: Both have identical %C, %H, %N.

  • The Resolution: NMR is required to assign the position of the ethanol chain relative to the amino group (coupling constants of aromatic protons).

  • Verdict: EA confirms purity; NMR confirms connectivity. They are not interchangeable.

EA vs. LC-MS (Liquid Chromatography-Mass Spectrometry)
  • The Conflict: LC-MS is highly sensitive but poor at quantitation without a reference standard.

    • Scenario: Your sample contains 5% inorganic salt (NaCl) from the workup.

    • LC-MS Result: Shows a clean peak at m/z 178 [M+H]+. No signal for NaCl.

    • EA Result: %C and %N will be 5% lower than theoretical.

  • Verdict: LC-MS validates identity; EA validates compositional integrity.

EA vs. HPLC (High-Performance Liquid Chromatography)
  • The Conflict: HPLC measures "Area %" (relative purity), not "Weight %" (absolute purity).

    • Scenario: A sample is 99.5% pure by HPLC but contains 10% trapped Dichloromethane (DCM).

    • EA Result: %C will be skewed, and %H will likely drop.

  • Verdict: HPLC is for organic impurities; EA is for total purity.

Part 3: Experimental Protocols

Protocol A: Sample Preparation for CHN Analysis
  • Pre-requisite: The sample must be homogeneous. Large crystals should be lightly crushed (do not grind to fine dust if hygroscopic, as it increases surface area for moisture absorption).

  • Drying Step (Critical):

    • Place 50–100 mg of sample in a vacuum oven.

    • Set temperature to 60°C (well below the ~170°C melting/decomposition point).

    • Apply vacuum (<10 mbar) for 12 hours .

    • Cool in a desiccator over

      
      .
      
Protocol B: Data Interpretation Workflow

Use the following logic to interpret confirmation data.

AnalyticalWorkflow Start Crude Product (2-(5-Amino-benzoimidazol-1-yl)-ethanol) HPLC 1. HPLC Analysis (Check Organic Purity) Start->HPLC HPLC_Decision Purity > 98%? HPLC->HPLC_Decision Recrystallize Recrystallize (Ethanol/Water) HPLC_Decision->Recrystallize No Drying 2. Vacuum Drying (60°C, 12h) HPLC_Decision->Drying Yes Recrystallize->HPLC EA 3. Elemental Analysis (CHN) Drying->EA NMR 4. 1H-NMR (DMSO-d6) Drying->NMR EA_Check EA within ±0.4%? EA->EA_Check NMR_Check Regioisomer Correct? NMR->NMR_Check Pass CONFIRMED Release Batch EA_Check->Pass Yes Fail_Salt Fail: Check for Inorganic Salts/Solvates EA_Check->Fail_Salt No NMR_Check->Pass Yes Fail_Iso Fail: Incorrect Isomer (Synthesis Route Error) NMR_Check->Fail_Iso No

Figure 1: Analytical workflow for the confirmation of benzimidazole derivatives. Note the parallel requirement for EA (purity) and NMR (identity).

Part 4: Data Presentation & Troubleshooting

The following table simulates a typical confirmation dataset for 2-(5-Amino-benzoimidazol-1-yl)-ethanol.

Table 1: Confirmation Data Matrix
Test ParameterSpecificationSample A (Pass)Sample B (Fail - Wet)Sample C (Fail - Isomer)
Appearance Off-white solidOff-white powderSticky solidOff-white powder
HPLC Purity ≥ 98.0%99.2%99.1%99.3%
MS (ESI+) m/z 178.1 [M+H]+178.1178.1178.1
EA: % Carbon 60.60 – 61.40%60.95% 58.20% (Low)61.02%
EA: % Nitrogen 23.31 – 24.11%23.68% 22.50% (Low)23.75%
1H-NMR 3 Ar-H signalsConformsConformsIncorrect Coupling
Conclusion Release Pass Reprocess (Dry) Reject
Troubleshooting "Failed" EA Data

If your EA data falls outside the ±0.4% range, use this diagnostic logic:

  • Low C, Low N, High H: Indicates trapped water or ethanol.

    • Action: Dry at higher temp (80°C) or perform Karl Fischer (KF) titration.

  • Low C, Low N, Low H: Indicates inorganic contamination (Silica, Sodium Sulfate).

    • Action: Perform Residue on Ignition (ROI) test.

  • High C, High H: Indicates trapped non-polar solvent (Hexane, Toluene) or incomplete combustion.

References

  • PubChem. (n.d.).[2] 2-(5-Amino-benzoimidazol-1-yl)-ethanol Compound Summary. National Library of Medicine.[2] Retrieved March 5, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved March 5, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(5-Amino-benzoimidazol-1-yl)-ethanol: Operational Safety &amp; Disposal Guide

Topic: 2-(5-Amino-benzoimidazol-1-yl)-ethanol Proper Disposal Procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2][3] [1][2] Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(5-Amino-benzoimidazol-1-yl)-ethanol Proper Disposal Procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2][3]

[1][2]

Executive Summary & Chemical Profile

2-(5-Amino-benzoimidazol-1-yl)-ethanol (CAS: 1158248-63-5 for 2HCl salt; related free base CAS: 58687-45-9) is a functionalized benzimidazole intermediate often used in drug discovery.[1][2] Due to the biological activity associated with the benzimidazole core (often acting as kinase inhibitors or anthelmintics) and the reactivity of the primary amine, this compound must be managed as a hazardous organic chemical .[2]

This guide defines the specific protocols for waste segregation, spill management, and final disposal, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel.

Property Data Disposal Implication
Molecular Formula C

H

N

O
High Nitrogen content; incineration required.[1][2]
Physical State Solid (Powder/Crystals)Particulate containment (N95/P100) required.[2]
Solubility Moderate (Water/Alcohols)May partition into aqueous waste streams; do not pour down drains.[2]
Hazards (GHS) Irritant (Skin/Eye/Resp), Acute Tox.[1][2][4] (Oral)Treat as Toxic/Irritant waste.[2]
Reactivity Incompatible with strong oxidizers/acidsSegregate from nitric acid and peroxides.[2]
Risk Assessment & Safety Protocols

Before initiating any disposal workflow, the following safety barriers must be active. This compound is a suspected mutagen (common to benzimidazole derivatives) and a sensitizer.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 particulate respirator (minimum) or P100 if handling >10g of dry powder.[2] Use a fume hood for all open-container operations.[2]

  • Dermal: Nitrile gloves (double-gloving recommended, 0.11 mm min thickness).[1][2]

  • Ocular: Chemical splash goggles.[2] Safety glasses are insufficient for liquid waste handling.

Incompatibility Alert
  • Do NOT mix with: Strong oxidizing agents (e.g., Nitric Acid, Permanganates) or acid chlorides.[2] The primary amine at position 5 is highly reactive; uncontrolled exothermic reactions may occur.

Waste Classification & Segregation

Unlike listed wastes (P-list or U-list), 2-(5-Amino-benzoimidazol-1-yl)-ethanol is typically classified as a Characteristic Hazardous Waste due to toxicity and potential environmental persistence.[1][2]

Decision Logic for Waste Segregation

The following diagram outlines the critical decision points for segregating this compound from general lab waste.

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves, paper) StateCheck->Solid Solid Liquid Liquid Waste (Mother liquor, wash solvents) StateCheck->Liquid Liquid/Solution SolidBin Solid Hazardous Waste Bin (Yellow Bag/Bucket) Solid->SolidBin Double Bag & Label SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Waste Stream (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste Stream (Ethanol, DMSO, Water) SolventCheck->NonHalogenated No Halogens

Figure 1: Waste segregation logic flow. Correct segregation reduces disposal costs and prevents dangerous chemical reactions in bulk storage.[2]

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired reagents, weighing boats, contaminated gloves, spill cleanup materials.[1][2]

  • Containment: Place the material in a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) jar or the laboratory's designated solid hazardous waste drum.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "2-(5-Amino-benzoimidazol-1-yl)-ethanol" (Do not use abbreviations).

    • Hazard Checkbox: Select "Toxic" and "Irritant".

  • Storage: Store in a satellite accumulation area away from oxidizers until pickup.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC effluent, washing solvents.[1][2]

  • pH Check: Ensure the solution pH is between 5 and 9. If the solution is highly acidic (common if the dihydrochloride salt was used), neutralize slowly with Sodium Bicarbonate (

    
    ) to prevent corrosion of waste drums.[1][2]
    
  • Solvent Compatibility:

    • Scenario 1 (Organic Solvents): Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Scenario 2 (Aqueous < 5% Organic): If the compound is dissolved in water, it cannot be poured down the drain.[2] Collect in a dedicated "Aqueous Toxic" waste container.

  • Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., ethanol).[2] Add the rinsate to the liquid waste container.

Emergency Spill Response

In the event of a spill, immediate action is required to prevent aerosolization of the powder.

SpillResponse Assess 1. Assess Volume & Risk (Is it >10g or outside hood?) PPE 2. Don PPE (Goggles, Double Gloves, N95) Assess->PPE Contain 3. Containment (Cover with wet paper towels to stop dust) PPE->Contain Clean 4. Cleanup (Scoop into bag, wipe with Ethanol) Contain->Clean Decon 5. Decontamination (Wash surface with soap/water) Clean->Decon Report 6. Report to EHS Decon->Report

Figure 2: Emergency spill response workflow. Note the emphasis on "wetting" the powder to prevent inhalation hazards.

Specific Cleanup Steps:

  • Isolate: Evacuate non-essential personnel from the immediate area (10 ft radius).

  • Dampen: If the spill is dry powder, gently cover it with paper towels dampened with water or ethanol. This prevents dust generation during sweeping.[5][6]

  • Collect: Use a plastic scoop or dustpan to lift the material. Do not use a brush , which can flick particles into the air.

  • Decontaminate: Wipe the surface with an ethanol-soaked pad, followed by a soap-and-water wash.[1][2] Place all cleanup materials into the solid hazardous waste bin.

Regulatory & Compliance Notes
  • EPA Status: This compound is not explicitly listed on the RCRA P-list or U-list.[2] However, under 40 CFR 262.11 , the waste generator must determine if the waste exhibits hazardous characteristics. Due to the amino-benzimidazole core, it should be managed as toxic waste [1].[2]

  • Destruction Method: The preferred method for final disposal is high-temperature incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).[1][2] This ensures the complete thermal decomposition of the nitrogen-containing heterocycle, preventing environmental leaching [2].[1][2]

References
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Waste Determination.[2] 40 CFR 262.11. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. 2-(5-Amino-benzoimidazol-1-yl)-ethanol Compound Summary (CID 1083172).[1][2] Available at: [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[2] OSHA 3404-11R 2011.[2] Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-(5-Amino-benzoimidazol-1-yl)-ethanol

Comprehensive Safety and Operational Guide: Handling 2-(5-Amino-benzoimidazol-1-yl)-ethanol Executive Summary 2-(5-Amino-benzoimidazol-1-yl)-ethanol (CAS: 1158248-63-5) is a highly functionalized heterocycle frequently u...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-(5-Amino-benzoimidazol-1-yl)-ethanol

Executive Summary

2-(5-Amino-benzoimidazol-1-yl)-ethanol (CAS: 1158248-63-5) is a highly functionalized heterocycle frequently utilized as a critical building block in medicinal chemistry and drug discovery. While the ethanol appendage increases the molecule's aqueous solubility relative to the parent benzimidazole, the core aminobenzimidazole scaffold presents specific toxicological and handling challenges. This guide provides a self-validating, step-by-step operational framework for researchers to safely dispense, dissolve, and dispose of this compound, ensuring both personnel safety and experimental integrity.

Mechanistic Hazard Assessment

To handle this chemical safely, researchers must understand the causality behind its hazard profile. Do not treat this compound as a benign powder.

  • Acute Toxicity & Sensitization : Aminobenzimidazoles are classified under GHS as Category 4 acute toxins (harmful via oral, dermal, and inhalation routes) and Category 2 skin/eye irritants[1]. Mechanistically, the primary amine moiety acts as a nucleophile capable of covalently binding to epidermal proteins. This haptenization process can induce mild-to-moderate skin sensitization upon repeated exposure[2].

  • Carrier Solvent Risks (The "Trojan Horse" Effect) : This compound is frequently dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) for biological assays. While the solid powder has limited dermal penetration, dissolving it in DMSO increases the dermal penetration risk exponentially. DMSO acts as a rapid carrier solvent, transporting the toxic solute directly across the stratum corneum and into the bloodstream. Standard nitrile gloves exhibit a DMSO breakthrough time of merely 1.5 to 2 hours[3].

Quantitative PPE Matrix

The following table summarizes the mandatory Personal Protective Equipment (PPE) required based on the operational scale.

Operational ScaleRespiratory ProtectionHand Protection (Glove Material)Eye/Face ProtectionBody Protection
Analytical Weighing (<1g) N95/P100 particulate respirator (if outside VBE)Double-gloved Nitrile (min 5 mil thickness)ANSI Z87.1 Safety GogglesFlame-resistant lab coat
Solution Prep (DMSO) Handled inside certified Fume HoodInner: Nitrile.Outer: Neoprene Safety Goggles + Face ShieldLab coat + Chemical apron
Bulk Handling (>1g) Powered Air-Purifying Respirator (PAPR)Inner: Nitrile.Outer: NeopreneSafety GogglesTyvek® disposable coverall

Validation Check: Before beginning any procedure, perform a visual inflation test on all gloves to check for micro-punctures.

Operational Workflows

Phase 1: Dispensing and Weighing (Solid State)

Causality: Fine powders of benzimidazole derivatives pose an inhalation hazard and can easily accumulate electrostatic charges, leading to unpredictable micro-spills or aerosolization during transfer.

  • System Validation : Verify that the Ventilated Balance Enclosure (VBE) or Fume Hood face velocity is actively reading between 80–100 feet per minute (fpm) using a calibrated anemometer.

  • Static Mitigation : Engage an anti-static bar (ionizer) near the analytical balance. Use static-dissipative PTFE or grounded metal spatulas to prevent the powder from repelling off the tool.

  • Transfer Protocol : Weigh the solid directly into a pre-tared, sealable glass vial rather than an open weigh boat. This prevents aerosol generation during transit from the balance to the fume hood.

Phase 2: Solution Preparation (DMSO Carrier)

Causality: Because standard nitrile fails rapidly against DMSO, a barrier upgrade is required to prevent the solvent from carrying the sensitizing aminobenzimidazole into the skin.

  • Barrier Upgrade : Don Neoprene outer gloves over standard Nitrile inner gloves. Neoprene provides >8 hours of chemical permeation resistance against DMSO[3].

  • Solvent Addition : Transfer the sealed vial containing the solid to the fume hood. Add the solvent via a syringe or automated dispenser.

  • Agitation : Cap the vial tightly and vortex. Do not sonicate open containers. Sonication generates respirable micro-droplets of the toxic solution that can bypass standard fume hood containment.

Phase 3: Spill Response Protocol

Causality: Wet and dry spills require fundamentally different containment strategies to prevent spreading the sensitizing agent or causing an exothermic reaction with incompatible cleaning agents.

  • Dry Spill (Powder) : Do not sweep. Sweeping aerosolizes the toxin. Use a HEPA-filtered vacuum dedicated to chemical spills to collect the powder, or gently cover the spill with damp absorbent pads to suppress dust generation.

  • Wet Spill (Solvent Solution) : Isolate the area immediately. Apply universal chemical absorbents (e.g., vermiculite or commercial spill pads) starting from the perimeter and working inward to prevent the spread of the DMSO carrier.

  • Decontamination : Wash the affected surface thoroughly with a 10% bleach solution or a heavy-duty laboratory detergent. Benzimidazoles have limited solubility in pure water, so aqueous wiping alone is insufficient[4].

Workflow Visualization

G A 2-(5-Amino-benzoimidazol-1-yl)-ethanol (Solid State) B Weighing & Dispensing (Ventilated Enclosure) A->B Transfer C Routine Solution Prep (Fume Hood) B->C Standard Protocol D Accidental Spill B->D Deviation E Liquid/Solid Waste Segregation C->E Post-Experiment F Spill Containment (HEPA Vacuum / Wet Wipe) D->F Immediate Action G High-Temperature Incineration (Approved Facility) E->G Final Disposal F->E Cleanup Waste

Figure 1: Operational workflow and spill response pathway for aminobenzimidazole derivatives.

Waste Management & Disposal Plan

Causality: Benzimidazole derivatives are persistent and must not enter the municipal water supply due to potential aquatic toxicity[4].

  • Solid Waste Segregation : Place all contaminated consumables (gloves, spatulas, empty vials, HEPA filters) into double-lined, chemically compatible hazardous waste bags. Tie off the inner bag before sealing the outer bag to create a self-validating vapor barrier.

  • Liquid Waste Segregation : Segregate organic (DMSO-containing) and aqueous waste into clearly labeled, high-density polyethylene (HDPE) carboys. Ensure the waste container is explicitly labeled with "Contains Aminobenzimidazole Derivatives." Do not mix with strong oxidizing agents, as this can trigger a hazardous decomposition reaction yielding nitrogen oxides (NOx)[5].

  • Final Disposal : Route all segregated waste for high-temperature incineration at an approved environmental facility. Do not attempt to neutralize the compound via drain disposal.

References

  • Dimethyl sulfoxide permeation through glove materials . Taylor & Francis.[Link]

  • Benomyl: HED Revised Preliminary Risk Assessment for the RED Document . Environmental Protection Agency (EPA).[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.